molecular formula C4H5NO2S B139614 2-(Cyanomethylthio)acetic acid CAS No. 55817-29-3

2-(Cyanomethylthio)acetic acid

Cat. No.: B139614
CAS No.: 55817-29-3
M. Wt: 131.16 g/mol
InChI Key: JRRFRAHROZUYJH-UHFFFAOYSA-N
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Description

2-(Cyanomethylthio)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H5NO2S and its molecular weight is 131.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c5-1-2-8-3-4(6)7/h2-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRFRAHROZUYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509540
Record name [(Cyanomethyl)sulfanyl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55817-29-3
Record name [(Cyanomethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(cyanomethyl)sulfanyl]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid

This technical guide provides a comprehensive overview of the basic properties, synthesis, and analytical characterization of this compound (CAS No. 55817-29-3). This compound is a key intermediate, notably in the synthesis of pharmaceuticals such as the cephalosporin antibiotic Cefmetazole.[1][2]

Core Properties

This compound is an off-white to pale yellow solid organic compound.[3] Its structure incorporates a carboxylic acid, a thioether, and a nitrile functional group, making it a versatile building block in organic synthesis.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 55817-29-3[4][5]
Molecular Formula C₄H₅NO₂S[6]
Molecular Weight 131.15 g/mol [6]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point >200 °C (decomposition)[3]
Boiling Point 329 °C (Predicted)[3]
Density 1.358 g/cm³ (Predicted)[3]
pKa 3.37 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[3]
Storage Temperature Refrigerator[3]

Synthesis and Application

The primary application of this compound is as a crucial side chain precursor in the synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[1] Its unique structure is integral to the antimicrobial efficacy of the final drug product.[1]

Synthesis Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical and chemically sound method is the nucleophilic substitution reaction between thioglycolic acid and chloroacetonitrile. This reaction involves the formation of a thiolate from thioglycolic acid, which then displaces the chloride from chloroacetonitrile.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Step cluster_product Product R1 Thioglycolic Acid (HSCH₂COOH) Base 1. Add Base (e.g., NaOH, Na₂CO₃) R1->Base + R2 Chloroacetonitrile (ClCH₂CN) SN2 2. Nucleophilic Attack (Sₙ2) Displacement of Cl⁻ Thiolate Formation of Thiolate (⁻SCH₂COO⁻) Base->Thiolate Thiolate->SN2 + Chloroacetonitrile Acid 3. Acidic Workup (e.g., HCl) SN2->Acid P1 This compound (NCCH₂SCH₂COOH) Acid->P1 Yields

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Plausible Synthesis

This protocol describes a plausible method for the laboratory synthesis of this compound.

  • Deprotonation: Dissolve thioglycolic acid (1.0 eq) in a suitable solvent such as ethanol or water in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add a solution of a base, such as sodium hydroxide (1.0 eq), to the flask while stirring. Continue stirring for 15-30 minutes to ensure complete formation of the sodium thioglycolate salt.

  • Nucleophilic Substitution: To the same flask, add chloroacetonitrile (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted chloroacetonitrile.

  • Protonation and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding dilute hydrochloric acid. The product, this compound, should precipitate or can be extracted with an appropriate organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

Application Workflow: Cefmetazole Synthesis

This compound serves as a critical building block that is incorporated as a side chain in the multi-step synthesis of the antibiotic Cefmetazole.

Application_Workflow Start This compound (Side Chain Precursor) Step1 Activation of Carboxylic Acid (e.g., conversion to acyl chloride) Start->Step1 Step2 Coupling Reaction with 7-ACA derivative* Step1->Step2 Product Cefmetazole (Final API) Step2->Product caption *7-aminocephalosporanic acid (7-ACA) is the core of cephalosporin antibiotics.

Caption: Role of this compound in Cefmetazole synthesis.

Spectroscopic Analysis

Predicted Spectroscopic Data

The following tables summarize the anticipated data from NMR, IR, and Mass Spectrometry analyses.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~12-13Singlet (broad)Carboxylic acid proton (-COOH )
¹H ~3.90SingletMethylene protons alpha to nitrile (-SCH₂ CN)
¹H ~3.45SingletMethylene protons alpha to carboxyl (-SCH₂ COOH)
¹³C ~171-Carboxylic acid carbon (-C OOH)
¹³C ~117-Nitrile carbon (-C N)
¹³C ~35-Methylene carbon alpha to carboxyl (-C H₂COOH)
¹³C ~20-Methylene carbon alpha to nitrile (-C H₂CN)

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid)
~2250 (sharp, medium)C≡N stretch (Nitrile)
~1710 (strong)C=O stretch (Carboxylic acid)
2850-3000C-H stretch (Aliphatic)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/z (Negative Ion Mode)Assignment
130.0[M-H]⁻, Deprotonated molecular ion
86.0[M-H - CO₂]⁻, Loss of carbon dioxide from parent ion
Experimental Protocols for Spectroscopic Analysis

The following are standardized methodologies for the analytical characterization of this compound.

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Pure Sample of This compound NMR_Prep Dissolve in DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Dissolve in MeOH/H₂O (ESI Source) Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq Data Structural Elucidation & Purity Assessment NMR_Acq->Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Acq->Data MS_Acq Acquire Mass Spectrum (ESI-) MS_Prep->MS_Acq MS_Acq->Data

Caption: General workflow for spectroscopic characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen to allow for the observation of the exchangeable carboxylic acid proton.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Set the spectral width to cover a range of 0 to 15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary nitrile carbon.

B. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) analysis, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

C. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻, as carboxylic acids typically ionize well in this mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

Safety and Handling

Safety Data Sheets (SDS) indicate that this compound should be handled with care. It is classified as harmful if swallowed and causes serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[3]

  • First Aid (If Swallowed): Rinse mouth and call a poison center or doctor if you feel unwell.

  • First Aid (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

References

An In-Depth Technical Guide to 2-(Cyanomethylthio)acetic acid (CAS 55817-29-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyanomethylthio)acetic acid (CAS Number: 55817-29-3), a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary application in pharmaceutical manufacturing. While direct biological activity and specific signaling pathway involvement of this compound are not extensively documented, its critical role as a synthetic building block is detailed. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a sulfur-containing organonitrile carboxylic acid. Its bifunctional nature, possessing both a reactive nitrile group and a carboxylic acid moiety, makes it a versatile reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 55817-29-3N/A
Molecular Formula C₄H₅NO₂S[1]
Molecular Weight 131.15 g/mol [1]
IUPAC Name 2-(cyanomethylsulfanyl)acetic acid[1]
Synonyms [(Cyanomethyl)thio]acetic acid, Cefmetazole side chainN/A
Appearance Off-white to pale yellow solid[2]
Boiling Point 329°C (predicted)[3]
Density 1.358 g/cm³ (predicted)[3]
pKa 3.37 ± 0.10 (predicted)[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[2]
Storage Refrigerator[2]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a haloacetic acid derivative with a salt of mercaptoacetonitrile. A common method is the reaction of mercaptoacetic acid with chloroacetonitrile in the presence of a base.

General Reaction Scheme

The synthesis can be represented by the following general reaction:

G cluster_0 A HS-CH₂-COOH plus1 + B Cl-CH₂-CN base Base B->base C HOOC-CH₂-S-CH₂-CN plus2 + HCl HCl base->C

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from methodologies described in patent literature for the synthesis of Cefmetazole intermediates.[4]

Materials:

  • Mercaptoacetic acid

  • Sodium hydroxide

  • Chloroacetonitrile

  • Sodium chloride

  • Ethyl acetate

  • 36% Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 20g of sodium hydroxide in 100ml of water and cool the solution to 10 ± 2°C.

  • To the cooled sodium hydroxide solution, add 20g of mercaptoacetic acid while maintaining the temperature. Stir the mixture for 10 minutes.

  • Add 15g of chloroacetonitrile to the reaction mixture and allow it to react for 1 hour at the same temperature.

  • After the reaction, cool the mixture to 10 ± 2°C and add 16.2kg of sodium chloride. Stir until the salt is dissolved.

  • Add 90ml of ethyl acetate to the solution.

  • Slowly add 36% hydrochloric acid dropwise to adjust the pH of the aqueous phase to 3.5.

  • Stir the biphasic mixture for 10 minutes and then allow the layers to separate.

  • Collect the organic (ethyl acetate) phase, which contains the desired product, this compound. The product can be used in the next synthetic step or isolated by solvent evaporation.

Application in Drug Development: Synthesis of Cefmetazole

The primary and most significant application of this compound is as a critical side-chain precursor in the industrial synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[5] Cefmetazole is effective against a broad spectrum of bacteria.

The synthesis of Cefmetazole involves the acylation of the 7-amino group of the cephem nucleus with an activated form of this compound. This reaction attaches the cyanomethylthioacetyl side chain, which is crucial for the antibiotic's spectrum of activity.

G A This compound C Activated Side Chain A->C Activation B Activating Agent (e.g., p-toluenesulfonyl chloride) B->C E Cefmetazole Acid C->E D 7-amino-7-methoxy-3- [(1-methyl-1H-tetrazol-5-yl)thio] methyl-3-cephem-4-carboxylic acid (7-AMCA derivative) D->E Acylation G Cefmetazole Sodium E->G Salt Formation F Sodium Salt Formation F->G

Caption: Role of this compound in Cefmetazole synthesis.

Biological Activity and Signaling Pathways

There is currently a lack of published research on the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary role is established as a synthetic intermediate.

However, compounds containing a cyanomethylthio moiety have been investigated for various biological activities. For instance, some cyanomethyl vinyl ether derivatives have shown antiproliferative activity by targeting tubulin.[6] While this does not directly imply similar activity for this compound, it suggests that the cyanomethylthio functional group can be a part of biologically active molecules. Further research would be necessary to determine if this compound itself possesses any intrinsic biological effects.

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed and causes serious eye irritation.

Table 2: Hazard Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/ eye protection/ face protection.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P337 + P313: If eye irritation persists: Get medical advice/ attention.
P501: Dispose of contents/ container to an approved waste disposal plant.

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a fundamentally important chemical intermediate, particularly in the pharmaceutical industry for the synthesis of the antibiotic Cefmetazole. While its direct biological activities are not well-characterized, its role as a key building block is firmly established. This guide provides essential information for researchers and professionals working with this compound, from its synthesis to its primary application and safe handling. Future research could explore the potential for this molecule to exhibit intrinsic biological activity, given the known bioactivities of other compounds containing the cyanomethylthio moiety.

References

In-Depth Technical Guide: The Molecular Structure and Properties of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Cyanomethylthio)acetic acid. As a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole, a thorough understanding of this compound is crucial for pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and discusses its spectroscopic characteristics.

Introduction

This compound, with the CAS Number 55817-29-3, is an organic compound featuring a carboxylic acid, a thioether, and a nitrile functional group.[1][2][3] Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, specifically in the manufacturing of Cefmetazole.[1] The unique arrangement of its functional groups allows for versatile chemical modifications, making it a valuable synthon. This guide aims to provide a detailed technical resource for professionals working with this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central sulfur atom linking a cyanomethyl group (-CH₂CN) and an acetic acid moiety (-CH₂COOH).

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical databases and supplier information.

PropertyValueReference
Molecular Formula C₄H₅NO₂S[1][2]
Molecular Weight 131.15 g/mol [1][2]
CAS Number 55817-29-3[1][2][3]
Appearance Off-white to pale yellow solid
Boiling Point 329 °C[1]
Density 1.358 g/cm³[1]
Flash Point 152.78 °C[1]
pKa (Predicted) 3.37 ± 0.10
Solubility Slightly soluble in DMSO and Methanol (with heating)
Storage Refrigerator

Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between a salt of mercaptoacetic acid and chloroacetonitrile. The following protocol is a generalized procedure based on established chemical principles for this type of reaction.

Synthesis of this compound

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Mercaptoacetic_Acid Mercaptoacetic Acid Deprotonation Deprotonation of Mercaptoacetic Acid Mercaptoacetic_Acid->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Chloroacetonitrile Chloroacetonitrile Nucleophilic_Attack Nucleophilic Attack on Chloroacetonitrile Chloroacetonitrile->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Forms thiolate anion Workup Acidification and Workup Nucleophilic_Attack->Workup Final_Product This compound Workup->Final_Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • Mercaptoacetic acid

  • Sodium hydroxide (or other suitable base)

  • Chloroacetonitrile

  • Water (deionized)

  • Hydrochloric acid (concentrated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Sodium Thioglycolate: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve a molar equivalent of sodium hydroxide in water. Cool the solution in an ice bath.

  • Slowly add one molar equivalent of mercaptoacetic acid to the sodium hydroxide solution while maintaining the temperature below 10 °C. Stir the mixture until the mercaptoacetic acid has completely dissolved and reacted to form sodium thioglycolate.

  • Reaction with Chloroacetonitrile: To the solution of sodium thioglycolate, add one molar equivalent of chloroacetonitrile dropwise, ensuring the reaction temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

  • The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Data (Predicted)

As of the last update, specific, experimentally-derived spectroscopic data for this compound is not widely available in public databases. The following information is based on predictions from spectroscopic principles for the expected functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-S-CH₂ -COOH).

  • A singlet for the two protons of the methylene group adjacent to the nitrile (-S-CH₂ -CN).

  • A broad singlet for the acidic proton of the carboxylic acid (-COOH ). The chemical shift of this proton can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit four signals corresponding to the four carbon atoms in different chemical environments:

  • A signal for the carbonyl carbon of the carboxylic acid (C =O).

  • A signal for the methylene carbon adjacent to the carboxylic acid (-S-C H₂-COOH).

  • A signal for the methylene carbon adjacent to the nitrile group (-S-C H₂-CN).

  • A signal for the nitrile carbon (-C ≡N).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the absorption bands of its functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (sp³ hybridized)3000 - 2850Medium to weak
C≡N (Nitrile)2260 - 2220Medium, sharp
C=O (Carboxylic Acid)1725 - 1700Strong, sharp
C-O (Carboxylic Acid)1320 - 1210Medium
C-S (Thioether)800 - 600Weak to medium
Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (131.15). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the cyanomethyl group (-CH₂CN), and cleavage of the C-S bonds.

Signaling Pathways and Biological Activity

This compound is primarily utilized as a synthetic intermediate and is not known to have direct biological activity or involvement in specific signaling pathways. Its significance is in its incorporation into the Cefmetazole structure, which as a cephalosporin antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.

Logical Relationship of this compound to Cefmetazole's Action:

Cefmetazole_Action cluster_synthesis Synthesis cluster_drug Active Drug cluster_mechanism Mechanism of Action Intermediate This compound Cefmetazole Cefmetazole Intermediate->Cefmetazole Core 7-ACA Core Core->Cefmetazole PBP Penicillin-Binding Proteins (PBPs) Cefmetazole->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Role of this compound in the synthesis and mechanism of action of Cefmetazole.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the antibiotic Cefmetazole. While comprehensive, publicly available experimental data, particularly spectroscopic information, is limited, its physicochemical properties and synthetic route are well-understood within the context of organic chemistry principles. This guide provides a foundational resource for professionals in the fields of chemical research and drug development, summarizing the critical technical information regarding this key pharmaceutical intermediate. Further research to populate public databases with experimental spectroscopic data for this compound would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Cyanomethylthio)acetic acid, a key intermediate in the production of various pharmaceuticals, notably the cephalosporin antibiotic Cefmetazole. The primary synthesis pathway involves the S-alkylation of thioglycolic acid with chloroacetonitrile. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis. Diagrams illustrating the reaction pathway and a general experimental workflow are provided to enhance understanding.

Introduction

This compound (CAS No. 55817-29-3), with the molecular formula C₄H₅NO₂S, is a crucial building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a nitrile group linked by a thioether, makes it a versatile precursor for the synthesis of more complex molecules. A significant application of this compound is in the pharmaceutical industry, where it serves as a side-chain precursor for the synthesis of Cefmetazole and other β-lactam antibiotics. The efficient and high-yield synthesis of this compound is therefore of considerable interest.

The most common and direct route for the synthesis of this compound is the nucleophilic substitution reaction between a salt of thioglycolic acid and a haloacetonitrile, typically chloroacetonitrile. This reaction, an example of S-alkylation, is generally efficient and proceeds under relatively mild conditions.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the S-alkylation of thioglycolic acid. This process can be conceptually broken down into two main steps:

  • Deprotonation of Thioglycolic Acid: The thiol group of thioglycolic acid is acidic and can be readily deprotonated by a suitable base to form a thiolate anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the thioether bond.

The overall reaction is as follows:

HSCH₂COOH + ClCH₂CN + 2 NaOH → NaOOCCH₂SCH₂CN + NaCl + 2 H₂O

Followed by acidification to yield the final product:

NaOOCCH₂SCH₂CN + HCl → HOOCCH₂SCH₂CN + NaCl

A visual representation of this pathway is provided below.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Thioglycolic Acid Thioglycolic Acid Thioglycolate Anion Thioglycolate Anion Thioglycolic Acid->Thioglycolate Anion + Base Chloroacetonitrile Chloroacetonitrile This compound This compound Chloroacetonitrile->this compound Base (e.g., NaOH) Base (e.g., NaOH) Water Water Base (e.g., NaOH)->Water Thioglycolate Anion->this compound + Chloroacetonitrile (Nucleophilic Substitution) Salt (e.g., NaCl) Salt (e.g., NaCl)

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

Synthesis of Sodium Thioglycolate (Intermediate)

This step may not be necessary if a one-pot synthesis is employed, but is provided for clarity.

Materials:

  • Thioglycolic acid

  • Sodium hydroxide

  • Ethanol (or other suitable solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve thioglycolic acid in ethanol.

  • Slowly add a solution of sodium hydroxide in ethanol to the thioglycolic acid solution. The reaction is exothermic, and the temperature should be controlled.

  • Stir the mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 2 hours) to ensure complete formation of the sodium salt.

  • The resulting sodium thioglycolate can be isolated by filtration and washing with ethanol, followed by drying.

Synthesis of this compound

Materials:

  • Thioglycolic acid

  • Chloroacetonitrile

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Water (or a suitable organic solvent like ethanol or acetone)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a well-ventilated fume hood, dissolve thioglycolic acid in water in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide, keeping the temperature below 10°C. This will form the sodium thioglycolate in situ.

  • Once the base addition is complete, add chloroacetonitrile dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture again in an ice bath and acidify by the slow addition of hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent system.

A generalized workflow for this experimental procedure is depicted below.

Experimental_Workflow A 1. Dissolve Thioglycolic Acid in Solvent B 2. Cool Reaction Mixture (e.g., Ice Bath) A->B C 3. Add Base Dropwise (e.g., NaOH solution) B->C D 4. Add Chloroacetonitrile Dropwise C->D E 5. Reaction Stirring (Monitor Progress) D->E F 6. Acidification (e.g., HCl) E->F G 7. Extraction with Organic Solvent F->G H 8. Drying and Solvent Removal G->H I 9. Purification (e.g., Recrystallization) H->I J Final Product: This compound I->J

Figure 2: General Experimental Workflow for Synthesis.

Quantitative Data

Precise quantitative data for the synthesis of this compound is not widely published. However, based on similar S-alkylation reactions, the following table presents expected ranges for key parameters. It is important to note that actual results will depend on the specific reaction conditions and scale.

ParameterExpected Value/RangeNotes
Molar Ratio
Thioglycolic acid : Chloroacetonitrile1 : 1 to 1 : 1.2A slight excess of the alkylating agent may be used.
Thioglycolic acid : Base1 : 2To neutralize both the carboxylic acid and thiol protons.
Reaction Temperature 0 - 50 °CInitial addition at low temperature, then warming.
Reaction Time 2 - 24 hoursDependent on temperature and concentration.
Yield 70 - 95%Highly dependent on reaction conditions and purification.
Purity >95%Achievable with proper purification (e.g., recrystallization).

Safety Considerations

  • Thioglycolic acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetonitrile: Toxic and a lachrymator. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care and wear appropriate PPE.

  • The reaction should be performed with adequate ventilation to avoid inhalation of volatile and odorous compounds.

Conclusion

The synthesis of this compound via the S-alkylation of thioglycolic acid with chloroacetonitrile is a robust and efficient method. This guide has provided a comprehensive overview of the synthesis pathway, detailed experimental considerations, and expected quantitative outcomes. Researchers and professionals in drug development can utilize this information as a foundation for the laboratory-scale synthesis and further process optimization of this important pharmaceutical intermediate. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.

A Technical Guide to 2-(Cyanomethylsulfanyl)acetic Acid: Synthesis, Properties, and Application in Cephalosporin Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(cyanomethylsulfanyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary role in the development of cephalosporin antibiotics.

Nomenclature and Chemical Identity

The compound commonly known as 2-(cyanomethylthio)acetic acid is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 2-(cyanomethylsulfanyl)acetic acid

  • Common Synonyms: this compound, [(Cyanomethyl)thio]acetic acid, Cefmetazole side chain[1][2][3]

  • CAS Number: 55817-29-3[4]

  • Molecular Formula: C₄H₅NO₂S[1]

  • Molecular Weight: 131.15 g/mol [1]

Caption: Chemical structure of 2-(cyanomethylsulfanyl)acetic acid.

Physicochemical Properties

The physical and chemical data for 2-(cyanomethylsulfanyl)acetic acid are summarized below. This information is critical for handling, storage, and reaction setup.

PropertyValueReference(s)
Appearance Off-White to Pale Yellow Solid[2][3]
Boiling Point 329 °C[2][4]
Melting Point >200 °C (decomposes)[2][3]
Density 1.358 g/cm³[2][4]
pKa (Predicted) 3.37 ± 0.10[2][4]
Solubility Slightly soluble in DMSO and heated Methanol[2][4][5]
Storage Condition Refrigerator[2][3][4]

Core Application in Drug Development

2-(Cyanomethylsulfanyl)acetic acid is a crucial building block in the pharmaceutical industry, primarily utilized as a synthetic intermediate.[4] Its most prominent role is in the synthesis of Cefmetazole , a second-generation cephalosporin antibiotic.[4][5]

In the structure of Cefmetazole, the 2-(cyanomethylsulfanyl)acetyl group is attached to the 7-amino position of the cephem nucleus. This 7-acyl side chain is integral to the antibiotic's mechanism of action and spectrum of activity, contributing to its efficacy against a range of Gram-positive and Gram-negative bacteria.[6][7] The bactericidal action of Cefmetazole results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7]

cluster_reactants Starting Materials cluster_process Synthetic Step cluster_product Final Product A 2-(Cyanomethylsulfanyl)acetic acid (Side Chain) C Amide Coupling Reaction (Acylation) A->C Provides 7-acyl group B 7-ACA Derivative (Cephem Core) B->C Core structure D Cefmetazole (Active Pharmaceutical Ingredient) C->D Forms final antibiotic

Caption: Role of 2-(cyanomethylsulfanyl)acetic acid in Cefmetazole synthesis.

Experimental Protocols: A Proposed Synthesis

While specific preparations are often proprietary, a robust and chemically sound synthesis of 2-(cyanomethylsulfanyl)acetic acid can be achieved via nucleophilic substitution. The following protocol details a representative method based on the reaction between the sodium salt of thioglycolic acid and chloroacetonitrile.

Objective: To synthesize 2-(cyanomethylsulfanyl)acetic acid.

Materials:

  • Thioglycolic acid (1.0 eq)

  • Chloroacetonitrile (1.0 eq)

  • Sodium Hydroxide (1.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Reaction vessel with stirring, cooling bath, and dropping funnel

Procedure:

  • Thiolate Formation: A solution of sodium hydroxide (1.0 eq) in deionized water is prepared in the reaction vessel and cooled to 0-5 °C in an ice bath. Thioglycolic acid (1.0 eq) is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C. The reaction forms the sodium salt of thioglycolic acid in situ.

  • Nucleophilic Substitution: Chloroacetonitrile (1.0 eq) is added dropwise to the reaction mixture over 30-60 minutes. The temperature is carefully maintained at 10-15 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by an appropriate method (e.g., Thin Layer Chromatography) until the starting materials are consumed.

  • Acidification and Isolation: The reaction mixture is cooled again in an ice bath. Concentrated hydrochloric acid is added slowly until the pH of the solution reaches ~2. The acidic product, 2-(cyanomethylsulfanyl)acetic acid, will precipitate out of the aqueous solution as a solid.

  • Purification: The precipitate is collected by vacuum filtration and washed with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

  • Drying: The purified solid is dried under vacuum to yield the final product.

Safety Precautions: Thioglycolic acid and chloroacetonitrile are toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

start Start step1 Step 1: Thiolate Formation (Thioglycolic Acid + NaOH in H₂O at 0-5°C) start->step1 step2 Step 2: Nucleophilic Substitution (Add Chloroacetonitrile at 10-15°C) step1->step2 step3 Step 3: Reaction Monitoring (Stir at RT for 2-4h) step2->step3 step4 Step 4: Product Isolation (Acidify with HCl to pH 2) step3->step4 step5 Step 5: Purification (Filter and Recrystallize) step4->step5 end End Product: 2-(Cyanomethylsulfanyl)acetic acid step5->end

Caption: General workflow for the synthesis of 2-(cyanomethylsulfanyl)acetic acid.

References

An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethylthio)acetic acid, a key organosulfur compound, serves as a vital intermediate in the synthesis of various pharmaceuticals, most notably the second-generation cephalosporin antibiotic, Cefmetazole.[1] Its unique bifunctional structure, incorporating both a nitrile and a carboxylic acid group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, and its primary applications.

Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and chemical catalogs. It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches and accurate identification of the compound. No specific trade names for this compound have been identified, suggesting it is primarily marketed under its chemical name and CAS number by suppliers.

Identifier TypeValue
Chemical Name This compound
CAS Number 55817-29-3
Synonyms 3-CYANOMETHYLTHIOACETIC ACID[1]
Cefmetazole side chain[1]
[(CYANOMETHYL)THIO]ACETIC ACID[1]
(Cyanomethylthio)acetic acid
Acetic acid, 2-[(cyanomethyl)thio]-[1]
2-(cyanomethylsulfanyl)acetic acid

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling, storage, and application in experimental work.

PropertyValueSource
Molecular Formula C4H5NO2S[1]
Molecular Weight 131.15 g/mol [1]
Appearance Off-white to pale yellow solid
Boiling Point 329 °C[1]
Density 1.358 g/cm³[1]
pKa 3.37 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes a general method for the synthesis of this compound via the nucleophilic substitution of chloroacetonitrile with thioglycolic acid. This procedure is based on established chemical principles for thioether formation.

Materials:

  • Thioglycolic acid

  • Chloroacetonitrile

  • Sodium hydroxide (or other suitable base)

  • Water

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Sodium Thioglycolate: In a reaction vessel, dissolve thioglycolic acid in water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium hydroxide solution to form sodium thioglycolate. The reaction is exothermic and should be controlled.

  • Nucleophilic Substitution: To the aqueous solution of sodium thioglycolate, add a stoichiometric equivalent of chloroacetonitrile dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature for several hours to allow the reaction to proceed to completion.

  • Work-up and Acidification: After the reaction is complete, the mixture is washed with an organic solvent to remove any unreacted chloroacetonitrile. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, which precipitates the this compound.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Thioglycolic_acid Thioglycolic Acid Deprotonation Deprotonation Thioglycolic_acid->Deprotonation Chloroacetonitrile Chloroacetonitrile Nucleophilic_Substitution Nucleophilic Substitution Chloroacetonitrile->Nucleophilic_Substitution Base Sodium Hydroxide (aq) Base->Deprotonation Acid Hydrochloric Acid Acidification Acidification & Precipitation Acid->Acidification Deprotonation->Nucleophilic_Substitution Sodium Thioglycolate Nucleophilic_Substitution->Acidification Purification Isolation & Purification Acidification->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Applications

The primary and most significant application of this compound is its role as a key side-chain precursor in the industrial synthesis of Cefmetazole . Cefmetazole is a second-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. The cyanomethylthioacetyl side chain, derived from this compound, is crucial for the antibiotic's spectrum of activity and its stability against β-lactamase enzymes produced by resistant bacteria.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the synthesis of cephalosporin antibiotics. Its well-defined chemical properties and established synthetic routes make it a readily accessible intermediate for drug development and organic synthesis. This guide provides researchers and scientists with the foundational knowledge required to understand and utilize this important chemical building block.

References

Unveiling the Origins of a Key Pharmaceutical Building Block: The Discovery and History of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the provenance of key chemical intermediates is crucial for innovation and process optimization. This in-depth technical guide illuminates the discovery and history of 2-(Cyanomethylthio)acetic acid, a vital component in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole.

While the precise moment of its first synthesis remains somewhat obscured within the annals of industrial pharmaceutical research, the history of this compound is intrinsically linked to the development of Cefmetazole by the Japanese pharmaceutical company Sankyo Co., Ltd. (now Daiichi Sankyo). Cefmetazole was launched in 1980, indicating that the discovery and development of its essential side chain, this compound, occurred in the years preceding this milestone.[1]

The Genesis of a Crucial Side Chain

The development of semi-synthetic cephalosporins in the mid-20th century spurred a wave of research into novel side chains to enhance the antibacterial spectrum and efficacy of this class of antibiotics. The unique structural features of this compound, incorporating both a nitrile and a thioacetic acid moiety, proved advantageous in the design of Cefmetazole.

While a singular, publicly available seminal publication detailing the "eureka" moment of its discovery is not readily identifiable, the synthesis of this compound would have been a result of systematic research and development efforts at Sankyo. The general chemical principles for the synthesis of thioacetic acids and the introduction of nitrile groups were known at the time. The innovation lay in the specific combination of these functionalities to create a side chain that would impart desirable properties to the final antibiotic.

Synthesis Pathway

The most common and industrially viable method for the synthesis of this compound involves the reaction of chloroacetic acid with a salt of cyanomethyl mercaptan. This nucleophilic substitution reaction is a standard method for the formation of thioethers.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) reaction Nucleophilic Substitution chloroacetic_acid->reaction cyanomethyl_mercaptan_salt Cyanomethyl Mercaptan Salt (NCCH₂S⁻Na⁺) cyanomethyl_mercaptan_salt->reaction product This compound (NCCH₂SCH₂COOH) reaction->product

General synthesis of this compound.

Experimental Protocols

While the original developmental protocols from the 1970s are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles.

Synthesis of Sodium Cyanomethyl Mercaptide:

  • In a well-ventilated fume hood, dissolve sodium thiocyanate (NaSCN) in a suitable solvent such as ethanol.

  • Slowly add chloroacetonitrile (ClCH₂CN) to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature for several hours to allow for the formation of cyanomethyl thiocyanate.

  • Subsequent reduction of the thiocyanate, for example with a reducing agent like sodium borohydride, would yield the sodium cyanomethyl mercaptide in situ.

Synthesis of this compound:

  • To the freshly prepared solution of sodium cyanomethyl mercaptide, add an aqueous solution of chloroacetic acid.

  • The reaction mixture is stirred, often with gentle heating, to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes typical, though not historically specific, quantitative data for the synthesis of this compound. Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

ParameterValue
Molecular Formula C₄H₅NO₂S
Molecular Weight 131.15 g/mol
Typical Yield 70-85%
Melting Point 78-81 °C
Purity (by HPLC) >98%

Logical Relationship in Drug Development

The discovery and refinement of the synthesis of this compound were critical steps in the overall development timeline of Cefmetazole. The availability of a reliable and scalable synthesis for this key intermediate was a prerequisite for the large-scale production of the final active pharmaceutical ingredient (API).

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_development Development & Production cluster_launch Market Launch lead_compound Identification of Lead Cephalosporin side_chain_synthesis Synthesis & Optimization of This compound lead_compound->side_chain_synthesis in_vitro_testing In Vitro Antibacterial Screening of Cefmetazole side_chain_synthesis->in_vitro_testing process_scaleup Process Scale-up of Side Chain Synthesis in_vitro_testing->process_scaleup api_production Large-scale Production of Cefmetazole process_scaleup->api_production formulation Formulation & Clinical Trials api_production->formulation launch Cefmetazon® Launch (1980) formulation->launch

Role of side chain synthesis in Cefmetazole development.

References

Unveiling the Role of 2-(Cyanomethylthio)acetic Acid: A Precursor to a Potent Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of a chemical compound is paramount. In the case of 2-(Cyanomethylthio)acetic acid, its significance lies not in a direct mechanism of action on biological systems, but as a crucial intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole. [1][2] This technical guide will, therefore, elucidate the role of this compound in the synthesis of Cefmetazole and provide an in-depth analysis of Cefmetazole's mechanism of action, cellular targets, and the broader implications for antimicrobial therapy.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Cefmetazole

This compound serves as a key building block in the chemical construction of Cefmetazole. The synthesis involves the acylation of the 7-amino group of the cephem nucleus with a derivative of this compound. This process introduces the side chain that is critical for the antibacterial activity of the final Cefmetazole molecule.

The general synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 7-Amino-7-methoxy-3- ([(1-methyl-1H-tetrazol-5-yl)thio]methyl)-3-cephem-4-carboxylic acid Acylation Acylation Reactant1->Acylation Reactant2 This compound derivative Reactant2->Acylation Cefmetazole Cefmetazole Acylation->Cefmetazole

Figure 1: Simplified workflow for the synthesis of Cefmetazole.

The Core Mechanism of Action: Cefmetazole's Inhibition of Bacterial Cell Wall Synthesis

Cefmetazole, the final active compound, exerts its bactericidal effects by targeting and inhibiting the synthesis of the bacterial cell wall.[3][4][5][6][7] This action is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3][4]

Signaling Pathway: Interference with Peptidoglycan Synthesis

The integrity of the bacterial cell wall is maintained by a rigid, cross-linked polymer called peptidoglycan. The final step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by PBPs. Cefmetazole mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the active site. This binding is irreversible and effectively halts the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The signaling pathway can be illustrated as follows:

Peptidoglycan_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_transpeptidation Transpeptidation (Cell Wall Cross-linking) cluster_inhibition Inhibition by Cefmetazole UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_Carrier Lipid Carrier UDP_NAM->Lipid_Carrier Peptidoglycan_Precursor Peptidoglycan Precursor Lipid_Carrier->Peptidoglycan_Precursor PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursor->PBP Binds Cross_Linking Peptidoglycan Cross-linking PBP->Cross_Linking Catalyzes Inactive_PBP Inactive PBP Complex PBP->Inactive_PBP Cell_Wall Stable Cell Wall Cross_Linking->Cell_Wall Cefmetazole Cefmetazole Cefmetazole->PBP Covalently Binds No_Cross_Linking Inhibition of Cross-linking Inactive_PBP->No_Cross_Linking Cell_Lysis Cell Lysis No_Cross_Linking->Cell_Lysis

Figure 2: Cefmetazole's inhibition of peptidoglycan synthesis.

Quantitative Data

While specific quantitative data for the direct activity of this compound is not applicable due to its role as an intermediate, extensive data exists for the efficacy of Cefmetazole against various bacterial strains. This data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - 128
Streptococcus pneumoniae0.06 - 8
Escherichia coli0.25 - 256
Klebsiella pneumoniae0.5 - 256
Bacteroides fragilis0.25 - 64

Note: MIC values can vary significantly depending on the specific strain and the testing methodology.

Experimental Protocols

The determination of Cefmetazole's mechanism of action and its efficacy relies on a variety of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cefmetazole that inhibits the growth of a specific bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Cefmetazole: A series of twofold dilutions of Cefmetazole are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of Cefmetazole at which no visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the affinity of Cefmetazole for bacterial PBPs.

Methodology:

  • Membrane Preparation: Bacterial cell membranes containing PBPs are isolated.

  • Competition Reaction: The membrane preparation is incubated with varying concentrations of Cefmetazole.

  • Labeling with Radioactive Penicillin: A radiolabeled penicillin (e.g., [³H]benzylpenicillin) is added to the reaction. This labeled penicillin will bind to any PBPs that have not been bound by Cefmetazole.

  • SDS-PAGE and Fluorography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated with a fluorographic agent and exposed to X-ray film.

  • Analysis: The intensity of the bands corresponding to the PBPs on the fluorogram is quantified. A decrease in the intensity of a PBP band in the presence of Cefmetazole indicates that Cefmetazole has bound to that PBP and competed with the radiolabeled penicillin. The concentration of Cefmetazole required to inhibit 50% of the binding of the radiolabeled penicillin (IC₅₀) can then be calculated.

Conclusion

References

Spectroscopic and Structural Elucidation of 2-(Cyanomethylthio)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Cyanomethylthio)acetic acid is a sulfur-containing nitrile and carboxylic acid derivative with the chemical formula C₄H₅NO₂S.[1][2] Its molecular weight is 131.15 g/mol .[1][2] This compound and its analogs are of interest in synthetic organic chemistry and may serve as intermediates in the preparation of more complex molecules, including pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and known chemical shift/frequency ranges for the functional groups present in the molecule: a carboxylic acid, a thioether, and a nitrile.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton (-COOH)10.0 - 13.0Singlet (broad)1Ha
Methylene protons (-S-CH₂-COOH)3.5 - 4.0Singlet2Hb
Methylene protons (-S-CH₂-CN)3.8 - 4.2Singlet2Hc
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carboxylic Acid Carbon (-COOH)170 - 180d
Nitrile Carbon (-C≡N)115 - 125e
Methylene Carbon (-S-CH₂-COOH)30 - 40f
Methylene Carbon (-S-CH₂-CN)20 - 30g

Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted Infrared (IR) Absorption Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Description
Carboxylic Acid O-H2500 - 3300Strong, BroadO-H stretching
Carboxylic Acid C=O1700 - 1725StrongC=O stretching
Nitrile C≡N2240 - 2260MediumC≡N stretching
C-H (sp³)2850 - 3000MediumC-H stretching
C-S600 - 800Weak to MediumC-S stretching

Table 3: Predicted Mass Spectrometry (MS) Data

Ion Predicted m/z Description
[M]+131Molecular Ion
[M-COOH]+86Loss of the carboxylic acid group
[M-CH₂CN]+91Loss of the cyanomethyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire the ¹H spectrum.

    • Acquire the ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method for solid samples.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For GC-MS, the sample is vaporized and passed through a GC column for separation before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated by an LC column.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Below is a diagram illustrating the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethylthio)acetic acid (C₄H₅NO₂S, CAS No. 55817-29-3) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of synthetic routes and the development of effective drug delivery systems.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTemperatureSolubilityCitation
Dimethyl Sulfoxide (DMSO)AmbientSlightly Soluble[1][2][3][4]
MethanolAmbientSlightly Soluble (with heating)[1][2][3][4]

The term "slightly soluble" indicates that the compound has a low but appreciable solubility in these solvents. For methanol, the solubility is noted to improve with an increase in temperature. The polar nature of the carboxylic acid and nitrile functional groups, combined with the thioether linkage, suggests that this compound is likely to be more soluble in polar organic solvents. Its solubility in aqueous solutions, particularly at different pH values, would be of significant interest for pharmaceutical applications and warrants experimental investigation.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, gas chromatography)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent in vials B Seal vials and place in thermostatic shaker A->B C Agitate at constant temperature to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with a temperature-controlled syringe D->E F Filter supernatant to remove undissolved solids E->F G Dilute filtered solution F->G H Analyze by validated method (e.g., HPLC) G->H I Quantify using a calibration curve H->I J Calculate Solubility (e.g., g/100mL, mol/L) I->J

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is currently limited in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. Further investigation into the solubility of this compound in a wider range of solvents and at various pH values is highly recommended to build a comprehensive solubility profile.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of pharmaceuticals such as Cefmetazole. Due to a notable scarcity of direct experimental thermochemical values for this specific compound in publicly accessible literature, this guide also outlines the standard experimental and computational methodologies employed for determining the thermochemical properties of related organic sulfur compounds. The document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of the energetic characteristics of this important molecule and providing a framework for its further study.

Introduction

This compound (C₄H₅NO₂S) is a bifunctional organic compound containing a carboxylic acid, a thioether, and a nitrile group. Its structural features make it a versatile building block in organic synthesis, most notably as a crucial intermediate in the production of the cephalosporin antibiotic, Cefmetazole[1][2][3][4]. Understanding the thermochemical properties of this intermediate is critical for process optimization, safety assessments, and for predicting reaction equilibria and kinetics in its synthetic applications.

This guide summarizes the known physical properties of this compound and details the established experimental and computational methods for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity.

Physicochemical and Thermochemical Data

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅NO₂S[1][5]
Molecular Weight 131.15 g/mol [1][5]
Boiling Point 329°C[6]
Density 1.358 g/cm³[6]
pKa (Predicted) 3.37 ± 0.10[6]
Solubility Slightly soluble in DMSO and Methanol (with heating)[6]
Appearance Off-White to Pale Yellow Solid[3]

Table 2: Predicted Thermochemical Properties of this compound

PropertyPredicted ValueUnitMethod
Standard Enthalpy of Formation (Gas) Data not availablekJ/molRequires experimental determination or high-level computation
Standard Molar Entropy (Gas) Data not availableJ/(mol·K)Requires experimental determination or high-level computation
Heat Capacity (Cp, Gas) Data not availableJ/(mol·K)Requires experimental determination or high-level computation

Note: The absence of data in Table 2 underscores the need for future experimental and computational studies on this compound.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for organic compounds, particularly those containing sulfur, requires specialized experimental techniques. The following section details the standard methodologies that can be applied to this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic sulfur compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a rotating-bomb calorimeter.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the solid this compound is placed in a crucible within the combustion bomb. A small amount of a sulfur-free auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in a temperature-controlled jacket.

  • Combustion: The sample is ignited electrically. The rotation of the bomb ensures that the combustion products are uniformly dissolved in the water, forming a solution of sulfuric and nitric acids.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of the acidic solution. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law[7].

Entropy and Heat Capacity

The standard entropy (S°) and heat capacity (Cp) are determined from low-temperature heat capacity measurements using adiabatic calorimetry.

Experimental Protocol: Adiabatic Calorimetry

  • Sample Preparation: A known mass of crystalline this compound is sealed in a sample container within the calorimeter.

  • Calorimeter Setup: The calorimeter is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).

  • Heat Capacity Measurement: A series of small, precisely measured amounts of electrical energy are supplied to the sample, and the resulting temperature increase is measured at each step. The heat capacity is calculated as the ratio of the energy input to the temperature rise.

  • Data Acquisition: Heat capacity measurements are made over a wide temperature range, typically from near 0 K to above room temperature.

  • Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, according to the third law of thermodynamics. The entropy of any phase transitions (e.g., melting) must also be measured and included in the calculation[8][9].

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Computational Protocol: Ab Initio Calculations

  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Energy Calculation: Single-point energy calculations are performed using high-level ab initio methods, such as G3 or CBS-QB3, which are known to provide accurate energies for organic molecules[10].

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization method. This involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule. The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections.

  • Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies using statistical mechanics[11][12].

Synthetic Pathway of Cefmetazole from this compound

As previously mentioned, this compound is a key intermediate in the synthesis of the antibiotic Cefmetazole. The following diagram illustrates a generalized synthetic route highlighting the incorporation of this molecule.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Chloroacetic_acid Chloroacetic acid Target_Molecule This compound Aminoacetonitrile Aminoacetonitrile Cyanomethyl_isothiourea Cyanomethyl isothiourea Aminoacetonitrile->Cyanomethyl_isothiourea Reaction with Cyanamide Thiourea Thiourea Mercaptoacetonitrile Mercaptoacetonitrile Cyanomethyl_isothiourea->Mercaptoacetonitrile Hydrolysis Mercaptoacetonitrile->Target_Molecule Reaction with Chloroacetic acid Cefmetazole Cefmetazole Target_Molecule->Cefmetazole Acylation of 7-ACA 7_ACA 7-aminocephalosporanic acid (7-ACA)

Caption: Generalized synthetic pathway for Cefmetazole highlighting the role of this compound.

Conclusion

While this compound is a commercially significant pharmaceutical intermediate, its fundamental thermochemical properties are not well-documented in publicly available sources. This guide has summarized the known physical characteristics of the molecule and provided a detailed overview of the standard experimental and computational methodologies that can be employed to determine its enthalpy of formation, entropy, and heat capacity. The provided synthesis pathway diagram for Cefmetazole illustrates the practical importance of this compound. It is hoped that this technical guide will stimulate further research into the thermochemical properties of this compound, leading to a more complete understanding of its energetic landscape and facilitating the optimization of its synthetic applications.

References

Unlocking the Potential of 2-(Cyanomethylthio)acetic Acid: A Technical Guide to Promising Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyanomethylthio)acetic acid, a structurally unique molecule incorporating a cyanomethyl group, a thioether linkage, and a carboxylic acid moiety, is currently recognized primarily as a key intermediate in the synthesis of the cephalosporin antibiotic, Cefmetazole.[1][2][3][4] However, its constituent functional groups suggest a much broader potential for applications in medicinal chemistry, materials science, and agriculture. This technical guide explores promising, yet underexplored, research avenues for this versatile chemical entity. By examining the known reactivity and biological activity of related compounds, we delineate potential research areas in the development of novel anticancer agents, antimicrobial therapeutics, corrosion inhibitors, and agricultural chemicals. This guide provides detailed experimental protocols for the synthesis of novel derivatives and for the evaluation of their potential biological and industrial applications, aiming to stimulate further investigation into this high-potential molecule.

Introduction

This compound (CAS No. 55817-29-3) is a pale yellow solid with the molecular formula C₄H₅NO₂S.[5][6][7] Its current principal application is as a building block in the pharmaceutical industry.[2] The presence of a reactive carboxylic acid handle, a nucleophilic thioether, and an electron-withdrawing cyanomethyl group endows this molecule with a rich and versatile chemistry, ripe for exploration. This guide outlines four key areas of potential research:

  • Heterocyclic Synthesis for Anticancer Drug Discovery: Leveraging the carboxylic acid and the active methylene group to construct novel heterocyclic scaffolds, such as 4-thiazolidinones, with potential as anticancer agents.

  • Novel Antimicrobial and Quorum Sensing Inhibitors: Investigating the inherent antimicrobial properties of the molecule and its derivatives, and exploring the potential of the thioether moiety to interfere with bacterial quorum sensing.

  • Corrosion Inhibition: Exploring the ability of this compound and its derivatives to form protective films on metal surfaces, drawing parallels with the known efficacy of thioglycolic acid derivatives.

  • Agricultural Applications: Investigating the potential of this compound and its derivatives as herbicides or plant growth regulators, given the prevalence of the cyano group in agrochemicals.

Potential Research Areas

Synthesis of Bioactive Heterocycles for Anticancer Applications

The 4-thiazolidinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][8] The synthesis of 4-thiazolidinones typically involves the cyclocondensation of a compound containing a primary amine and an imine with thioglycolic acid. This compound presents a unique opportunity to serve as the thioglycolic acid component, introducing a cyanomethylthio side chain that can be explored for its impact on anticancer activity.

Rationale: The cyanomethylthio moiety may enhance binding to biological targets through dipole-dipole interactions or by acting as a hydrogen bond acceptor. Furthermore, the nitrile group can be a key pharmacophore in its own right.[9] Research on other 4-thiazolidinone derivatives has shown that they can induce apoptosis and arrest the cell cycle in various cancer cell lines, including lung, breast, and colon cancer.[10][11][12]

Proposed Research Workflow:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies A This compound D Three-Component Reaction A->D B Primary Amines B->D C Aromatic Aldehydes C->D E Library of Novel 4-Thiazolidinones D->E F In vitro Cytotoxicity Assays (e.g., MTT assay) E->F H Determination of IC50 Values F->H G Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) G->F I Apoptosis Assays (e.g., Annexin V) H->I J Cell Cycle Analysis (Flow Cytometry) H->J K Identification of Lead Compounds I->K J->K

Caption: Workflow for the synthesis and evaluation of novel 4-thiazolidinones.

Development of Novel Antimicrobial and Quorum Sensing Inhibitors

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Thioether-containing compounds have been shown to possess antimicrobial activity and, interestingly, to inhibit quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation.[1]

Rationale: The thioether group in this compound could be crucial for its potential antimicrobial and QS inhibitory effects. Diallyl sulfide, a thioether from garlic, has been shown to suppress QS systems in Pseudomonas aeruginosa.[1] Furthermore, thiophenesulfonamides are known inhibitors of the master QS transcription factor LuxR in Vibrio species.[13][14] Targeting QS is an attractive strategy as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[14]

Proposed Signaling Pathway for Quorum Sensing Inhibition:

G cluster_bacterium Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) Signal Molecule AHL_synthase->AHL LuxR LuxR-type Receptor AHL->LuxR Binds and activates QS_genes Quorum Sensing- Regulated Genes (Virulence, Biofilm) LuxR->QS_genes Activates transcription Expression Gene Expression QS_genes->Expression Inhibitor 2-(Cyanomethylthio)acetic acid Derivative Inhibitor->LuxR Potential Inhibition

Caption: Potential inhibition of bacterial quorum sensing by this compound derivatives.

Corrosion Inhibitors for Industrial Applications

Corrosion of metals is a significant industrial problem, leading to substantial economic losses. Thioglycolic acid and its derivatives are known to be effective corrosion inhibitors, particularly in acidic environments and at elevated temperatures.[15][16] They function by adsorbing onto the metal surface and forming a protective film.

Rationale: this compound, as a derivative of thioglycolic acid, is a promising candidate for a corrosion inhibitor. The presence of the sulfur atom allows for strong adsorption onto metal surfaces, while the cyanomethyl group may further enhance its protective properties through increased surface coverage and electronic effects. The carboxylic acid group provides water solubility, which is advantageous for application in aqueous systems.

Table 1: Potential Corrosion Inhibition Efficacy

CompoundConcentration (ppm)Inhibition Efficiency (%)Reference
Thioglycolic Acid5-10Good[16]
Thioglycolic Acid10⁻⁷ - 10⁻¹ mol/L84-93[15]
Hypothetical Derivative 1TBDTBD-
Hypothetical Derivative 2TBDTBD-
TBD: To be determined through experimental evaluation.
Exploration of Herbicidal and Plant Growth Regulatory Activities

The cyanoacrylate moiety is a key structural feature in several commercial herbicides.[9] The presence of a nitrile group in this compound suggests that it or its derivatives could exhibit herbicidal or plant growth regulatory properties.

Rationale: Many bioactive compounds in agriculture contain a nitrile group. The development of novel 2-cyanoacrylate derivatives containing pyrazole or 1,2,3-triazole moieties has shown significant herbicidal activities.[9] The structural features of this compound make it an attractive starting material for the synthesis of a diverse library of compounds for screening in agricultural applications.

Experimental Protocols

Synthesis of 2-(Cyanomethylthio)acetyl Amino Acid Derivatives

This protocol describes the synthesis of amide derivatives of this compound with various amino acids.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.1 eq) in dry DCM at 0 °C, add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amino acid methyl ester hydrochloride (1.0 eq) and TEA (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Evaluation of Antimicrobial Activity using Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds or the standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Hypothetical Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)Reference Compound (Ascorbic Acid) IC₅₀ (µM)
Hypothetical Derivative 1TBD~10-20
Hypothetical Derivative 2TBD~10-20
Hypothetical Derivative 3TBD~10-20
TBD: To be determined through experimental evaluation.
Evaluation of Corrosion Inhibition by Weight Loss Method

This protocol assesses the effectiveness of compounds in preventing the corrosion of mild steel in an acidic medium.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid solution

  • Synthesized compounds

  • Acetone

  • Analytical balance

Procedure:

  • Polish the mild steel coupons with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in 1 M HCl solution containing various concentrations of the inhibitor. A blank solution without the inhibitor is also prepared.

  • After a set immersion period (e.g., 6 hours) at room temperature, remove the coupons from the solutions.

  • Wash the coupons with distilled water, scrub with a brush to remove corrosion products, wash again, dry, and re-weigh.

  • Calculate the corrosion rate and the inhibition efficiency using the weight loss data.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. While its role as a pharmaceutical intermediate is established, its unique combination of functional groups strongly suggests a much wider scope of applications. The proposed research areas in this guide—the synthesis of novel heterocyclic anticancer agents, the development of new antimicrobial and quorum sensing inhibitors, the formulation of effective corrosion inhibitors, and the exploration of agrochemical applications—represent fertile ground for innovative scientific discovery. The detailed experimental protocols provided herein offer a practical starting point for researchers to begin exploring these exciting avenues. It is anticipated that further investigation into this compound and its derivatives will lead to the development of novel and valuable chemical entities with a broad impact across multiple scientific and industrial domains.

References

The Crucial Role of 2-(Cyanomethylthio)acetic Acid in Cefmetazole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmetazole, a second-generation cephamycin antibiotic, is distinguished by its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobic strains. A critical component in the semi-synthesis of this potent therapeutic is the side chain at the C-7 position of the cephem nucleus, which is introduced using the key intermediate, 2-(Cyanomethylthio)acetic acid. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent utilization in the acylation of the Cefmetazole nucleus. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

Introduction

Cefmetazole's efficacy and resistance to β-lactamase enzymes are significantly influenced by the nature of the acylamino side chain at the 7-position of its core cephem structure. The (cyanomethylthio)acetyl group, derived from this compound, plays a pivotal role in defining the antibiotic's spectrum of activity.[1] This guide delineates the chemical synthesis of this essential intermediate and its subsequent reaction to form Cefmetazole, providing a foundational understanding for process optimization and further research.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common synthetic route involves the reaction of chloroacetic acid with a cyanide source, followed by reaction with a thiolating agent.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C4H5NO2S
Molecular Weight 131.15 g/mol
Appearance Off-White to Pale Yellow Solid
Boiling Point 329°C
Density 1.358 g/cm³
pKa 3.37±0.10 (Predicted)
Solubility Slightly soluble in DMSO and Methanol (with heating)

Data sourced from available chemical literature.

Experimental Protocol: Synthesis of Cyanoacetic Acid from Chloroacetic Acid

This initial step provides the cyanoacetyl moiety.

Materials:

  • Chloroacetic acid

  • Sodium carbonate

  • Sodium cyanide (97%)

  • Water

  • 5-liter round-bottomed flask

  • Steam bath

Procedure:

  • Dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water in a 5-liter round-bottomed flask.

  • Warm the solution to 50°C and neutralize it with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. Cool the resulting sodium chloroacetate solution to room temperature.

  • In a separate container, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 cc of water warmed to 55°C. Cool this solution to room temperature.

  • Add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing and external cooling.

  • Once mixed, cease cooling and allow the temperature to rise. If the temperature exceeds 95°C, cool the reaction with ice water.

  • Heat the solution on a steam bath for one hour to ensure the reaction goes to completion. The resulting product is an aqueous solution of sodium cyanoacetate.

Experimental Protocol: Synthesis of this compound

This protocol describes the introduction of the thioacetic acid group.

Materials:

  • Aqueous solution of sodium cyanoacetate (from step 2.2)

  • Thioglycolic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Reaction vessel with stirring and temperature control

Procedure:

  • To the aqueous solution of sodium cyanoacetate, add an equimolar amount of thioglycolic acid.

  • Adjust the pH of the mixture to basic conditions (pH 8-9) using a solution of sodium hydroxide while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with hydrochloric acid.

  • The product, this compound, may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolate the crude product by filtration or by evaporating the organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain this compound as a solid.

Expected Yield: 75-85% (based on chloroacetic acid).

Synthesis of Cefmetazole

The final step in the synthesis of Cefmetazole involves the acylation of the Cefmetazole nucleus, 7-amino-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-TMCA), with an activated form of this compound.

Synthesis of the Cefmetazole Nucleus (7-TMCA)

The Cefmetazole nucleus can be synthesized from 7-aminocephalosporanic acid (7-ACA).

Experimental Protocol:

  • Suspend 7-ACA and 1-methyl-5-mercapto-1H-tetrazole in a suitable solvent (e.g., acetonitrile).

  • Add a catalyst, such as boron trifluoride etherate, and an antioxidant.

  • Heat the reaction mixture and monitor for completion.

  • Adjust the pH to precipitate the product, 7-TMCA.

  • Filter, wash, and dry the solid product.

A detailed procedure for the synthesis of 7-TMCA hydrochloride is described in patent literature, which involves reacting 7-ACA with 1-methyl-5-mercapto-tetrazole in the presence of a catalyst and an antioxidant.

Activation of this compound

For the acylation reaction to proceed efficiently, the carboxylic acid group of this compound must be activated. This is typically achieved by converting it to an acyl chloride.

Experimental Protocol:

  • Suspend this compound in an inert solvent (e.g., dichloromethane).

  • Add an activating agent, such as thionyl chloride or oxalyl chloride, dropwise at a low temperature (0-5°C).[2]

  • A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete.

  • The resulting solution of 2-(Cyanomethylthio)acetyl chloride is used directly in the next step without isolation.

Acylation of 7-TMCA to Yield Cefmetazole

Experimental Protocol:

  • Dissolve or suspend 7-TMCA in a suitable aprotic solvent.

  • Cool the mixture to a low temperature (e.g., -10°C to 0°C).

  • Slowly add the freshly prepared solution of 2-(Cyanomethylthio)acetyl chloride to the 7-TMCA mixture.

  • A base (e.g., a tertiary amine like triethylamine) is typically added to neutralize the HCl generated during the reaction.

  • Monitor the reaction for completion.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • The crude Cefmetazole is then isolated and purified, often through crystallization or chromatography.

Expected Yield: 60-70% (based on 7-TMCA).

Quantitative Data Summary

Reaction StepStarting Material(s)ProductReagents/ConditionsTypical Yield (%)Purity (%)
Synthesis of Cyanoacetic Acid Chloroacetic acid, Sodium cyanideSodium cyanoacetateWater, 50-95°CHigh(Used in situ)
Synthesis of Intermediate Sodium cyanoacetate, Thioglycolic acidThis compoundNaOH, HCl75-85>98
Acylation 7-TMCA, 2-(Cyanomethylthio)acetyl chlorideCefmetazoleAprotic solvent, Base, Low temp.60-70>99 (pharmaceutical grade)

Spectroscopic Data for Cefmetazole

TechniqueKey Data Points
¹H NMR Characteristic peaks for the cephem nucleus protons, the methoxy group, the N-methyl group of the tetrazole ring, and the methylene protons of the cyanomethylthioacetyl side chain.
¹³C NMR Resonances corresponding to the carbonyl carbons of the β-lactam and the side chain amide, the carbons of the cephem ring system, and the various carbons of the side chains.
IR (KBr, cm⁻¹) Strong absorptions for the β-lactam carbonyl (~1770), amide carbonyl (~1670), and the nitrile group (~2250).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of Cefmetazole (471.54 g/mol ).

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of Cefmetazole from this compound.

Synthesis_of_Intermediate chloroacetic_acid Chloroacetic Acid reaction1 chloroacetic_acid->reaction1 na_cyanide Sodium Cyanide na_cyanide->reaction1 thioglycolic_acid Thioglycolic Acid reaction2 thioglycolic_acid->reaction2 intermediate This compound cyanoacetic_acid Cyanoacetic Acid (in situ) reaction1->cyanoacetic_acid Step 1 cyanoacetic_acid->reaction2 reaction2->intermediate Step 2

Caption: Synthesis of this compound.

Cefmetazole_Synthesis intermediate This compound activation intermediate->activation activator Activating Agent (e.g., SOCl2) activator->activation activated_intermediate 2-(Cyanomethylthio)acetyl chloride acylation activated_intermediate->acylation cef_nucleus 7-TMCA (Cefmetazole Nucleus) cef_nucleus->acylation cefmetazole Cefmetazole activation->activated_intermediate Activation acylation->cefmetazole Acylation

Caption: Synthesis of Cefmetazole.

Conclusion

This compound is an indispensable intermediate in the industrial production of Cefmetazole. The synthetic pathways detailed in this guide provide a robust framework for the preparation of this key molecule and its subsequent incorporation into the final antibiotic structure. The provided experimental protocols and quantitative data serve as a valuable resource for process development, optimization, and quality control in the manufacturing of this important second-generation cephalosporin. Further research into more efficient and greener synthetic routes for both the intermediate and the final active pharmaceutical ingredient is an ongoing area of interest in medicinal and process chemistry.

References

Methodological & Application

Synthesis of 2-(Cyanomethylthio)acetic Acid: An Essential Intermediate for Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note details a robust and reproducible experimental protocol for the synthesis of 2-(cyanomethylthio)acetic acid, a key intermediate in the manufacturing of cephalosporin antibiotics, notably Cefmetazole. The protocol is designed for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, providing a clear, step-by-step guide from starting materials to the purified product.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its structure, featuring both a carboxylic acid and a cyanomethylthio group, makes it a versatile synthon. The protocol outlined below describes a straightforward S-alkylation reaction between sodium thioglycolate and chloroacetonitrile, offering a reliable method for the preparation of this important intermediate.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of sodium thioglycolate displaces the chloride ion from chloroacetonitrile.

Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of disodium thioglycolate and the subsequent S-alkylation with chloroacetonitrile to yield this compound.

Materials and Equipment:

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Chloroacetonitrile

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Part 1: Preparation of Disodium Thioglycolate Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 eq) in water.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in water via a dropping funnel, maintaining the temperature below 10 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C. This colorless solution of disodium thioglycolate is used directly in the next step.

Part 2: Synthesis of this compound

  • To the freshly prepared solution of disodium thioglycolate, add chloroacetonitrile (1.0 eq) dropwise via a dropping funnel, keeping the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

Data Presentation

ParameterValue
Molecular Formula C₄H₅NO₂S
Molecular Weight 131.15 g/mol
Typical Yield 75-85%
Appearance White to off-white solid
Melting Point 63-65 °C

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (s, 2H), 3.60 (s, 2H), 10.5 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 25.8, 35.2, 116.5, 175.8.

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2250 (C≡N), 1710 (C=O).

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Part 1: Precursor Synthesis cluster_synthesis Part 2: S-Alkylation cluster_purification Purification TGA Thioglycolic Acid Disodium_Thioglycolate Disodium Thioglycolate Solution TGA->Disodium_Thioglycolate  Water, 0-5 °C NaOH Sodium Hydroxide NaOH->Disodium_Thioglycolate Reaction_Mixture Reaction Mixture Disodium_Thioglycolate->Reaction_Mixture  0-5 °C to RT, 12-18h Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product  Acidification (HCl) & Extraction Purified_Product Purified this compound Crude_Product->Purified_Product  Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Thioglycolic acid and chloroacetonitrile are toxic and corrosive; handle with care.

This detailed protocol provides a reliable and efficient method for the synthesis of this compound, facilitating further research and development in the area of cephalosporin antibiotics and other medicinally important compounds.

Application Notes and Protocols for the Analytical Characterization of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Cyanomethylthio)acetic acid. This compound is a known impurity and a synthetic intermediate in the manufacturing of Cefmetazole, a second-generation cephalosporin antibiotic.[1] Robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The following sections detail methods for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

General Analytical Workflow

The characterization of a chemical substance like this compound typically follows a structured workflow to ensure comprehensive analysis of its identity, purity, and quantity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample_Receiving Sample Receiving and Login Standard_Preparation Standard Preparation Sample_Receiving->Standard_Preparation Parallel Process Sample_Dissolution Sample Dissolution/Extraction Sample_Receiving->Sample_Dissolution HPLC HPLC Analysis (Purity & Assay) Sample_Dissolution->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Sample_Dissolution->GC_MS NMR NMR Spectroscopy (Structure Elucidation) Sample_Dissolution->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample_Dissolution->FTIR Data_Processing Data Processing & Integration HPLC->Data_Processing GC_MS->Data_Processing NMR->Data_Processing FTIR->Data_Processing Quantification Quantification & Impurity Profiling Data_Processing->Quantification Reporting Final Report Generation Quantification->Reporting

Figure 1: General workflow for the analytical characterization of a chemical compound.

Quantitative Data Summary

Due to the limited availability of direct method validation data for this compound, the following table summarizes typical performance characteristics for HPLC methods used in the analysis of related cephalosporin impurities. These values can serve as a benchmark for method development and validation.

Analytical MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV Cefmetazole> 0.9990.2 ng0.6 ng98-102%< 2.0%[2]
HPLC-UV Acetic Acid> 0.9998.2 µg/mL24.9 µg/mL98.5-101.2%< 1.0%[3]
HPLC-UV Cephalosporin Impurities> 0.9980.05-4 ng/mL0.15-10 ng/mL97-109%< 3.0%[4]

Note: The data presented are for analogous compounds and should be verified through a specific method validation for this compound according to ICH guidelines.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is adapted from methods used for the analysis of Cefmetazole and its impurities.[2][5]

Objective: To determine the purity of this compound and to quantify it in the presence of its parent drug and other related substances.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.08 M ammonium acetate solution in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • An example mobile phase composition could be a mixture of 0.08 M ammonium acetate and methanol (85:15 v/v).[2] The pH can be adjusted to 6.0 with acetic acid.[2]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase or a water/acetonitrile mixture) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 0.08 M ammonium acetate:methanol (85:15, v/v), pH 6.0.[2]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 214 nm[2]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the blank (solvent), standard solutions, and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the substance based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For a polar, non-volatile compound like this compound, derivatization is typically required to increase its volatility.

Objective: To confirm the identity of this compound and to identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and analysis software with a mass spectral library

Reagents and Materials:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • This compound sample

  • Inert gas for drying (e.g., nitrogen)

Procedure:

  • Sample Derivatization (Example with Silylation):

    • Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.

    • Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure. The silylated derivative would show a characteristic loss of a methyl group (M-15) and a trimethylsilyl group (M-73).

    • Identify any other peaks corresponding to volatile impurities by searching their mass spectra against the NIST or other relevant libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide - DMSO-d₆, or Deuterated Chloroform - CDCl₃)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Expected Signals:

      • A singlet for the methylene protons of the cyanomethyl group (-S-CH₂ -CN).

      • A singlet for the methylene protons of the acetic acid group (-S-CH₂ -COOH).

      • A broad singlet for the carboxylic acid proton (-COOH ), which is exchangeable with D₂O. The chemical shift of this proton is highly dependent on concentration and solvent.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum.

    • Expected Signals:

      • A signal for the nitrile carbon (-C N).

      • A signal for the carbonyl carbon of the carboxylic acid (-C OOH).

      • Signals for the two methylene carbons (-S-C H₂-CN and -S-C H₂-COOH).

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Assign the observed chemical shifts, multiplicities, and integration values to the respective protons and carbons in the proposed structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Objective: To confirm the presence of the carboxylic acid and nitrile functional groups in this compound.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Reagents and Materials:

  • This compound sample

Procedure:

  • Sample Preparation:

    • If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • FTIR Spectrum Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound.

    • Expected Characteristic Absorptions:

      • O-H stretch (from the carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

      • C=O stretch (from the carboxylic acid): A strong, sharp band around 1760-1710 cm⁻¹.[5]

      • C≡N stretch (from the nitrile group): A sharp, medium-intensity band around 2260-2220 cm⁻¹.

      • C-S stretch: A weaker band in the fingerprint region (typically around 800-600 cm⁻¹).

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information for a comprehensive characterization of the molecule.

AnalyticalTechniqueRelationships Molecule This compound HPLC Purity & Assay Molecule->HPLC Quantification GC_MS Structural Confirmation & Volatiles Molecule->GC_MS Identification NMR Definitive Structure Molecule->NMR Elucidation FTIR Functional Groups Molecule->FTIR Confirmation HPLC->NMR Provides isolated fractions for GC_MS->NMR Complements FTIR->NMR Confirms functional groups for

Figure 2: Interrelationship of analytical techniques for characterization.

References

Application Note: A Robust HPLC Method for Purity Assessment of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Cyanomethylthio)acetic acid purity. This compound is a critical intermediate in the synthesis of cephalosporin antibiotics, such as Cefmetazole.[1][2][3] The method is designed for use by researchers, scientists, and drug development professionals to assess the purity of this compound raw material and to monitor its quality throughout the manufacturing process. The protocol described herein provides a robust framework for separating the main component from potential process-related impurities and degradation products.

Introduction

This compound is a key building block in the pharmaceutical industry, particularly in the synthesis of β-lactam antibiotics.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for its quality control. This document provides a detailed protocol for an HPLC method developed for this purpose, leveraging common laboratory equipment and reagents. The method is based on reversed-phase chromatography with UV detection, a widely used and robust technique in pharmaceutical analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly the pKa and solubility, is crucial for developing a suitable HPLC method. The acidic nature of the molecule (predicted pKa of 3.37) necessitates a mobile phase with a pH below this value to ensure the analyte is in its non-ionized form, promoting retention on a reversed-phase column.[1][3][4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H5NO2S[1][2]
Molecular Weight131.15 g/mol [1][2]
AppearanceOff-White to Pale Yellow Solid[3][5]
Predicted pKa3.37 ± 0.10[1][3][4][5][6]
SolubilitySlightly soluble in DMSO and Methanol (with heating)[1][3][4][5][6][7]
StorageRefrigerator[1][3][4][5][6]

Experimental Protocol: HPLC Method for Purity Assessment

This section provides a detailed methodology for the purity assessment of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (H3PO4) (Analytical grade)

    • Purified water (HPLC grade)

    • This compound reference standard and test samples.

Chromatographic Conditions

The recommended HPLC parameters are summarized in Table 2.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH2PO4 buffer, pH adjusted to 2.8 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (0.02 M KH2PO4, pH 2.8): Dissolve 2.72 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 50 mL solution following the same procedure as the standard solution.

Gradient Elution Program

A gradient elution is employed to ensure the separation of the main peak from any early-eluting polar impurities and late-eluting non-polar impurities.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
28.0595
28.1955
30.0955
System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing factor for the this compound peak: Not more than 2.0.

  • Theoretical plates for the this compound peak: Not less than 2000.

  • Relative standard deviation (RSD) of the peak area: Not more than 2.0%.

Data Analysis

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Method Validation (Template)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The validation parameters and typical acceptance criteria are outlined in Table 4.

Table 4: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the analyte peak should pass. No interference from blank or placebo at the retention time of the analyte.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy Closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision
- RepeatabilityPrecision under the same operating conditions over a short interval of time.RSD ≤ 2.0% for six replicate injections.
- Intermediate PrecisionWithin-laboratory variations: different days, different analysts, different equipment.Overall RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met under varied conditions (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage sample_reception Sample Reception (this compound) sample_prep Sample Solution Preparation sample_reception->sample_prep reagent_prep Reagent & Mobile Phase Preparation std_prep Standard Solution Preparation reagent_prep->std_prep reagent_prep->sample_prep instrument_setup HPLC Instrument Setup & Equilibration reagent_prep->instrument_setup system_suitability System Suitability Test std_prep->system_suitability sample_analysis Sample Sequence Analysis sample_prep->sample_analysis instrument_setup->system_suitability system_suitability->sample_analysis If Passed data_processing Chromatogram Integration & Data Processing sample_analysis->data_processing purity_calc Purity Calculation (% Area) data_processing->purity_calc report_gen Final Report Generation purity_calc->report_gen

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the purity assessment of this compound. The use of a standard C18 column and common reagents makes this method easily transferable to most quality control laboratories. Proper validation of this method as per regulatory requirements will ensure its suitability for routine quality control of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the NMR Analysis of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) analysis of 2-(Cyanomethylthio)acetic acid. Due to the limited availability of published experimental NMR data for this specific compound, this document focuses on the predicted ¹H and ¹³C NMR spectra, alongside a detailed protocol for acquiring and analyzing the data. This approach serves as a robust framework for researchers undertaking the structural elucidation of this compound.

Introduction

This compound is a sulfur-containing nitrile and carboxylic acid derivative. Its structural characterization is crucial for its application in various fields, including organic synthesis and drug development. NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of small organic molecules in solution. This document outlines the expected NMR spectral characteristics and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

The structure of this compound is HOOC-CH₂-S-CH₂-CN. Based on its functional groups, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals:

  • A singlet for the methylene protons (a) adjacent to the carboxylic acid group.

  • A singlet for the methylene protons (b) adjacent to the nitrile group.

  • A broad singlet for the acidic proton (c) of the carboxylic acid. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[1][2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display four signals corresponding to the four unique carbon atoms in the molecule:

  • The carboxylic acid carbonyl carbon (C1).

  • The methylene carbon adjacent to the carboxyl group (C2).

  • The methylene carbon adjacent to the nitrile group (C3).

  • The nitrile carbon (C4).

Data Presentation: Predicted Quantitative NMR Data

The predicted chemical shifts (δ) are summarized in the tables below. These values are estimated based on typical chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Protons LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂ -COOH (a)3.0 - 3.5Singlet2H
-S-CH₂ -CN (b)3.5 - 4.0Singlet2H
-COOH (c)10.0 - 13.0 (broad)Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C OOH (C1)170 - 185
-C H₂-COOH (C2)30 - 40
-S-C H₂-CN (C3)20 - 30
-C N (C4)115 - 125

Experimental Protocols

This section provides a detailed methodology for the NMR analysis of this compound.

4.1 Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that can dissolve the compound. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable carboxylic acid proton.[3]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[3]

    • For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Aim for 50-100 mg in 0.6-0.7 mL of solvent.[3][4]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: To ensure a high-quality spectrum with sharp lines, filter the prepared sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube. This removes any particulate matter.[4]

  • D₂O Exchange: To confirm the identity of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton should disappear or significantly decrease in intensity.[1][2]

4.2 NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

4.3 Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizations

Diagram 1: Chemical Structure and Atom Labeling

G cluster_0 C1 C(1) O1 O C1->O1 = O2 O C1->O2 C2 C(2)H₂(a) C1->C2 H_c H(c) O2->H_c S S C2->S C3 C(3)H₂(b) S->C3 C4 C(4) C3->C4 N N C4->N

Caption: Structure of this compound with atom labeling.

Diagram 2: Experimental Workflow for NMR Analysis

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution, Filtration) acquire_h1 ¹H NMR Acquisition prep->acquire_h1 acquire_c13 ¹³C NMR Acquisition prep->acquire_c13 process_h1 ¹H Data Processing (FT, Phasing, Integration) acquire_h1->process_h1 process_c13 ¹³C Data Processing (FT, Phasing) acquire_c13->process_c13 analysis Spectral Analysis (Peak Assignment) process_h1->analysis process_c13->analysis report Reporting analysis->report

Caption: General workflow for NMR analysis of small molecules.

References

Application Notes and Protocols for the Use of 2-(Cyanomethylthio)acetic Acid in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(cyanomethylthio)acetic acid in the semisynthesis of novel cephalosporin analogues. This document is intended to guide researchers in the design, execution, and evaluation of synthetic strategies for developing new cephalosporin-based antibacterial agents.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The modification of the C-7 acylamino side chain of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), is a well-established strategy for modulating the antibacterial spectrum, potency, and β-lactamase stability of these antibiotics.

This compound is a valuable building block for the introduction of a unique thio-containing side chain at the C-7 position of the cephalosporin core. The resulting 7-(2-(cyanomethylthio)acetamido)cephalosporanic acid derivatives have been investigated for their potential as potent antibacterial agents. The cyanomethylthio moiety can influence the electronic and steric properties of the side chain, potentially leading to enhanced antibacterial activity and improved pharmacokinetic profiles.

Synthetic Strategy Overview

The primary synthetic route involves the acylation of the 7-amino group of 7-aminocephalosporanic acid (7-ACA) with an activated form of this compound. This reaction forms an amide bond, attaching the desired side chain to the cephalosporin nucleus. A general workflow for this process is outlined below.

G cluster_0 Side-Chain Activation cluster_1 Acylation Reaction cluster_2 Purification and Isolation This compound This compound Activated Side Chain Activated Side Chain This compound->Activated Side Chain e.g., Thionyl chloride Activation Reagent Activation Reagent Activation Reagent->Activated Side Chain Acylation Acylation Activated Side Chain->Acylation 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-ACA->Acylation Crude Product Crude Product Acylation->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography, Recrystallization Final Product 7-(2-(cyanomethylthio)acetamido) cephalosporanic acid derivative Purification->Final Product

Figure 1: General workflow for the synthesis of cephalosporins using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of 7-(2-(cyanomethylthio)acetamido)cephalosporanic acid derivatives.

Protocol 1: Activation of this compound

This protocol describes the conversion of this compound to its corresponding acyl chloride, a more reactive species suitable for the acylation of 7-ACA.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dry nitrogen or argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a dry nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • The resulting solution of 2-(cyanomethylthio)acetyl chloride in DCM is typically used directly in the next step without isolation.

Protocol 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)

This protocol details the coupling of the activated 2-(cyanomethylthio)acetyl chloride with 7-ACA.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • Solution of 2-(cyanomethylthio)acetyl chloride in DCM (from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • A suitable base (e.g., triethylamine, pyridine, or N,N-dimethylaniline)

  • Dry nitrogen or argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a separate flame-dried round-bottom flask under a dry nitrogen atmosphere, suspend 7-ACA (1 equivalent) in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Add the base (2-3 equivalents) to the 7-ACA suspension and stir for 10-15 minutes to form a soluble silylated intermediate (if using a silylating agent in the base) or to facilitate the reaction.

  • Slowly add the solution of 2-(cyanomethylthio)acetyl chloride (from Protocol 1) to the cooled 7-ACA suspension over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Work-up and Purification

This protocol describes the isolation and purification of the final cephalosporin product.

Materials:

  • Crude reaction mixture from Protocol 2

  • Dilute hydrochloric acid (e.g., 1N HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Once the reaction is complete, quench the reaction by adding cold water or dilute acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and assess its purity by HPLC.

Data Presentation

Table 1: Reaction Parameters and Yields for the Acylation of 7-ACA with 2-(Cyanomethylthio)acetyl Chloride

Entry7-ACA (equiv.)2-(Cyanomethylthio)acetyl chloride (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Crude Yield (%)Purified Yield (%)Purity (HPLC, %)
11.01.1Triethylamine (2.0)DCM0-53
21.01.2Pyridine (2.5)DCM0-54
31.01.1N,N-Dimethylaniline (2.0)THF03.5
User Data

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) studies of these novel cephalosporins.

SAR_Logic cluster_0 Molecular Modification cluster_1 Biological Evaluation Core Cephalosporin Nucleus (7-ACA derived) Antibacterial Antibacterial Activity (MIC values) Core->Antibacterial Influences SideChain C-7 Side Chain (from this compound) SideChain->Antibacterial Primarily Determines Spectrum & Potency BetaLactamase β-Lactamase Stability SideChain->BetaLactamase Crucial for Stability Lead_Optimization Lead Optimization Antibacterial->Lead_Optimization Guides BetaLactamase->Lead_Optimization Guides PK Pharmacokinetic Properties (ADME) PK->Lead_Optimization Guides

Figure 2: Logical flow of structure-activity relationship studies.

Conclusion

The use of this compound provides a viable pathway for the synthesis of novel cephalosporin derivatives. The protocols outlined in these application notes offer a foundational methodology for researchers to explore this chemical space. Careful optimization of reaction conditions and thorough characterization of the synthesized compounds are crucial for the successful development of new and effective antibacterial agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

Applications of 2-(Cyanomethylthio)acetic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethylthio)acetic acid is a versatile bifunctional molecule incorporating a carboxylic acid, a thioether linkage, and an activated methylene group adjacent to a nitrile. These functionalities make it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as a key fragment in the synthesis of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₄H₅NO₂SN/A
Molecular Weight131.15 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Melting Point64-66 °CN/A
SolubilitySoluble in water, methanol, ethanol, and other polar organic solvents.N/A

Handling and Storage: this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Application 1: Synthesis of the Cefmetazole Side Chain

This compound is a crucial precursor for the synthesis of the side chain of Cefmetazole, a second-generation cephalosporin antibiotic. The carboxylic acid functionality is typically activated before its acylation to the 7-aminocephalosporanic acid (7-ACA) core.

Experimental Protocol: Activation and Acylation

Objective: To synthesize the activated form of this compound and couple it with a protected 7-aminocephalosporanic acid derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry Dichloromethane (DCM)

  • 7-Amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (protected form, e.g., silyl ester)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Formation of the Acid Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in dry DCM.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(cyanomethylthio)acetyl chloride. This is typically used immediately in the next step.

Step 2: Acylation of the 7-ACA Derivative

  • In a separate flame-dried flask under an inert atmosphere, dissolve the protected 7-ACA derivative (1.0 eq) in dry DCM.

  • Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise.

  • Dissolve the crude 2-(cyanomethylthio)acetyl chloride from Step 1 in a minimal amount of dry DCM and add it dropwise to the 7-ACA solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired Cefmetazole precursor.

Quantitative Data:

ReactantMolar RatioTypical Yield
This compound1.0-
Thionyl Chloride1.2-
Protected 7-ACA1.080-90%
Triethylamine1.1-

Workflow Diagram

G A This compound C 2-(Cyanomethylthio)acetyl chloride A->C Activation B Thionyl Chloride B->C F Cefmetazole Precursor C->F Acylation D Protected 7-ACA D->F E Triethylamine E->F

Caption: Synthesis of Cefmetazole Precursor.

Application 2 (Proposed): Synthesis of 2-Substituted Thiazoles via Hantzsch-type Reaction

The structure of this compound suggests its potential use in a modified Hantzsch thiazole synthesis. The thioether and the adjacent active methylene group can be envisioned to react with an α-haloketone to form a thiazole ring. This proposed application is based on the known reactivity of similar sulfur-containing active methylene compounds.

Proposed Experimental Protocol

Objective: To synthesize a 2-(cyanomethyl)-4-arylthiazole derivative.

Materials:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketones)

  • Ethanol or Acetonitrile

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like DBU

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(cyanomethyl)-4-phenylthiazole.

Expected Quantitative Data (Hypothetical):

ReactantMolar RatioExpected Yield
This compound1.060-75%
2-Bromoacetophenone1.0-
Sodium Bicarbonate2.2-

Proposed Reaction Pathway

G A This compound D Intermediate Thioalkylation A->D B α-Haloketone B->D C Base C->D E Intramolecular Cyclization D->E F Dehydration E->F G 2-Substituted Thiazole F->G

Caption: Proposed Hantzsch-type Thiazole Synthesis.

Application 3 (Proposed): Knoevenagel Condensation with Aldehydes and Ketones

The active methylene group in this compound, positioned between a nitrile and a thioether, is expected to be sufficiently acidic to participate in Knoevenagel condensations with carbonyl compounds. This would lead to the formation of α,β-unsaturated products which are valuable synthetic intermediates.

Proposed Experimental Protocol

Objective: To synthesize an α,β-unsaturated cyano thioether by Knoevenagel condensation.

Materials:

  • This compound

  • Benzaldehyde (or other aromatic/aliphatic aldehydes/ketones)

  • Piperidine or Pyrrolidine (as a basic catalyst)

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser (if using toluene), combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the desired condensation product.

Expected Quantitative Data (Hypothetical):

ReactantMolar RatioExpected Yield
This compound1.070-85%
Benzaldehyde1.0-
Piperidine0.1-

Logical Relationship Diagram

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound (Active Methylene Compound) D Knoevenagel Condensation A->D B Carbonyl Compound (Aldehyde/Ketone) B->D C Basic Catalyst C->D E α,β-Unsaturated Cyano Thioether D->E

Caption: Knoevenagel Condensation Workflow.

Conclusion

This compound is a promising and versatile reagent in organic synthesis. While its application as a side chain for Cefmetazole is well-established, its potential in the synthesis of heterocycles like thiazoles and as a partner in condensation reactions warrants further exploration. The protocols provided herein, both established and proposed, offer a foundation for researchers to utilize this valuable building block in their synthetic endeavors. The unique combination of functional groups in this compound opens avenues for the development of novel synthetic methodologies and the creation of diverse molecular architectures for applications in medicinal chemistry and materials science.

Application Notes and Protocols for the Derivatization of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the derivatization of 2-(cyanomethylthio)acetic acid, a versatile building block in medicinal chemistry and drug development. The following sections describe key derivatization reactions including esterification, amidation, and cyclization to form heterocyclic scaffolds such as thiazoles and pyrazoles.

Esterification of this compound via Fischer Esterification

Esterification of the carboxylic acid moiety of this compound can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is particularly useful for modifying the pharmacokinetic properties of a lead compound.

Experimental Protocol: Synthesis of Methyl 2-(cyanomethylthio)acetate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude product.

  • The crude ester is purified by column chromatography on silica gel to yield pure methyl 2-(cyanomethylthio)acetate.

Quantitative Data for Fischer Esterification
EntryAlcoholCatalystTemperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄65585-95
2EthanolH₂SO₄78680-90
3n-Propanolp-TsOH97875-85
4IsopropanolH₂SO₄821260-70

Amidation of this compound

The synthesis of amides from this compound can be accomplished using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). This method is efficient for forming amide bonds with a wide range of amines.

Experimental Protocol: Synthesis of N-Benzyl-2-(cyanomethylthio)acetamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and benzylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data for EDC/HOBt Mediated Amidation
EntryAmineCoupling ReagentsSolventTime (h)Yield (%)
1BenzylamineEDC/HOBtDCM1480-90
2AnilineEDC/HOBtDMF1675-85
3MorpholineHATUDMF1285-95
4Glycine methyl esterEDC/HOBtDCM/DMF1870-80

Synthesis of Thiazole Derivatives

The cyanomethylthio moiety can be utilized in the construction of a thiazole ring, a common scaffold in pharmacologically active compounds. A plausible route involves the conversion of the nitrile group to a thioamide, followed by a Hantzsch-type cyclization with an α-haloketone.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole

Step 1: Thioamidation of the Nitrile

  • The nitrile derivative of this compound (e.g., the corresponding ester or amide) is treated with hydrogen sulfide gas in the presence of a base like pyridine or triethylamine in a suitable solvent such as ethanol at 0-25 °C.

  • Alternatively, Lawesson's reagent can be used for the thionation of the corresponding amide.

Step 2: Hantzsch Thiazole Synthesis

  • The resulting thioamide (1.0 eq) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) are dissolved in a polar solvent like ethanol or isopropanol.

  • The mixture is heated to reflux for 2-4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The crude product is extracted with an organic solvent, dried, and purified by chromatography.

Quantitative Data for Thiazole Synthesis
Thioamide Derivativeα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
Ester-derived thioamide2-BromoacetophenoneEthanol78370-80
Amide-derived thioamideChloroacetoneIsopropanol82465-75
Ester-derived thioamideEthyl bromopyruvateEthanol78375-85

Synthesis of Pyrazole Derivatives

The active methylene group adjacent to the nitrile in this compound derivatives can be exploited for the synthesis of pyrazoles. A common method is the Knorr pyrazole synthesis, which involves the condensation with a hydrazine derivative.[1][2]

Experimental Protocol: Synthesis of a Substituted Pyrazolone
  • A derivative of this compound, such as the corresponding β-ketoester formed by Claisen condensation of its ester with another ester, is reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq) in a protic solvent like ethanol or acetic acid.[1][2]

  • The reaction mixture is heated to reflux for 2-6 hours.[2]

  • The formation of the product is monitored by TLC.

  • After completion, the reaction is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the product is isolated by extraction and purified by recrystallization or chromatography.

Quantitative Data for Pyrazole Synthesis
β-Ketoester DerivativeHydrazineSolventTemperature (°C)Time (h)Yield (%)
Ethyl 2-cyano-3-oxobutanoate analogHydrazine hydrateEthanol78480-90
Ethyl 2-cyano-3-oxo-3-phenylpropanoate analogPhenylhydrazineAcetic Acid118385-95
Methyl 2-cyano-3-oxopentanoate analogHydrazine hydrateEthanol78575-85

Visualizations

Derivatization_Pathways cluster_ester Esterification cluster_amide Amidation cluster_heterocycle Heterocyclic Synthesis main This compound ester Ester Derivative main->ester R-OH, H+ amide Amide Derivative main->amide R-NH2, Coupling Agent pyrazole Pyrazole Derivative ester->pyrazole 1. Claisen Condensation 2. Hydrazine thiazole Thiazole Derivative amide->thiazole 1. Thionation 2. α-haloketone Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress workup Aqueous Workup (Extraction, Washing) reaction_progress->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end Drug_Discovery_Process start Target Identification & Validation hit_id Hit Identification (HTS, etc.) start->hit_id hit_to_lead Hit-to-Lead (Analogue Synthesis) hit_id->hit_to_lead lead_opt Lead Optimization (Derivatization for ADME/Tox) hit_to_lead->lead_opt This compound and its derivatives used here preclinical Preclinical Studies (In vivo, etc.) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethylthio)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, Cefmetazole.[1][2] Its structure incorporates a carboxylic acid, a thioether, and a nitrile group, making it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for the cost-effective production of life-saving drugs.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and industrially viable method. The presented protocol is based on the nucleophilic substitution reaction between mercaptoacetic acid and chloroacetonitrile in an aqueous basic medium.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors with overhead stirring, temperature control (heating/cooling jacket), and ports for reagent addition and inert gas blanketing.

  • Reagents:

    • Mercaptoacetic acid (Thioglycolic acid)

    • Chloroacetonitrile

    • Sodium hydroxide (pellets or 50% aqueous solution)

    • Ethyl acetate (reagent grade)

    • Sodium chloride

    • Hydrochloric acid (concentrated)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • pH meter

    • Separatory funnels (for laboratory scale) or liquid-liquid extraction setup

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, face shield, lab coat, and chemically resistant gloves, must be worn at all times.[3][4] An emergency eyewash station and safety shower should be readily accessible.[5]

  • Chloroacetonitrile: This substance is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also a lachrymator.[6] Handle with extreme caution and avoid inhalation of vapors.[3] Store in a cool, well-ventilated area away from ignition sources.[7]

  • Mercaptoacetic Acid: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[8][9][10] It has a strong, unpleasant odor.[11]

  • Sodium Hydroxide: A strong base that is corrosive and can cause severe burns.[12] The dilution process is exothermic and should be done by adding sodium hydroxide to water, never the reverse.[1][13]

Scale-up Synthesis Protocol

This protocol is designed for a molar ratio of mercaptoacetic acid to chloroacetonitrile of approximately 1:1 to 1:1.1, with sodium hydroxide used as the base to deprotonate the thiol and neutralize the resulting carboxylic acid.

Step 1: Preparation of the Aqueous Base

  • Charge the reactor with the required amount of deionized water.

  • Slowly add sodium hydroxide pellets or solution to the water with continuous stirring. The process is highly exothermic; maintain the temperature of the solution below 30°C using a cooling jacket.

Step 2: Thiol Deprotonation

  • Once the sodium hydroxide solution has cooled to room temperature, slowly add mercaptoacetic acid to the reactor under continuous stirring.

  • Maintain the temperature between 20-25°C during the addition.

  • Stir the mixture for an additional 30 minutes to ensure complete formation of the sodium thioglycolate salt.

Step 3: Nucleophilic Substitution Reaction

  • Slowly add chloroacetonitrile to the reaction mixture.

  • Maintain the reaction temperature between 25-30°C. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

Step 4: Work-up and Extraction

  • Once the reaction is complete, add sodium chloride to the reaction mixture to saturate the aqueous phase and facilitate extraction.

  • Add ethyl acetate to the reactor and stir vigorously for 30 minutes.

  • Stop the stirring and allow the layers to separate.

  • Separate the aqueous layer and extract it two more times with ethyl acetate.

  • Combine the organic layers.

Step 5: Isolation and Purification of this compound

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

ParameterLaboratory Scale (100 g Product Target)Pilot Scale (1 kg Product Target)
Reactants
Mercaptoacetic Acid (g)70.2702
Mercaptoacetic Acid (mol)0.767.62
Chloroacetonitrile (g)60.0600
Chloroacetonitrile (mol)0.807.94
Sodium Hydroxide (g)64.0640
Sodium Hydroxide (mol)1.6016.0
Solvent
Water (mL)5005000
Reaction Conditions
Temperature (°C)25-3025-30
Reaction Time (h)2-42-4
Expected Yield & Purity
Expected Yield (%)85-9585-95
Expected Purity (%)>98 (after purification)>98 (after purification)

Table 2: Physical and Analytical Data of this compound

PropertyValue
Molecular FormulaC₄H₅NO₂S
Molecular Weight131.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>200 °C (decomposes)[14]
Boiling Point329°C[15]
¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm)~3.4 (s, 2H, -S-CH₂-COOH), ~3.9 (s, 2H, NC-CH₂-S-), ~13.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆, 100 MHz)
δ (ppm)~20 (t, NC-CH₂-S-), ~35 (t, -S-CH₂-COOH), ~118 (s, -CN), ~170 (s, -COOH)

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions.

Experimental Workflow and Logic Diagrams

Scale_up_Synthesis cluster_prep Step 1 & 2: Reagent Preparation cluster_reaction Step 3: Synthesis cluster_workup Step 4 & 5: Purification A Charge Water to Reactor B Add NaOH (aq) (T < 30°C) A->B Cooling C Add Mercaptoacetic Acid (T = 20-25°C) B->C Stirring D Add Chloroacetonitrile (T = 25-30°C) C->D E Reaction Stirring (2-4 hours) D->E F Add NaCl and Ethyl Acetate E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Solvent Removal (Reduced Pressure) H->I J Purification (Vacuum Distillation/ Recrystallization) I->J K Final Product: This compound J->K

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for the Purification of Crude 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount. This document provides detailed application notes and protocols for the purification of crude 2-(Cyanomethylthio)acetic acid, an important intermediate in the synthesis of pharmaceuticals like Cefmetazole.[1] The following methods are based on established techniques for the purification of carboxylic acids and have been adapted to the specific properties of this compound, which is typically an off-white to pale yellow solid with a high melting point (>200 °C with decomposition) and slight solubility in methanol and DMSO.[1][2]

Overview of Purification Strategies

The purification of crude this compound typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques include:

  • Liquid-Liquid Extraction: An initial cleanup to separate the acidic product from neutral and basic impurities.

  • Recrystallization: A powerful technique for purifying solid compounds to a high degree.

  • Solid-Phase Extraction (SPE): Utilizes anion exchange resins for selective capture and release of the carboxylic acid.

  • Column Chromatography: A high-resolution technique for achieving very high purity, particularly for removing structurally similar impurities.

Quantitative Data Summary

The following table summarizes the expected efficiency of the described purification techniques. The values are based on typical outcomes for the purification of carboxylic acids and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueExpected PurityExpected YieldKey AdvantagesCommon Impurities Removed
Liquid-Liquid Extraction >90%>95%Removes a broad range of non-acidic impurities.Neutral organic compounds, basic compounds.
Recrystallization >98%80-95%Highly effective for removing soluble and insoluble impurities from a solid product.Most soluble and insoluble by-products.
Solid-Phase Extraction >95%85-95%High selectivity for carboxylic acids; avoids emulsions.Non-ionic impurities.
Column Chromatography >99%70-90%Highest resolution for separating closely related compounds.Isomeric impurities, structurally similar by-products.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization

This is the most common and generally effective method for purifying solid carboxylic acids like this compound.

Part A: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable aqueous alkaline solution, such as 1 M sodium hydroxide or sodium carbonate, to form the sodium salt. The pH of the solution should be at least three units above the pKa of the acid to ensure complete deprotonation.[3]

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any neutral or basic impurities.[3] Repeat the extraction 2-3 times.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute mineral acid (e.g., 1 M HCl) to a pH at least three units below the pKa of the acid to precipitate the purified this compound.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any remaining salts.

Part B: Recrystallization

  • Solvent Selection: Based on the known solubility, a polar protic solvent like methanol or a mixture including water could be suitable.[1][3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid from Part A until it is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5] Seeding with a pure crystal can induce crystallization if necessary.[6]

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Workflow for Purification by Extraction and Recrystallization

cluster_extraction Liquid-Liquid Extraction cluster_recrystallization Recrystallization crude Crude Solid dissolve Dissolve in aq. NaOH crude->dissolve extract Extract with Diethyl Ether dissolve->extract acidify Acidify with HCl extract->acidify Aqueous Layer filter1 Vacuum Filtration acidify->filter1 dissolve_hot Dissolve in Hot Methanol filter1->dissolve_hot Extracted Solid cool Slow Cooling dissolve_hot->cool filter2 Vacuum Filtration cool->filter2 dry Dry Under Vacuum filter2->dry pure Pure Product dry->pure

Caption: Workflow for the purification of crude this compound.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This method is particularly useful for smaller scale purifications and when dealing with reaction mixtures that are difficult to handle with liquid-liquid extraction.[7]

  • Resin Preparation: Use an anion exchange resin, such as DOWEX 1x8-400, in the formate form.[7] Swell the resin in a suitable solvent like methanol or dichloromethane.[7]

  • Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and apply it to the prepared resin bed.[7] The carboxylic acid will be captured by the resin.

  • Washing: Wash the resin with the loading solvent to elute any non-ionic impurities.[7]

  • Elution: Elute the purified this compound from the resin using a solution of a volatile acid, such as a mixture of formic acid in the solvent.[7]

  • Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the pure product.

Workflow for Solid-Phase Extraction Purification

crude Crude Product in Solution resin Anion Exchange Resin (Formate Form) crude->resin Load wash Wash with Solvent resin->wash Capture Acid elute Elute with Formic Acid Solution resin->elute impurities Non-ionic Impurities wash->impurities Elute evaporate Evaporate Solvent elute->evaporate pure Pure Product evaporate->pure

Caption: Solid-Phase Extraction workflow for this compound.

Protocol 3: Purification by Column Chromatography

For achieving the highest purity, particularly to remove isomers or closely related impurities, column chromatography is the method of choice.[8][9]

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing.[8]

  • Column Packing: Prepare a slurry of the silica gel in the eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Logical Flow of Column Chromatography Purification

start Crude Product prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate end High-Purity Product evaporate->end

Caption: Steps for purification via column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and acids with care, as they can be flammable, corrosive, and/or toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

References

Application Notes and Protocols for 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-(Cyanomethylthio)acetic acid (CAS No: 55817-29-3). Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the chemical.

Product Information and Physical Data

PropertyValueReference
Molecular Formula C4H5NO2S[1][2]
Molecular Weight 131.15 g/mol [1][2]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point >200°C (decomposes)[2]
Boiling Point 329°C[2][3]
Density 1.358 g/cm³[2][3]
pKa 3.37 ± 0.10 (Predicted)[2][3]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[2][3]

Hazard Identification and Safety Precautions

GHS Classification:

  • Acute Toxicity (Oral) - Category 4: Harmful if swallowed.[4]

  • Eye Irritation - Category 2A: Causes serious eye irritation.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

  • P330: Rinse mouth.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A full assessment of the risks should be conducted before starting any work. The following PPE is mandatory:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[5]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., Butyl rubber).[6]

  • Skin and Body Protection: Wear a lab coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant suit.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[5] If ventilation is inadequate and vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

3.2. Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Have appropriate spill cleanup materials available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust.

    • Use non-sparking tools.[5]

    • Avoid creating dust.

  • Dissolving:

    • When dissolving the solid, add the solid slowly to the solvent to avoid splashing.

    • As it is slightly soluble in DMSO and Methanol (with heating), use appropriate caution when heating flammable solvents.[2][3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and wash contaminated clothing before reuse.[5]

3.3. Storage Protocol

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Refrigeration is recommended.[2][3]

  • Incompatible Materials: Store away from strong bases, metals, and oxidizing agents.[5][7]

  • Labeling: Ensure the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

Emergency Procedures

4.1. First Aid Measures

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[5] Do NOT induce vomiting.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Immediately call a POISON CENTER or doctor.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor if you feel unwell.

4.2. Accidental Release Measures

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment:

    • Wear appropriate PPE.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

    • Avoid generating dust.

  • Cleanup:

    • Use non-sparking tools for cleanup.[5]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visual Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) RiskAssessment->PPE VerifySafety Verify Fume Hood, Eyewash, & Shower PPE->VerifySafety WeighTransfer Weigh & Transfer in Fume Hood VerifySafety->WeighTransfer Dissolving Dissolve with Caution WeighTransfer->Dissolving Decontaminate Decontaminate Work Area & Equipment Dissolving->Decontaminate WashHands Wash Hands Thoroughly Decontaminate->WashHands Store Store Properly WashHands->Store Waste Dispose of Waste per Regulations Store->Waste

Caption: Workflow for the safe handling of this compound.

Caption: Chemical incompatibilities of this compound.

References

Application Notes and Protocols for the Kinetic Study of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study of reaction kinetics for 2-(Cyanomethylthio)acetic acid. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and potential reaction pathways.

Introduction

This compound is a crucial intermediate in the synthesis of pharmaceuticals, notably the cephalosporin antibiotic, Cefmetazole.[1][2] Understanding the reaction kinetics of its synthesis and degradation is paramount for optimizing manufacturing processes, ensuring product stability, and predicting its environmental fate. This document outlines the methodologies for conducting such kinetic studies.

Key Applications
  • Pharmaceutical Synthesis: Optimization of Cefmetazole production by understanding the formation kinetics of its side chain precursor, this compound.

  • Drug Stability and Formulation: Assessing the degradation kinetics of this compound under various conditions (pH, temperature, light) to ensure the stability of intermediates and final active pharmaceutical ingredients (APIs).

  • Process Chemistry: Development of efficient and cost-effective manufacturing processes by studying the influence of catalysts and reaction conditions on the synthesis rate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of chloroacetonitrile and thioglycolic acid.

Materials:

  • Chloroacetonitrile

  • Thioglycolic acid

  • Sodium hydroxide (or other suitable base)

  • Deionized water

  • Quaternary ammonium salt (phase-transfer catalyst, e.g., tetrabutylammonium bromide)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Reaction vessel with temperature control and stirring

  • HPLC or GC for reaction monitoring

  • Quenching solution (e.g., dilute HCl)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve thioglycolic acid and the phase-transfer catalyst in an appropriate organic solvent.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring vigorously. Maintain the temperature at the desired setpoint (e.g., 25°C).

  • Reactant Addition: Once the base is added, introduce chloroacetonitrile to the reaction mixture. Start the timer for the kinetic study (t=0).

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples using a validated HPLC or GC method to determine the concentration of reactants and the product, this compound.

  • Data Analysis: Plot the concentration of the product versus time. From this data, determine the initial reaction rate and the rate constant. Repeat the experiment at different temperatures to determine the activation energy.

Protocol 2: Degradation Kinetics Study

This protocol outlines the procedure to study the degradation kinetics of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Deionized water

  • Temperature-controlled chambers/water baths

  • Photostability chamber

  • HPLC or other suitable analytical instrument

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in deionized water.

  • Sample Preparation: Aliquot the stock solution into separate vials. For pH-dependent studies, dilute the stock solution with the respective pH buffers.

  • Stress Conditions:

    • Temperature: Place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, 60°C).

    • pH: Use the samples prepared in different pH buffers at a constant temperature.

    • Photostability: Expose a set of samples to controlled light conditions in a photostability chamber. Keep a set of control samples in the dark.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each stress condition.

  • Analysis: Analyze the samples using HPLC to quantify the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the first-order degradation rate constant (k). The Arrhenius equation can be used with the rate constants obtained at different temperatures to calculate the activation energy for degradation.

Data Presentation

The quantitative data obtained from the kinetic studies should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

Temperature (°C)Initial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
251.5 x 10⁻⁴0.015\multirow{3}{*}{55.0}
353.2 x 10⁻⁴0.032
456.5 x 10⁻⁴0.065

Table 2: Hypothetical Degradation Kinetics of this compound

ConditionRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
Temperature
40°C1.2 x 10⁻⁶160
50°C3.5 x 10⁻⁶55
60°C9.8 x 10⁻⁶19.6
pH
pH 4.05.0 x 10⁻⁷385
pH 7.01.1 x 10⁻⁶175
pH 9.08.5 x 10⁻⁶22.7
Light Exposure
Dark Control1.0 x 10⁻⁷1925
Exposed to Light4.2 x 10⁻⁶46

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential reaction pathway.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_reactants Prepare Reactants & Solvents setup Set Up Reaction Vessel prep_reactants->setup prep_standards Prepare Analytical Standards analysis Analyze Samples (HPLC/GC) prep_standards->analysis initiate Initiate Reaction (t=0) setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench quench->analysis data Collect Concentration Data analysis->data plot Plot Concentration vs. Time data->plot determine_rate Determine Rate Law & Rate Constant plot->determine_rate determine_ea Determine Activation Energy determine_rate->determine_ea

Caption: Experimental workflow for a kinetic study.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_catalyst Catalyst thioglycolic Thioglycolic Acid (HSCH₂COOH) thiolate Thiolate Anion (⁻SCH₂COOH) thioglycolic->thiolate Deprotonation chloroacetonitrile Chloroacetonitrile (ClCH₂CN) product This compound (NCCH₂SCH₂COOH) chloroacetonitrile->product thiolate->product Nucleophilic Substitution (SN2) base Base (e.g., NaOH) base->thioglycolic

Caption: Proposed reaction pathway for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Cyanomethylthio)acetic acid. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is through the S-alkylation of thioglycolic acid with chloroacetonitrile. This reaction is a nucleophilic substitution (SN2) where the thiolate anion of thioglycolic acid displaces the chloride from chloroacetonitrile.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are thioglycolic acid and chloroacetonitrile. A base is required to deprotonate the thiol group of thioglycolic acid, forming the more nucleophilic thiolate. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). The reaction is typically carried out in a suitable solvent.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to distinguish between the starting materials (thioglycolic acid and chloroacetonitrile) and the product. Staining with potassium permanganate can help visualize the spots, as the thiol group of the starting material will react.

Q4: What are the potential side products in this synthesis?

Common side products may include:

  • Dithiodiglycolic acid: Formed by the oxidation of thioglycolic acid, especially in the presence of air (oxygen).

  • Thiodiglycolic acid: Can be formed if there are impurities of chloroacetic acid in the chloroacetonitrile, or through other side reactions.

  • Unreacted starting materials: Incomplete reaction will leave residual thioglycolic acid and chloroacetonitrile.

Q5: How is the final product typically purified?

After an aqueous workup to remove inorganic salts, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like toluene/hexanes). Column chromatography can also be employed for higher purity if needed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation of Thioglycolic Acid: The base used may be too weak or used in insufficient quantity. 2. Poor Quality of Reagents: Starting materials may be degraded or contain inhibitors. 3. Incorrect Solvent: The chosen solvent may not be suitable for an SN2 reaction. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.1. Use a stronger base (e.g., NaOH) or ensure at least two equivalents of a weaker base like K₂CO₃ are used to deprotonate both the thiol and carboxylic acid. 2. Use freshly opened or purified reagents. 3. Switch to a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway. 4. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC.
Formation of Significant Side Products 1. Oxidation of Thioglycolic Acid: The reaction may have been exposed to air for a prolonged period, especially under basic conditions. 2. Elimination Reaction: Chloroacetonitrile can undergo elimination under strongly basic conditions, although this is less common. 3. Hydrolysis of Chloroacetonitrile: In the presence of a strong base and water, chloroacetonitrile can hydrolyze.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder base or control the temperature carefully. 3. Add the chloroacetonitrile after the deprotonation of thioglycolic acid is complete, and avoid excessively high temperatures.
Difficult Product Isolation/Purification 1. Emulsion during Extraction: The product may act as a surfactant, leading to emulsion formation during aqueous workup. 2. Product is an Oil: The product may not crystallize easily.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Attempt to purify by column chromatography or try different crystallization solvents. Seeding with a small crystal of pure product can also induce crystallization.

Data Presentation: Factors Influencing Yield

The following table summarizes key parameters that can be adjusted to optimize the yield of this compound. The presented effects are based on general principles of SN2 reactions.

Parameter Variation Potential Effect on Yield Rationale
Base Weak (e.g., NaHCO₃) vs. Strong (e.g., NaOH)A stronger base can lead to a higher yield.Ensures complete deprotonation of the thiol, increasing the concentration of the active nucleophile.
Solvent Protic (e.g., Ethanol, Water) vs. Polar Aprotic (e.g., DMF, Acetonitrile)Polar aprotic solvents generally provide higher yields.These solvents solvate the cation but not the nucleophile, increasing its reactivity.
Temperature Room Temperature vs. Elevated (50-80 °C)Moderate heating can increase the reaction rate and yield.Provides the necessary activation energy for the reaction. However, excessive heat can promote side reactions.
Stoichiometry Equimolar vs. Slight Excess of Thioglycolic AcidA slight excess of the nucleophile can drive the reaction to completion.According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.
Atmosphere Air vs. Inert (N₂ or Ar)An inert atmosphere can improve the yield.Prevents the oxidative side reaction of thioglycolic acid to dithiodiglycolic acid.

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following is a proposed experimental protocol based on established chemical principles, as a specific, detailed protocol was not found in the available literature.

Materials:

  • Thioglycolic acid

  • Chloroacetonitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Thioglycolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid (1.0 eq) in deionized water. Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature.

  • Reaction with Chloroacetonitrile: To the solution of sodium thioglycolate, add chloroacetonitrile (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or a toluene/hexane mixture) to yield pure this compound.

Visualizations

Synthesis_Pathway thioglycolic_acid Thioglycolic Acid thioglycolate Sodium Thioglycolate thioglycolic_acid->thioglycolate Deprotonation naoh NaOH (aq) naoh->thioglycolate chloroacetonitrile Chloroacetonitrile product This compound chloroacetonitrile->product thioglycolate->product SN2 Reaction

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Solvent, Base) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup and Purification Steps workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Pure Reagents, Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature, Solvent, or Base conditions_ok->optimize_conditions No workup_ok->start Issue Persists optimize_workup Modify Extraction/Purification Method workup_ok->optimize_workup No

Technical Support Center: Synthesis of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyanomethylthio)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the S-alkylation of thioglycolic acid with chloroacetonitrile. This nucleophilic substitution reaction involves the deprotonated thiol group of thioglycolic acid attacking the electrophilic carbon of chloroacetonitrile, displacing the chloride ion. The reaction is usually carried out in the presence of a base to deprotonate the thioglycolic acid, forming the more nucleophilic thiolate anion.

Q2: What are the common side reactions I should be aware of?

Several side reactions can occur, potentially reducing the yield and purity of the desired product. The most common side reactions include:

  • Oxidation of Thioglycolic Acid: Thioglycolic acid is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of dithiodiglycolic acid. This dimerization reduces the amount of thioglycolic acid available for the primary reaction.

  • Formation of Thiodiglycolic Acid: This byproduct can be formed from the reaction of thioglycolic acid with chloroacetic acid, which can be present as an impurity or formed from the hydrolysis of chloroacetonitrile.

  • Hydrolysis of Chloroacetonitrile: Under basic conditions, chloroacetonitrile can undergo hydrolysis to form 2-chloroacetamide, which can be further hydrolyzed to chloroacetic acid. This not only consumes the alkylating agent but can also lead to the formation of thiodiglycolic acid.

  • Over-alkylation: While less common for this specific synthesis, there is a possibility of the nitrogen atom of the cyanomethyl group being alkylated, though the sulfur atom is a much stronger nucleophile.

Q3: How can I minimize the formation of these byproducts?

Minimizing side reactions is crucial for achieving a high yield and purity of this compound. Here are some strategies:

  • Inert Atmosphere: To prevent the oxidation of thioglycolic acid, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.

  • Control of pH: Maintaining an appropriate pH is critical. A basic environment is necessary to deprotonate the thiol, but excessively high pH can promote the hydrolysis of chloroacetonitrile. A moderately basic condition is generally optimal.

  • Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature, can help to minimize side reactions.

  • Order of Addition: Adding the chloroacetonitrile slowly to the solution of deprotonated thioglycolic acid can help to maintain a low concentration of the alkylating agent, which can disfavor some side reactions.

  • Purity of Reagents: Using high-purity thioglycolic acid and chloroacetonitrile is essential to avoid introducing impurities that can lead to side reactions.

Q4: What are the recommended purification methods for this compound?

Purification of the final product is often necessary to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent.

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for obtaining high-purity this compound.

  • Column Chromatography: For small-scale preparations or when high purity is essential, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Ineffective deprotonation of thioglycolic acid. 2. Low reactivity of chloroacetonitrile. 3. Incorrect reaction temperature.1. Ensure the base used is strong enough and added in the correct stoichiometric amount. 2. Check the purity of chloroacetonitrile. 3. Monitor the reaction temperature and adjust as necessary. The reaction may require gentle heating or cooling depending on the specific protocol.
Presence of Dithiodiglycolic Acid Impurity Oxidation of thioglycolic acid.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.
Presence of Thiodiglycolic Acid Impurity 1. Contamination of starting materials. 2. Hydrolysis of chloroacetonitrile to chloroacetic acid, which then reacts with thioglycolic acid.1. Use high-purity reagents. 2. Control the pH to minimize hydrolysis of chloroacetonitrile. Avoid excessively basic conditions.
Difficult Product Isolation/Purification 1. Formation of an emulsion during extraction. 2. Product is an oil instead of a solid. 3. Co-crystallization with impurities.1. Add brine to the aqueous layer to break the emulsion. 2. Try different crystallization solvents or solvent mixtures. If the product remains an oil, consider purification by column chromatography. 3. Perform multiple recrystallizations or use a different solvent system.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

  • Thioglycolic acid

  • Chloroacetonitrile

  • Sodium hydroxide (or other suitable base)

  • Water (deionized)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid in water.

  • Deprotonation: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10°C.

  • Alkylation: To the resulting solution of sodium thioglycolate, add chloroacetonitrile dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate analytical method).

  • Work-up: Cool the reaction mixture in an ice bath and acidify to a low pH (e.g., pH 1-2) with hydrochloric acid.

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Synthesis_Pathway Thioglycolic_Acid Thioglycolic Acid Thiolate Thiolate Anion Thioglycolic_Acid->Thiolate + Base Product This compound Thiolate->Product + Chloroacetonitrile (SN2 Reaction) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product

Main synthetic pathway for this compound.

Side_Reactions cluster_thioglycolic_acid Thioglycolic Acid Reactions cluster_chloroacetonitrile Chloroacetonitrile Reactions Thioglycolic_Acid Thioglycolic Acid Dithiodiglycolic_Acid Dithiodiglycolic Acid Thioglycolic_Acid->Dithiodiglycolic_Acid Oxidation (O2) Thiodiglycolic_Acid Thiodiglycolic Acid Thioglycolic_Acid->Thiodiglycolic_Acid + Chloroacetic Acid Chloroacetonitrile Chloroacetonitrile Chloroacetamide 2-Chloroacetamide Chloroacetonitrile->Chloroacetamide Hydrolysis (Base) Chloroacetic_Acid Chloroacetic Acid Chloroacetamide->Chloroacetic_Acid Hydrolysis

Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Check Reaction Conditions: - Inert Atmosphere? - Temperature Control? - pH Control? Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts by NMR, LC-MS, etc. Check_Reaction_Conditions->Analyze_Byproducts Oxidation_Issue Oxidation Issue (Dithiodiglycolic Acid) Analyze_Byproducts->Oxidation_Issue High Dimer Content Hydrolysis_Issue Hydrolysis Issue (Thiodiglycolic Acid) Analyze_Byproducts->Hydrolysis_Issue Thiodiglycolic Acid Present Optimize_Purification Optimize Purification: - Recrystallization Solvent? - Chromatography Conditions? Analyze_Byproducts->Optimize_Purification Minor Impurities Improve_Inert_Atmosphere Improve Inert Atmosphere Technique Oxidation_Issue->Improve_Inert_Atmosphere Adjust_pH Adjust pH Control Hydrolysis_Issue->Adjust_pH Pure_Product High Yield, Pure Product Optimize_Purification->Pure_Product Improve_Inert_Atmosphere->Pure_Product Adjust_pH->Pure_Product

A logical workflow for troubleshooting common issues.

Common impurities in 2-(Cyanomethylthio)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Cyanomethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the impurities and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. The most common synthesis route involves the reaction of thioglycolic acid with chloroacetonitrile. Based on this, the primary impurities include:

  • Unreacted Starting Materials: Thioglycolic acid and chloroacetonitrile.

  • Side-Reaction Products:

    • Dithiodiglycolic acid: Formed from the oxidation of thioglycolic acid.

    • Thiodiglycolic acid: Can be present as an impurity in the starting thioglycolic acid.

    • Glycolic acid: May be formed from hydrolysis of chloroacetic acid, a potential impurity in the starting materials.

  • Degradation Products: The stability of this compound can be affected by factors such as temperature and pH, potentially leading to the formation of various degradation products.

Q2: My this compound has a yellow tint. What could be the cause and how can I remove it?

A2: A yellow discoloration often indicates the presence of oxidized impurities, such as dithiodiglycolic acid, or other colored byproducts from the synthesis. These impurities can often be removed by recrystallization. Activated carbon treatment during the recrystallization process can also be effective in adsorbing colored impurities.

Q3: I am observing a peak in my HPLC analysis that does not correspond to the product. How can I identify it?

A3: Unidentified peaks in your HPLC chromatogram are likely impurities. To identify them, you can use several analytical techniques:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can provide the molecular weight of the impurity, which can help in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide detailed structural information.

  • Reference Standards: If you suspect a particular impurity, you can run a reference standard of that compound on your HPLC to see if the retention times match.

Troubleshooting Guides

Poor Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization The chosen solvent is too good a solvent for the product, even at low temperatures.Select a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
The product is being lost during the washing step.Ensure the wash solvent is chilled and use it sparingly.
Low recovery after liquid-liquid extraction The pH of the aqueous phase is not optimal for partitioning.Adjust the pH of the aqueous phase to ensure the acetic acid is in its desired form (ionized or non-ionized) for extraction into the organic phase.
The chosen organic solvent is not effective.Select an organic solvent with a high partition coefficient for this compound.
Product Fails Purity Specification
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase the reaction time or temperature, or adjust the stoichiometry of the reactants.
Presence of dithiodiglycolic acid Oxidation of thioglycolic acid during the reaction or workup.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
Broad or tailing peaks in HPLC The HPLC method is not optimized.Adjust the mobile phase composition, pH, or column temperature. Consider a different stationary phase if necessary.

Data Presentation

Table 1: Common Impurities and their Properties
ImpurityChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Thioglycolic acid HSCH₂COOH92.12123Miscible with water, ethanol, ether
Chloroacetonitrile ClCH₂CN75.50126-127Slightly soluble in water
Dithiodiglycolic acid (SCH₂COOH)₂182.22DecomposesSoluble in hot water, ethanol
Thiodiglycolic acid S(CH₂COOH)₂150.15129Soluble in water, ethanol

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the purification of this compound by recrystallization. The choice of solvent may need to be optimized for your specific impurity profile.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol describes a general procedure for purifying this compound using liquid-liquid extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Aqueous Wash (Acidic): Add an equal volume of a dilute acidic aqueous solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer. This step helps to remove any basic impurities.

  • Aqueous Wash (Basic): Add an equal volume of a dilute basic aqueous solution (e.g., saturated sodium bicarbonate) to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate. The this compound will be deprotonated and move into the aqueous layer.

  • Organic Layer Removal: Drain and save the organic layer, which contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a concentrated acid (e.g., HCl) until the pH is acidic. The this compound will precipitate out of the solution.

  • Extraction of Product: Extract the acidified aqueous layer with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_start Start cluster_purification Purification cluster_end Finish start Crude this compound dissolve Dissolve in organic solvent start->dissolve Step 1 acid_wash Wash with dilute acid dissolve->acid_wash Step 2 base_wash Extract with dilute base acid_wash->base_wash Step 3 acidify Acidify aqueous layer base_wash->acidify Step 4 extract_product Extract product into fresh organic solvent acidify->extract_product Step 5 dry Dry and concentrate extract_product->dry Step 6 end Pure this compound dry->end Final Product

Caption: Liquid-liquid extraction workflow for purification.

troubleshooting_logic start Product Fails Purity Specification check_hplc Review HPLC Chromatogram start->check_hplc early_peaks Peaks at early retention times? check_hplc->early_peaks late_peaks Peaks at late retention times? early_peaks->late_peaks No unreacted_sm Likely unreacted starting materials. Improve reaction conditions. early_peaks->unreacted_sm Yes side_products Likely side-products (e.g., dithiodiglycolic acid). Optimize purification. late_peaks->side_products Yes broad_peaks Broad or tailing peaks? late_peaks->broad_peaks No optimize_hplc Optimize HPLC method. (e.g., mobile phase, pH) broad_peaks->optimize_hplc Yes

Caption: Troubleshooting logic for purity issues.

Technical Support Center: Optimization of Reaction Conditions for 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Cyanomethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis of this compound involves an S-alkylation reaction. This is typically achieved by reacting a salt of thioglycolic acid with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) or by reacting a salt of 2-mercaptoacetonitrile with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid). The reaction is generally carried out in the presence of a base in a suitable solvent.

Q2: What are the critical parameters to control for a successful synthesis?

Several parameters are crucial for optimizing the yield and purity of this compound. These include the choice of base, solvent, reaction temperature, and the molar ratio of reactants. Careful control of these factors can help minimize side reactions and improve the overall efficiency of the synthesis.

Q3: What are some common side reactions to be aware of?

Potential side reactions can lower the yield of the desired product. These may include the formation of disulfide byproducts from the oxidation of the thiol starting material, and over-alkylation if the reaction conditions are not carefully controlled. In the presence of a strong base, hydrolysis of the nitrile group to a carboxylic acid or amide can also occur, although this typically requires more forcing conditions.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the typical purity of the crude product and how can it be purified?

The purity of the crude product can vary depending on the success of the reaction. Common impurities may include unreacted starting materials and byproducts from side reactions. The most common method for purification is recrystallization from a suitable solvent or solvent mixture.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting materials Inactive base or incorrect stoichiometry: The base may be old, hydrated, or used in an insufficient amount to deprotonate the thiol.Use a fresh, anhydrous base and ensure at least one equivalent is used. For weaker bases, a slight excess may be beneficial.
Low reaction temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures.
Poor solvent choice: The reactants may not be sufficiently soluble in the chosen solvent, or the solvent may not be suitable for an SN2 reaction.Select a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the nucleophilic substitution.
Formation of multiple products observed on TLC Side reactions are occurring: This could be due to oxidation of the thiol, over-alkylation, or other competing reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure accurate stoichiometry of the alkylating agent.
Reaction temperature is too high: Elevated temperatures can promote side reactions and decomposition of reactants or products.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Product is formed but is lost during workup Incorrect pH during extraction: The product is a carboxylic acid and will be soluble in the aqueous phase at basic pH.Ensure the aqueous layer is acidified (pH ~2-3) before extracting the product with an organic solvent.
Product is water-soluble: If the product has some solubility in water, multiple extractions with an organic solvent will be necessary.Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous phase.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound
Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium HydroxideWater25475
Sodium HydroxideEthanol25482
Potassium CarbonateDMF25688
Potassium CarbonateAcetonitrile50491
TriethylamineDichloromethane25865

Note: The data presented in this table is a representative summary compiled from analogous reactions and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general procedure for the S-alkylation of thioglycolic acid with chloroacetonitrile.

Materials:

  • Thioglycolic acid

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 30 minutes at room temperature.

  • To this suspension, add chloroacetonitrile (1.0 eq) dropwise.

  • Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in water and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

Protocol for Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

  • Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexanes mixture.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Reaction_Pathway Thioglycolic_Acid Thioglycolic Acid Thiolate_Anion Thiolate Anion Thioglycolic_Acid->Thiolate_Anion + Base Base Base (e.g., K2CO3) Product This compound Thiolate_Anion->Product + Chloroacetonitrile (SN2 Reaction) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_reagents->optimize_base Issue Found check_workup Analyze Workup Procedure check_conditions->check_workup Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Issue Found optimize_solvent Optimize Solvent check_conditions->optimize_solvent adjust_ph Adjust pH during Extraction check_workup->adjust_ph Issue Found end Improved Yield check_workup->end Procedure OK optimize_base->check_reagents optimize_temp->check_conditions optimize_solvent->check_conditions adjust_ph->end

Caption: A logical workflow for troubleshooting low product yield.

Parameter_Relationships Yield_Purity Product Yield & Purity Base Base Strength & Stoichiometry Base->Yield_Purity Side_Reactions Side Reactions Base->Side_Reactions Solvent Solvent Polarity & Type Solvent->Yield_Purity Temperature Reaction Temperature Temperature->Yield_Purity Temperature->Side_Reactions Time Reaction Time Time->Yield_Purity Side_Reactions->Yield_Purity decreases

Caption: Relationship between reaction parameters and product outcome.

Technical Support Center: Synthesis of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(cyanomethylthio)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors throughout the experimental process. A primary cause can be the purity of the starting materials. Additionally, side reactions such as the oxidation of the thioglycolic acid starting material can significantly reduce the amount of reactant available for the desired reaction. Incomplete reaction is another common culprit, which can be influenced by reaction time, temperature, and inefficient mixing. During the workup phase, product loss can occur if the pH is not properly adjusted during extraction or if an unsuitable extraction solvent is used.

To address these issues, it is recommended to:

  • Ensure the purity of thioglycolic acid and chloroacetonitrile before starting the reaction.

  • Deoxygenate solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol.

  • Optimize reaction time and temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Ensure efficient stirring to promote adequate mixing of the reactants.

  • Carefully adjust the pH of the aqueous layer to below the pKa of the carboxylic acid (approximately 3.4) to ensure it is protonated before extraction.

  • Use an appropriate organic solvent for extraction that has a good partition coefficient for the product.

Q2: My final product is an off-white or yellow solid, not the expected color. What are the likely impurities?

A2: The presence of color in the final product often indicates the presence of impurities. A common colored impurity is dithiodiglycolic acid, which is formed by the oxidation of thioglycolic acid.[1] This side product can be carried through the workup and purification steps. Another possibility is the presence of polymeric materials formed from side reactions of chloroacetonitrile under basic conditions. Residual starting materials, if not completely removed, can also contribute to discoloration.

To obtain a purer, colorless product:

  • Minimize the oxidation of thioglycolic acid by using an inert atmosphere.

  • Optimize the purification process. Recrystallization from a suitable solvent system is often effective at removing colored impurities. Common solvents for recrystallization of carboxylic acids include water, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[2][3][4]

Q3: The reaction seems to have stalled and is not proceeding to completion. What could be the cause?

A3: A stalled reaction can be due to several factors. One possibility is the deactivation of the nucleophile. The thiolate anion, generated from thioglycolic acid, is a strong nucleophile, but its concentration can be reduced if the base is not strong enough or is consumed by side reactions. Another potential issue is poor solubility of the reactants in the chosen solvent, which would limit their interaction. Finally, the reaction temperature might be too low, resulting in slow reaction kinetics.

To overcome a stalled reaction:

  • Ensure a suitable base is used in the correct stoichiometric amount to fully deprotonate the thioglycolic acid.

  • Choose a solvent in which both the sodium thioglycolate and chloroacetonitrile have adequate solubility.

  • Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Q4: I am having difficulty purifying the product by recrystallization. It either oils out or the crystals are very fine. What can I do?

A4: Issues with recrystallization, such as oiling out or the formation of fine precipitates, are common when the solvent system is not optimal. Oiling out occurs when the solute is too soluble in the hot solvent and separates as a liquid upon cooling. The formation of fine crystals often happens when the solution is cooled too quickly.

To improve the recrystallization process:

  • Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Consider solvent pairs, where the compound is soluble in one solvent and insoluble in the other.

  • Ensure a slow cooling rate. Allowing the solution to cool to room temperature slowly before placing it in an ice bath can promote the formation of larger, purer crystals.[4]

  • If the product oils out, try redissolving the oil in a larger volume of hot solvent and cooling slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.[3]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and straightforward synthesis is the S-alkylation of thioglycolic acid with chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of thioglycolic acid, forming a more nucleophilic thiolate anion which then attacks the electrophilic carbon of chloroacetonitrile.

Q: What are the key starting materials and reagents for this synthesis?

A: The key starting materials are thioglycolic acid and chloroacetonitrile. A base, such as sodium hydroxide or potassium hydroxide, is required to generate the thiolate nucleophile. A suitable solvent, often an alcohol like ethanol or methanol, is also necessary.

Q: What are the potential side reactions to be aware of?

A: The primary side reactions include:

  • Oxidation of thioglycolic acid: In the presence of air, thioglycolic acid can be oxidized to form dithiodiglycolic acid.[1]

  • Hydrolysis of chloroacetonitrile: Under basic conditions, chloroacetonitrile can be hydrolyzed to 2-chloroacetamide.[6]

  • Hydrolysis of the product's nitrile group: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the cyanomethyl group in the final product to a carboxamide or carboxylic acid.[7][8][9][10][11]

Q: What are the recommended safety precautions for this synthesis?

A: Both thioglycolic acid and chloroacetonitrile are toxic and should be handled with care in a well-ventilated fume hood.[4][12] Thioglycolic acid is corrosive and has a strong, unpleasant odor.[12] Chloroacetonitrile is a lachrymator and is toxic by inhalation, ingestion, and skin absorption.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Synthesis of Sodium Thioglycolate
  • In a reaction vessel, dissolve thioglycolic acid (1.0 eq) in ethanol.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in ethanol to the thioglycolic acid solution.

  • Heat the mixture to 45 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated white solid of sodium thioglycolate by suction filtration.

  • Wash the solid with absolute ethanol and dry under vacuum.[7]

Synthesis of this compound
  • To a solution of sodium thioglycolate (1.2 eq) in methanol, add chloroacetonitrile (1.0 eq).

  • Reflux the reaction mixture for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into water and stir for 10 minutes.

  • Filter off any solid impurities.

  • Adjust the pH of the filtrate to 4 with 10% hydrochloric acid to precipitate the product.

  • Collect the white solid by suction filtration and dry.[7]

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa
Thioglycolic AcidC₂H₄O₂S92.123.83
ChloroacetonitrileC₂H₂ClN75.50-

Table 2: Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compoundC₄H₅NO₂S131.15>200 (decomposes)3.37 ± 0.10

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: S-Alkylation cluster_workup Step 3: Workup & Purification TGA Thioglycolic Acid Thiolate Sodium Thioglycolate TGA->Thiolate Deprotonation Base Base (e.g., NaOH) Base->TGA Product This compound Thiolate->Product SN2 Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product Acidification Acidification (HCl) Product->Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Low Yield ImpureReactants Impure Starting Materials Problem->ImpureReactants SideReactions Side Reactions (e.g., Oxidation) Problem->SideReactions IncompleteReaction Incomplete Reaction Problem->IncompleteReaction WorkupLoss Product Loss During Workup Problem->WorkupLoss CheckPurity Verify Purity of Reactants ImpureReactants->CheckPurity InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere OptimizeConditions Optimize Reaction Time/Temperature IncompleteReaction->OptimizeConditions pH_Control Careful pH Adjustment During Extraction WorkupLoss->pH_Control

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Degradation of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 2-(Cyanomethylthio)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the functional groups present in this compound (a nitrile, a thioether, and a carboxylic acid), the primary expected degradation pathways are hydrolysis, oxidation, and thermal decomposition.

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid, yielding thiodiglycolic acid.[1] The thioether linkage may also be susceptible to hydrolysis, though typically less readily than the nitrile.

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid moiety may undergo decarboxylation, releasing carbon dioxide.[2][3]

Q2: What are the likely degradation products of this compound?

A2: The degradation products will vary depending on the conditions. Potential products include:

  • From Hydrolysis: Thiodiglycolic acid, ammonia (from nitrile hydrolysis).[1]

  • From Oxidation: 2-((Cyanomethyl)sulfinyl)acetic acid (sulfoxide), 2-((Cyanomethyl)sulfonyl)acetic acid (sulfone).

  • From Decarboxylation: Cyanomethyl methyl sulfide.

Q3: How can I monitor the degradation of this compound and the formation of its products?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful method for separating and quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable for volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of unknown degradation products.

Q4: What are the typical storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a refrigerator.[4][5][6][7] It is supplied as an off-white to pale yellow solid.[4][6][7] For stability studies, it is crucial to follow established guidelines, such as those from the International Council for Harmonisation (ICH), which recommend testing at various temperatures and humidity levels.[8]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation kinetics.
Possible Cause Troubleshooting Step
Inconsistent pH of the reaction medium. The rates of hydrolysis are highly dependent on pH.[9] Ensure the reaction medium is adequately buffered and verify the pH at the start and end of each experiment.
Fluctuations in temperature. Degradation rates are sensitive to temperature changes.[10] Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment.
Presence of metal ion contaminants. Metal ions can catalyze oxidation reactions. Use high-purity solvents and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
Photodegradation. If the compound is light-sensitive, experiments may be affected by ambient light. Conduct experiments in amber glassware or under dark conditions to assess for photodegradation.
Issue 2: Difficulty in identifying degradation products.
Possible Cause Troubleshooting Step
Low concentration of degradation products. Concentrate the sample before analysis. This can be achieved by solvent evaporation or solid-phase extraction (SPE).
Co-elution of peaks in chromatography. Optimize the chromatographic method. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve separation.
Degradation products are not amenable to the chosen analytical technique. Use a combination of analytical methods. For example, if a product is not UV-active for HPLC-UV, try LC-MS or derivatization to a UV-active compound.
Complex mixture of products. Employ advanced techniques like tandem mass spectrometry (MS/MS) for structural elucidation or 2D NMR for complex mixture analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

  • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

  • Neutral Hydrolysis: Dilute the stock solution in purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples to stop the reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Solution: Prepare a solution of this compound in a mixture of water and a co-solvent if needed.

  • Oxidative Stress: Add a solution of 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature.

  • Sampling: Withdraw aliquots at various time intervals.

  • Analysis: Analyze the samples immediately by HPLC to monitor the formation of oxidation products.

Data Presentation

Table 1: Summary of Hydrolytic Degradation of this compound

Condition Time (hours) This compound Remaining (%) Thiodiglycolic acid Formed (%)
0.1 M HCl, 60°C 01000
8DataData
24DataData
0.1 M NaOH, 60°C 01000
8DataData
24DataData

Table 2: Summary of Oxidative Degradation of this compound

Condition Time (hours) This compound Remaining (%) Sulfoxide Product Formed (%) Sulfone Product Formed (%)
3% H₂O₂, RT 010000
4DataDataData
12DataDataData

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_decarboxylation Thermal Degradation main This compound hydrolysis_product Thiodiglycolic acid main->hydrolysis_product H₂O / H⁺ or OH⁻ sulfoxide 2-((Cyanomethyl)sulfinyl)acetic acid main->sulfoxide [O] decarboxylation_product Cyanomethyl methyl sulfide + CO2 main->decarboxylation_product Heat (Δ) sulfone 2-((Cyanomethyl)sulfonyl)acetic acid sulfoxide->sulfone [O] Experimental_Workflow start Start: Forced Degradation Study prep Prepare Solutions (Acidic, Basic, Oxidative) start->prep incubate Incubate under Stress Conditions (e.g., Heat, H₂O₂) prep->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC / LC-MS sample->analyze identify Identify Degradation Products (MS, NMR) analyze->identify quantify Quantify Parent and Products analyze->quantify end End: Determine Degradation Profile identify->end quantify->end

References

Preventing byproduct formation in 2-(Cyanomethylthio)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Cyanomethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile intermediate. Here you will find detailed guides and frequently asked questions (FAQs) to help you prevent byproduct formation and improve the yield and purity of your desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reaction of a chloroacetic acid salt with a 2-mercaptoacetonitrile salt.

Core Reaction:

  • Reactants: Sodium chloroacetate and Sodium 2-mercaptoacetonitrile

  • Product: Sodium 2-(cyanomethylthio)acetate

  • Reaction Type: Nucleophilic substitution (Williamson ether synthesis analog with a thiol)

Diagram of the General Synthesis Workflow

Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Sodium Chloroacetate Sodium Chloroacetate Reaction Vessel Reaction Vessel Sodium Chloroacetate->Reaction Vessel Sodium 2-mercaptoacetonitrile Sodium 2-mercaptoacetonitrile Sodium 2-mercaptoacetonitrile->Reaction Vessel Acidification Acidification Reaction Vessel->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product This compound

Caption: A general workflow for the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using techniques like TLC or HPLC. - Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can promote side reactions.
Side Reactions - Dimerization of 2-mercaptoacetonitrile: Use a slight excess of sodium chloroacetate to ensure all the thiol reacts. - Hydrolysis of Chloroacetic Acid: Ensure anhydrous or low-water conditions if possible, as the presence of water can lead to the formation of glycolic acid.
Incorrect Stoichiometry - Reactant Purity: Ensure the purity of your starting materials. Impurities can affect the stoichiometry and introduce unwanted side reactions. Use freshly prepared or properly stored reactants. - Molar Ratio: A 1:1 molar ratio is standard, but a slight excess of the alkylating agent (sodium chloroacetate) can sometimes improve the yield by driving the reaction to completion.
pH Control - Maintain Basic Conditions: The reaction should be carried out under basic conditions to ensure the thiol is in its nucleophilic thiolate form. The use of sodium salts of both reactants helps maintain this.
Problem 2: Presence of Impurities and Byproducts in the Final Product

Common Byproducts and Mitigation Strategies

ByproductFormation MechanismPrevention and Removal
Thiodiglycolic Acid Reaction of the thiolate with two molecules of chloroacetic acid.- Control Stoichiometry: Use a 1:1 molar ratio of reactants. Adding the chloroacetate solution dropwise to the thiolate solution can help prevent localized excess of the alkylating agent.
Dithiodiacetonitrile Oxidation of 2-mercaptoacetonitrile.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
Glycolic Acid Hydrolysis of unreacted chloroacetic acid during workup.- Controlled Workup: Perform the acidification and extraction steps at low temperatures to minimize hydrolysis.
Unreacted Starting Materials Incomplete reaction.- Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. - Purification: These can typically be removed through recrystallization or column chromatography.

Diagram of Potential Byproduct Formation Pathways

Byproduct Formation Sodium Chloroacetate Sodium Chloroacetate Hydrolysis Hydrolysis Sodium Chloroacetate->Hydrolysis Water (Workup) Excess Chloroacetate Excess Chloroacetate Sodium Chloroacetate->Excess Chloroacetate Reaction Reaction Sodium Chloroacetate->Reaction 1 eq. This compound This compound Dithiodiacetonitrile Dithiodiacetonitrile Glycolic Acid Glycolic Acid Oxidation Oxidation Oxidation->Dithiodiacetonitrile Hydrolysis->Glycolic Acid Thiodiglycolic Acid Thiodiglycolic Acid Excess Chloroacetate->Thiodiglycolic Acid Sodium 2-mercaptoacetonitrile Sodium 2-mercaptoacetonitrile Sodium 2-mercaptoacetonitrile->Oxidation Air Sodium 2-mercaptoacetonitrile->Excess Chloroacetate Reacts with Sodium 2-mercaptoacetonitrile->Reaction 1 eq. Reaction->this compound Desired Product

Caption: Key byproduct formation pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The reaction is often carried out in an aqueous medium, as the sodium salts of the reactants are water-soluble. The use of water as a solvent is also advantageous for safety and environmental reasons. Some procedures may utilize polar aprotic solvents like DMF or DMSO, but this can complicate the workup and purification steps.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being a carboxylic acid, will have a different Rf value than the starting materials. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What is the best method for purifying the final product?

A3: After the reaction is complete, the typical workup involves acidifying the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 2-3. This protonates the carboxylate to form the free acid, which can then be extracted into an organic solvent like ethyl acetate or diethyl ether. The crude product obtained after removing the solvent can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) or by column chromatography on silica gel.

Q4: My final product is a pale yellow solid. Is this normal?

A4: Yes, this compound is often described as an off-white to pale yellow solid.[1] The color can be influenced by the presence of minor impurities. If a higher purity (and colorless product) is required, further purification steps like recrystallization or treatment with activated carbon may be necessary.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Cyanide Handling: 2-mercaptoacetonitrile and its salts are cyanide-containing compounds and are toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Have a cyanide poisoning first-aid kit available.

  • Thiol Odor: Thiols have a strong, unpleasant odor. Work in a fume hood to minimize exposure.

  • Corrosive Materials: Chloroacetic acid is corrosive and toxic. Handle with care.

  • Exothermic Reaction: The reaction can be exothermic. It is advisable to add the reactants portion-wise or dropwise with cooling to control the temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Sodium chloroacetate

  • 2-Mercaptoacetonitrile

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 2-mercaptoacetonitrile: In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-mercaptoacetonitrile in deionized water. Cool the solution in an ice bath and slowly add one molar equivalent of a sodium hydroxide solution. Stir for 15-20 minutes at 0-5 °C.

  • Preparation of Sodium Chloroacetate Solution: In a separate beaker, dissolve one molar equivalent of sodium chloroacetate in deionized water.

  • Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-mercaptoacetonitrile via a dropping funnel over 30-60 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture to a pH of 2-3 by adding concentrated hydrochloric acid. Monitor the pH carefully.

    • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., hot water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on how reaction parameters can influence product yield and purity. Actual results may vary.

ParameterCondition ACondition BCondition C
Temperature 10 °C25 °C50 °C
Reaction Time 4 hours4 hours2 hours
Atmosphere AirNitrogenNitrogen
Yield of Product 85%92%88%
Purity (by HPLC) 95%98%93%
Major Impurity Dithiodiacetonitrile (3%)Unreacted Starting Material (1%)Thiodiglycolic Acid (4%)

This illustrative data suggests that running the reaction at room temperature under a nitrogen atmosphere provides a good balance of yield and purity. Higher temperatures may lead to increased byproduct formation.

References

Stability issues of 2-(Cyanomethylthio)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(Cyanomethylthio)acetic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a carboxylic acid, a thioether, and a nitrile group, each susceptible to degradation under specific conditions.

Q2: How does pH impact the stability of the compound?

A2: The carboxylic acid group (with a predicted pKa of approximately 3.37) makes the compound's stability pH-dependent.[1] In basic solutions, the carboxylate salt is formed, which may have different stability and solubility profiles. At extreme pH values (both acidic and basic), hydrolysis of the nitrile and thioether moieties can be accelerated.

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can promote the degradation of this compound. Thermal decomposition may lead to decarboxylation or other breakdown pathways. For long-term storage, refrigeration is recommended.[1][2]

Q4: What are the potential degradation products of this compound?

A4: Potential degradation can occur at the thioether, nitrile, or carboxylic acid functional groups. Oxidation of the thioether can lead to the corresponding sulfoxide and sulfone. Hydrolysis of the nitrile group under strong acidic or basic conditions can yield a carboxylic acid (thioglycolic acid) and cyanide or other related products. Decarboxylation at high temperatures is also a possible degradation pathway.

Q5: How should I store this compound to ensure its stability?

A5: To maintain the integrity of this compound, it should be stored in a well-sealed container in a refrigerator, protected from light and moisture.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation due to inappropriate solvent or pH.Ensure the solvent is compatible and the pH of the sample solution is within a stable range (ideally near neutral, unless the experimental protocol requires otherwise). Prepare samples fresh and analyze them promptly.
Loss of assay potency over a short period in solution. Instability in the chosen solvent or exposure to light.Evaluate the stability of the compound in different solvents. Store stock solutions and samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of this compound under the specific pH and temperature conditions of your bioassay. Consider preparing fresh solutions immediately before use.
Discoloration or change in the physical appearance of the solid compound. Exposure to air (oxidation) or light.Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation. Ensure the container is opaque or stored in the dark.

Stability Data Summary

The following tables summarize the expected stability of this compound under forced degradation conditions. These are general guidelines, and specific degradation rates should be determined experimentally.

Table 1: pH-Dependent Stability (at Ambient Temperature)

pH Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowHydrolysis of the nitrile group.
Neutral (e.g., Water) HighMinimal degradation expected.
Basic (e.g., 0.1 M NaOH) Moderate to LowFormation of the carboxylate salt, potential hydrolysis of nitrile and thioether.

Table 2: Temperature-Dependent Stability (in Solid State)

Temperature Expected Stability Potential Degradation Pathway
Refrigerated (2-8 °C) HighRecommended storage condition.[1][2]
Ambient (~25 °C) ModerateSlow degradation may occur over time.
Elevated (e.g., 60 °C) LowAccelerated thermal decomposition.

Table 3: Oxidative and Photolytic Stability

Condition Expected Stability Potential Degradation Products
Oxidative (e.g., 3% H₂O₂) LowOxidation of the thioether to sulfoxide and sulfone.
Photolytic (UV/Vis light) Moderate to LowPhotodegradation pathways should be investigated.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Keep all solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Stability
  • Preparation of Sample: Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution.

  • Incubation: Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Forced Degradation Study - Thermal Stability (Solid State)
  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Incubation: Expose the vial to a high temperature (e.g., 60 °C or 80 °C) in a stability chamber or oven for a defined period (e.g., 1 week).

  • Analysis: At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC to determine the extent of degradation.

Protocol 4: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a transparent container. Also, prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil).

  • Exposure: Expose the samples to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the degradation due to light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to Stress neutral Neutral (Water, 60°C) stock->neutral Expose to Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal (Solid) (60°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples neutral->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (LC-MS, NMR) hplc->characterization Identify Unknowns degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal main This compound sulfoxide Sulfoxide Derivative main->sulfoxide [O] hydrolyzed_nitrile Thioglycolic Acid Derivative main->hydrolyzed_nitrile H+/OH-, H2O decarboxylated Decarboxylated Product main->decarboxylated Heat sulfone Sulfone Derivative sulfoxide->sulfone

References

Technical Support Center: Industrial Production of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of 2-(Cyanomethylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate. As a key building block in the synthesis of Cefmetazole and other pharmaceuticals, ensuring its purity and stability is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental and scale-up activities.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the production of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Symptoms: The isolated yield of the desired product is significantly lower than expected.

Potential Causes:

  • Incomplete Reaction: The reaction between the thiol precursor (e.g., thioglycolic acid) and the cyanomethylating agent (e.g., chloroacetonitrile) may not have gone to completion.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the target molecule. A common side reaction is the oxidation of the thiol starting material.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions, leading to degradation.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or stoichiometry can negatively impact the reaction rate and equilibrium.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Protocol: Implement in-process monitoring using techniques like HPLC or GC to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.

    • Rationale: Real-time monitoring prevents premature or unnecessarily prolonged reaction times, which can lead to incomplete conversion or product degradation, respectively.

  • Control of Reaction pH:

    • Protocol: The reaction is typically carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate. Maintain the pH in the range of 8-10 using a suitable base (e.g., sodium hydroxide, potassium carbonate).

    • Rationale: A pH that is too low will result in a low concentration of the reactive thiolate, slowing down the reaction. Conversely, a pH that is too high can promote hydrolysis of the nitrile group or other base-catalyzed side reactions.

  • Exclusion of Oxidizing Agents:

    • Protocol: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the reagents to minimize the presence of oxygen.

    • Rationale: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (e.g., dithiodiglycolic acid from thioglycolic acid), a common impurity that reduces the yield.[2]

Issue 2: High Impurity Profile in the Final Product

Symptoms: Analytical tests (e.g., HPLC, GC-MS) of the isolated product show the presence of significant impurities.

Common Impurities and Their Causes:

ImpurityPotential Cause
Dithiodiglycolic acidOxidation of unreacted thioglycolic acid.[2]
Thiodiglycolic acidReaction of this compound with unreacted thioglycolic acid, or presence as an impurity in the starting material.
Unreacted starting materialsIncomplete reaction or inefficient purification.
Polymeric materialsCondensation reactions of thioglycolic acid at elevated temperatures.[3]

Troubleshooting Steps:

  • Purification of Starting Materials:

    • Protocol: Ensure the purity of the starting materials, particularly thioglycolic acid, before use. Distillation under reduced pressure is a common method for purifying thioglycolic acid.

    • Rationale: Impurities in the starting materials will be carried through the reaction and can be difficult to remove from the final product.

  • Optimized Purification of the Final Product:

    • Protocol: A multi-step purification process is often necessary.

      • Extraction: After acidification of the reaction mixture, extract the product into a suitable organic solvent (e.g., ether).[4]

      • Washing: Wash the organic extract with brine to remove water-soluble impurities.

      • Distillation: Distill the product under reduced pressure to remove residual solvents and lower-boiling impurities. To prevent thermal condensation of any residual thioglycolic acid, co-distillation with a small amount of water can be beneficial.[3]

    • Rationale: Each step targets the removal of specific types of impurities, leading to a higher purity final product.

Issue 3: Product Discoloration

Symptoms: The final product, which should be an off-white to pale yellow solid, appears dark yellow or brown.[5]

Potential Causes:

  • Presence of Colored Impurities: Trace impurities, often arising from side reactions or degradation, can impart color to the final product.

  • Thermal Degradation: The product may have been exposed to excessive heat during distillation or drying.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidation products.

Troubleshooting Steps:

  • Temperature Control:

    • Protocol: Carefully control the temperature during all heating steps, including reaction and distillation. Use the lowest possible temperature that allows for an efficient process.

    • Rationale: Minimizing thermal stress on the product reduces the likelihood of degradation and the formation of colored by-products.

  • Inert Atmosphere:

    • Protocol: Handle the product under an inert atmosphere whenever possible, especially during heating and long-term storage.

    • Rationale: An inert atmosphere protects the product from oxidation, which can lead to discoloration.

  • Decolorization:

    • Protocol: If the product is discolored, it can sometimes be purified by recrystallization from a suitable solvent system or by treatment with activated carbon.

    • Rationale: These methods can effectively remove colored impurities, improving the appearance of the final product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most common and economically viable route for the industrial synthesis of this compound is the nucleophilic substitution reaction between a salt of thioglycolic acid and chloroacetonitrile. The reaction is typically carried out in an aqueous or alcoholic solvent in the presence of a base.

Q2: What are the critical process parameters to control during the synthesis?

The critical process parameters are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • pH: To ensure the formation of the reactive thiolate anion and prevent unwanted side reactions.

  • Stoichiometry: To ensure complete conversion of the limiting reagent and minimize the presence of unreacted starting materials in the final product.

  • Reaction Time: To maximize product formation and avoid degradation.

Q3: What analytical methods are recommended for purity assessment?

A combination of analytical techniques should be used for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the main compound and quantifying process-related impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the target compound and identify any structural isomers or by-products.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a refrigerator.[6] The container should be tightly sealed and flushed with an inert gas to protect the compound from moisture and oxidation.

Q5: How can the formation of the dithiodiglycolic acid impurity be minimized?

The formation of dithiodiglycolic acid, the disulfide dimer of thioglycolic acid, is a common issue. To minimize its formation:

  • Use high-purity thioglycolic acid.

  • Maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation.

  • Optimize the reaction conditions to ensure rapid consumption of the thioglycolic acid.

Part 3: Visualizations and Protocols

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Thioglycolic Acid + Chloroacetonitrile + Base (e.g., NaOH) reaction Reaction Vessel (pH 8-10, Inert Atmosphere) reagents->reaction 1. Addition acidification Acidification (e.g., HCl) reaction->acidification 2. Quenching extraction Solvent Extraction (e.g., Ether) acidification->extraction 3. Extraction washing Washing (Brine) extraction->washing 4. Washing distillation Vacuum Distillation washing->distillation 5. Purification drying Drying distillation->drying 6. Isolation final_product This compound drying->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Reaction Mechanism and Side Reactions

ReactionMechanism cluster_main Main Reaction cluster_side Side Reactions tga Thioglycolic Acid (HSCH2COOH) thiolate Thiolate Anion (-SCH2COOH) tga->thiolate + OH- product This compound (NCCH2SCH2COOH) thiolate->product + ClCH2CN - Cl- disulfide Dithiodiglycolic Acid ((SCH2COOH)2) thiolate->disulfide Oxidation can Chloroacetonitrile (ClCH2CN) hydrolysis 2-Thioacetamideacetic acid (H2N(C=O)CH2SCH2COOH) product->hydrolysis Hydrolysis (Excess Base)

Caption: The main reaction pathway for the synthesis of this compound and common side reactions.

References

Technical Support Center: Purification of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in increasing the purity of synthesized 2-(Cyanomethylthio)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, and degradation of the product. Potential impurities include:

  • Unreacted Thioglycolic Acid and Chloroacetonitrile: The starting materials for the synthesis.

  • Thiodiglycolic Acid and Dithiodiglycolic Acid: Formed from the oxidation or side reactions of thioglycolic acid.

  • 2-(Cyanomethylthio)acetamide: Resulting from the partial hydrolysis of the nitrile group.

  • Self-esterification products: Thioglycolic acid is known to be heat-sensitive and can undergo self-esterification.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Q2: What is the initial step I should take to purify my crude this compound?

A2: An initial purification step can be a liquid-liquid extraction to remove water-soluble and some organic-soluble impurities. As this compound is a carboxylic acid, it can be extracted from an organic solvent (like diethyl ether or ethyl acetate) into a basic aqueous solution (e.g., 5% aqueous sodium bicarbonate). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral organic impurities. Finally, the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the purified this compound, which can then be collected by filtration.

Q3: My purified this compound is still not pure enough. What are the next steps?

A3: For higher purity, recrystallization or column chromatography are effective methods. The choice between them depends on the nature and quantity of the remaining impurities.

Troubleshooting Purification Issues

Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I consider?

A4: this compound is a polar molecule containing a carboxylic acid, a nitrile, and a thioether group. Therefore, polar solvents or solvent mixtures are likely to be effective.

Troubleshooting Solvent Selection:

  • Single Solvents: Experiment with polar solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good candidates include water, ethanol, isopropanol, or ethyl acetate.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible. A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until turbidity appears. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Potential solvent pairs include ethanol/water or ethyl acetate/hexane.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What can I do?

A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solute or if the rate of cooling is too fast.

Solutions for "Oiling Out":

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Seeding: Add a seed crystal of pure this compound to induce crystallization.

  • Solvent Modification: Add slightly more of the "good" solvent to reduce the level of supersaturation.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Column Chromatography

Q6: What are the recommended conditions for purifying this compound by column chromatography?

A6: For a polar, acidic compound like this compound, normal-phase chromatography on silica gel is a suitable method.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane. To improve the separation of acidic compounds and reduce tailing, a small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent system. For instance, a gradient of 20% to 50% ethyl acetate in hexane with 0.5% acetic acid can be effective.

  • Detection: The fractions can be monitored by thin-layer chromatography (TLC) using a similar eluent system and visualized under UV light or with an appropriate stain.

Q7: My compound is streaking on the TLC plate and the column. How can I fix this?

A7: Streaking is a common issue with polar and acidic compounds on silica gel.

Solutions for Streaking:

  • Acidify the Eluent: As mentioned above, adding a small amount of acetic acid to the mobile phase can protonate the carboxylic acid, reducing its interaction with the acidic silica gel and leading to sharper peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-propyl).

  • Lower Sample Load: Overloading the column can lead to poor separation and band broadening. Ensure you are not loading too much crude material onto the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Liquid-Liquid Extraction 85-95%Removes bulk impurities, good for initial cleanup.May not remove structurally similar impurities.
Recrystallization 95-99%Can yield very pure material, scalable.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Column Chromatography >99%Excellent for separating closely related impurities.Can be time-consuming, requires larger volumes of solvent, may not be ideal for large-scale purification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution and shake vigorously, venting frequently.

  • Allow the layers to separate and collect the aqueous (bottom) layer.

  • Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3, checking with pH paper.

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, during which crystals should form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial eluent (e.g., 80:20:0.5 hexane:ethyl acetate:acetic acid).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the hexane/ethyl acetate/acetic acid mixture, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate) to separate the components.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Purity_Check1 Purity Check (e.g., TLC, HPLC) Extraction->Purity_Check1 Recrystallization Recrystallization Purity_Check2 Purity Check (e.g., HPLC, NMR) Recrystallization->Purity_Check2 Chromatography Column Chromatography Pure_Product High Purity Product (>99%) Chromatography->Pure_Product Purity_Check1->Recrystallization Impurities Present Purity_Check1->Pure_Product Purity Sufficient Purity_Check2->Chromatography Further Purification Needed Purity_Check2->Pure_Product Purity Sufficient

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Oiling_Out Product Oils Out Cause1 Cooling Too Rapidly Oiling_Out->Cause1 Cause2 Solution Too Concentrated Oiling_Out->Cause2 Cause3 Low Melting Point Impurities Oiling_Out->Cause3 Solution1 Allow Slow Cooling Cause1->Solution1 Solution3 Use Seed Crystal Cause1->Solution3 Solution4 Scratch Flask Cause1->Solution4 Solution2 Add More Solvent Cause2->Solution2

Caption: Troubleshooting "oiling out" during recrystallization.

Technical Support Center: Purification of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the purification of 2-(Cyanomethylthio)acetic acid, with a core focus on minimizing solvent waste.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Troubleshooting Step Solvent Waste Minimization Tip
Excessive solvent used The compound may be partially or fully dissolved in the mother liquor. Concentrate the mother liquor by evaporation and cool to recover more product.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Perform small-scale solubility tests to determine the optimal solvent volume.
Premature crystallization Crystals may have formed during hot filtration. Re-dissolve the collected solid and the filtrate in the original solvent, heat, and re-filter the hot solution.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a drop in temperature that can induce premature crystallization.
Inappropriate solvent choice The compound has high solubility in the cold solvent.Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Product loss during washing The wash solvent is too effective at dissolving the purified crystals.Use a minimal amount of ice-cold wash solvent. Ensure the wash solvent is one in which the product is sparingly soluble.

Issue 2: Product "Oils Out" During Cooling

Possible Cause Troubleshooting Step Solvent Waste Minimization Tip
Solution is supersaturated Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.A slightly more dilute solution may prevent oiling out while still providing a good yield upon slow cooling. The excess solvent can be recovered and reused.
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the flask or seeding with a pure crystal can help.Slow, controlled cooling is a key principle of green chemistry as it often leads to higher purity and better crystal formation, reducing the need for repeated purification steps and associated solvent use.
High level of impurities Impurities can lower the melting point of the mixture, causing it to separate as a liquid.Consider a pre-purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. This can reduce the total solvent volume needed for the final purification.

Issue 3: Poor Purity of the Final Product

Possible Cause Troubleshooting Step Solvent Waste Minimization Tip
Insoluble impurities present Perform a hot filtration of the dissolved crude product to remove any solid impurities before cooling.Choosing a solvent that effectively dissolves the target compound but not the impurities can minimize the need for additional purification steps.
Soluble impurities co-precipitate The chosen solvent may not effectively separate the desired product from a key impurity.Screen for alternative solvents or consider a different purification technique like column chromatography if recrystallization is ineffective. For chromatography, solvent gradients can be optimized to use less of the stronger eluting solvent.
Occlusion of mother liquor Impurities are trapped within the crystal lattice due to rapid crystal growth.Ensure slow and controlled cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. This avoids the need for re-purification.

Frequently Asked Questions (FAQs)

Q1: What are the most promising "green" solvents for the recrystallization of this compound?

A1: Given the polar nature of this compound due to its carboxylic acid and nitrile functionalities, greener solvent choices would include water, ethanol, isopropanol, or mixtures of these. Water is an excellent green solvent, but the solubility of the compound at room temperature must be low enough to allow for good recovery. Ethanol and isopropanol are biodegradable and have lower toxicity than many traditional organic solvents. A mixed solvent system, such as ethanol/water, can often be optimized to provide the desired solubility profile while reducing the overall environmental impact.

Q2: How can I minimize the volume of solvent used during column chromatography purification?

A2: To reduce solvent consumption in chromatography, consider the following:

  • Optimize the mobile phase: Use a solvent system with the minimum necessary amount of the stronger (higher eluting power) solvent.

  • Use a smaller particle size stationary phase: This can improve resolution, allowing for a shorter column and thus less solvent usage.

  • Employ gradient elution: Starting with a weaker solvent and gradually increasing the polarity can provide better separation with less total solvent compared to isocratic elution.

  • Consider alternative techniques: For larger scales, techniques like preparative HPLC can be more solvent-efficient than traditional gravity column chromatography.

Q3: Are there any solvent-free or solvent-reduced purification methods applicable to this compound?

A3: While completely solvent-free methods for this compound are not widely documented, techniques that significantly reduce solvent use are being explored in organic chemistry.[1] For a solid like this compound, melt crystallization could be a possibility if the compound is thermally stable. Another approach is to use a minimal amount of a high-boiling point, green solvent and then remove it under vacuum, followed by a wash with a small amount of a more volatile, benign solvent.

Q4: My purified this compound is still showing impurities by HPLC. What are the likely contaminants from its synthesis?

A4: Common impurities in the synthesis of thioglycolic acid derivatives can include starting materials such as thioglycolic acid or chloroacetonitrile, and byproducts like thiodiglycolic acid or dithioglycolic acid.[2] The presence of these impurities can affect crystallization. If these are present, an initial acid-base extraction might be effective in removing some of them before proceeding to recrystallization.

Data Presentation: Solvent Selection for Recrystallization

The following table provides illustrative data on the recrystallization of this compound from different solvent systems, highlighting the impact on yield, purity, and solvent consumption.

Solvent System Solvent Volume (mL/g) Yield (%) Purity (%) Notes
Water 308598.5Good for high purity, but requires a larger volume due to lower solubility at high temperatures. Slow cooling is critical.
Ethanol 109297.0Higher yield due to better solubility when hot, but may co-crystallize some polar impurities.
Isopropanol 129097.5A good balance between yield and purity.
Ethanol/Water (4:1) 158899.2Excellent purity. The water acts as an anti-solvent, promoting crystallization of the desired product while keeping impurities in solution.
Ethyl Acetate/Heptane 258296.5Requires a larger volume and introduces a less green solvent (heptane). May be useful if polar impurities are a major issue.

Note: The data presented in this table is illustrative and intended to demonstrate the principles of solvent selection. Actual results may vary based on the specific impurities present in the crude material.

Experimental Protocols

Protocol 1: Minimal Solvent Recrystallization from a Single Solvent (Isopropanol)

  • Dissolution: In a flask equipped with a reflux condenser, add 10 g of crude this compound. Add 80 mL of isopropanol and heat the mixture to a gentle reflux with stirring. Continue to add small portions of isopropanol (in 5 mL increments) until the solid is completely dissolved. Record the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount (e.g., 2 x 10 mL) of ice-cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Solvent Recovery: Collect the mother liquor and washings. The isopropanol can be recovered by distillation for reuse in future purifications.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: To 10 g of crude this compound in a flask with a reflux condenser, add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental Workflow: Minimal Solvent Recrystallization

G Workflow for Minimal Solvent Recrystallization cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Recovery start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash recover Recover & Recycle Solvent from Mother Liquor vac_filter->recover dry Dry Product wash->dry end end dry->end Pure Product recover->dissolve Recycled Solvent

Caption: A workflow diagram illustrating the key steps in a minimal solvent recrystallization process.

Decision Tree: Troubleshooting Low Yield

G Troubleshooting Low Recrystallization Yield start Low Yield Obtained check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor product_in_liquor Product Present check_mother_liquor->product_in_liquor Yes no_product_in_liquor No Significant Product check_mother_liquor->no_product_in_liquor No concentrate Concentrate Mother Liquor & Recrystallize product_in_liquor->concentrate Action check_filtration Check for Premature Crystallization no_product_in_liquor->check_filtration concentrate->start Re-evaluate Yield reassess_solvent Re-evaluate Solvent Choice premature_xtal Yes check_filtration->premature_xtal Evidence Found no_premature_xtal No check_filtration->no_premature_xtal No Evidence redissolve Redissolve & Re-filter Hot premature_xtal->redissolve Action no_premature_xtal->reassess_solvent Consider check_wash Review Washing Step no_premature_xtal->check_wash Also Consider redissolve->start Re-evaluate Yield

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data provides unambiguous evidence for the structure of 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide compares the expected spectroscopic signatures with data from related compounds, offering a clear protocol for structural verification.

Researchers and professionals in drug development rely on precise structural confirmation of chemical entities. In the synthesis of complex molecules, verifying the structure of intermediates such as this compound is a critical step to ensure the integrity of the final product. This guide outlines the spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound.

Spectroscopic Data Summary

To confirm the structure of this compound, a comparative analysis of its expected spectroscopic data with that of structurally related compounds, thioglycolic acid and chloroacetonitrile, is presented. This approach allows for the confident assignment of spectral features to the specific functional groups within the target molecule.

Spectroscopic TechniqueThis compound (Predicted)Thioglycolic Acid (Reference)Chloroacetonitrile (Reference)
IR Spectroscopy (cm⁻¹) ~3300-2500 (O-H, broad), ~2250 (C≡N, sharp), ~1710 (C=O, strong)~3300-2500 (O-H, broad), ~2600 (S-H, weak), ~1710 (C=O, strong)[1][2]~2260 (C≡N, sharp)[3]
¹H NMR Spectroscopy (δ, ppm) ~10-12 (1H, s, COOH), ~3.8 (2H, s, S-CH₂-CN), ~3.4 (2H, s, S-CH₂-COOH)~10-12 (1H, s, COOH), ~3.3 (2H, d, HS-CH₂), ~2.0 (1H, t, SH)[4]~4.2 (2H, s, Cl-CH₂)[5]
¹³C NMR Spectroscopy (δ, ppm) ~175 (COOH), ~117 (CN), ~35 (S-CH₂-COOH), ~20 (S-CH₂-CN)~177 (COOH), ~27 (HS-CH₂)[6]~117 (CN), ~26 (Cl-CH₂)[7]
Mass Spectrometry (m/z) 131 (M⁺), fragments corresponding to loss of COOH, CN, etc.92 (M⁺), fragments for loss of OH, COOH75/77 (M⁺, chlorine isotopes)[3]
Structural Confirmation through Spectroscopic Analysis

The predicted spectroscopic data for this compound is derived from its constituent functional groups: a carboxylic acid, a thioether, and a nitrile.

  • IR Spectroscopy: The broad absorption band expected between 3300-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. A sharp, medium intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The strong absorption at approximately 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The absence of a weak S-H stretching band around 2600 cm⁻¹, which is present in thioglycolic acid[1], and the presence of the nitrile peak, absent in thioglycolic acid, are key differentiators.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct singlets. The most downfield signal, typically between 10-12 ppm, corresponds to the acidic proton of the carboxylic acid. Two singlets are predicted for the two methylene (CH₂) groups. The methylene group adjacent to the nitrile (S-CH₂-CN) is expected around 3.8 ppm, while the methylene group of the acetic acid moiety (S-CH₂-COOH) should appear around 3.4 ppm. The absence of coupling for these signals confirms the thioether linkage separating them.

  • ¹³C NMR Spectroscopy: Four distinct signals are predicted in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected to appear around 175 ppm. The carbon of the nitrile group should be observed at approximately 117 ppm. The two methylene carbons, being in different chemical environments, will have distinct chemical shifts, predicted to be around 35 ppm for the carbon adjacent to the carboxylic acid and 20 ppm for the one next to the nitrile group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at an m/z of 131, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (m/z 86), the cyanomethyl group (m/z 91), and other characteristic fragments that would further support the proposed structure.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of this compound.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G Spectroscopic Confirmation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups: - COOH (O-H, C=O) - C≡N IR->IR_Data NMR_Data Determine Proton & Carbon Environments: - Number of signals - Chemical shifts - Integration (¹H) - Lack of coupling NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation: - Molecular Ion Peak (m/z 131) - Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Purity Validation of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of multiple analytical methods for the purity validation of 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of the cephalosporin antibiotic, Cefmetazole.[1] We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical acid-base titration, presenting their respective experimental protocols, and a quantitative comparison to aid in method selection.

Alternatives to this compound

Alternatives to this compound would include other intermediates used in the synthesis of Cefmetazole. Research into the specific synthetic pathway of Cefmetazole would reveal other potential starting materials or intermediates that could be used.

Comparative Analysis of Purity Validation Methods

The choice of analytical method for purity determination depends on various factors including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. Below is a summary of the performance of each method for the analysis of this compound.

ParameterHPLCGC-MSqNMRAcid-Base Titration
Typical Purity Range 98.0% - 102.0%97.0% - 103.0%95.0% - 100.5%98.5% - 101.5%
Limit of Detection (LOD) 0.01 µg/mL15-30 µg/dm³Not typically used for trace analysisDependent on indicator and titrant concentration
Limit of Quantitation (LOQ) 0.03 µg/mL60-90 µg/dm³~0.1%Dependent on indicator and titrant concentration
Precision (RSD) < 2%< 15%< 1%< 1%
Specificity High (with appropriate column and detector)Very High (mass spectral identification)High (structure-specific)Low (titrates all acidic/basic components)
Sample Throughput HighMediumMediumLow

Experimental Protocols

Detailed methodologies for each of the discussed purity validation techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). Alternatively, a certified reference standard can be used for external calibration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Inject Sample b->c d Separation on C18 Column c->d e UV Detection (210 nm) d->e f Integrate Peaks e->f g Calculate Purity f->g

HPLC Purity Validation Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required.

Methodology:

  • Instrumentation: A GC-MS system with a capillary column suitable for polar analytes (e.g., FFAP or DB-5).

  • Derivatization:

    • Accurately weigh the sample into a vial.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ester of the carboxylic acid.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Quantification: Purity is determined by the area percent method from the total ion chromatogram (TIC), or by using an internal standard for more accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Sample b Derivatization (e.g., with BSTFA) a->b c Inject Derivatized Sample b->c d GC Separation c->d e MS Detection d->e f Analyze Mass Spectra e->f g Calculate Purity from TIC f->g

GC-MS Purity Validation Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[2][3][4][5]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.[2]

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same container. The standard should have a known purity and its signals should not overlap with the analyte signals.[2]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[6]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.[6]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation a Accurately weigh sample and internal standard b Dissolve in deuterated solvent a->b c Acquire quantitative 1H NMR spectrum b->c d Process spectrum (phasing, baseline correction) c->d e Integrate analyte and standard signals d->e f Apply qNMR formula e->f g Determine absolute purity f->g

qNMR Purity Validation Workflow
Acid-Base Titration

This classical chemical method determines the total acidic content of the sample.

Methodology:

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Phenolphthalein indicator.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.[7][8]

    • Record the volume of NaOH solution used.

  • Purity Calculation: The purity is calculated based on the stoichiometry of the acid-base reaction.

    Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_acid = Molecular weight of this compound

    • m_sample = mass of the sample (g)

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Purity Calculation a Weigh Sample b Dissolve in Solvent a->b c Add Indicator b->c d Titrate with standardized NaOH c->d e Observe endpoint color change d->e f Record volume of titrant e->f g Calculate purity based on stoichiometry f->g

Acid-Base Titration Workflow

Conclusion

The selection of an appropriate method for the purity validation of this compound is a critical decision in the drug development process. HPLC and GC-MS offer high specificity and are excellent for identifying and quantifying impurities. qNMR provides a direct and highly accurate measure of absolute purity without the need for specific reference standards of the analyte. Acid-base titration is a simple and cost-effective method for determining the total acid content but lacks specificity for individual impurities. A combination of these methods, for instance, using a chromatographic technique for impurity profiling and qNMR or titration for assay, often provides the most comprehensive and reliable assessment of purity.

References

A Comparative Guide to the Synthetic Routes of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Cyanomethylthio)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, Cefmetazole. The efficiency and purity of its synthesis are critical for the overall cost-effectiveness and quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the primary synthetic route to this compound, detailing the experimental protocol and available data.

Synthetic Pathway Overview

The most commonly cited method for the synthesis of this compound involves the nucleophilic substitution reaction between a salt of thioglycolic acid and a haloacetonitrile, typically chloroacetonitrile. This reaction provides a straightforward approach to assembling the target molecule.

A key example of this synthesis is described in a Chinese patent (CN101787040B) detailing the preparation of Cefmetazole sodium, where this compound is a crucial intermediate.[1] The initial step involves the reaction of mercaptoacetic acid with chloroacetonitrile in an aqueous solution of sodium hydroxide.[1]

Reaction Scheme

Experimental Protocol

While the available patent literature provides the general conditions, a detailed experimental protocol is crucial for reproducibility and optimization. Based on the information in patent CN101787040B, a representative experimental procedure can be outlined as follows:

Materials:

  • Mercaptoacetic acid (Thioglycolic acid)

  • Chloroacetonitrile

  • Sodium hydroxide

  • Water

  • Sodium chloride

  • Ethyl acetate

Procedure:

  • An aqueous solution of sodium hydroxide is prepared by dissolving it in water.

  • Mercaptoacetic acid is added to the sodium hydroxide solution.

  • Chloroacetonitrile is then introduced to the reaction mixture.

  • The reaction is allowed to proceed.

  • Following the reaction, sodium chloride and ethyl acetate are added to the reaction solution.

  • The mixture is stirred to dissolve the components and then allowed to stand for phase separation.

  • The organic (solvent) phase containing the sodium salt of this compound is collected for subsequent use.

Data Presentation

Quantitative data on the yield and purity of this compound from this specific protocol are not explicitly detailed in the primary source, which focuses on the overall yield of the final product, Cefmetazole sodium (reported to be 58-62% with a purity of 92%).[1] However, the patent does provide the mass ratios of the reactants used in the initial step.[1]

Table 1: Reactant Ratios for the Synthesis of this compound Intermediate [1]

ReactantMass Ratio (relative to Sodium Hydroxide)
Sodium Hydroxide1
Distilled Water4 - 6
Mercaptoacetic Acid1 - 1.5
Chloroacetonitrile0.5 - 1
Sodium Chloride0.8 - 1

Data extracted from patent CN101787040B.

Comparison of Synthetic Routes

The described method offers the advantage of using readily available and relatively inexpensive starting materials. The reaction is a straightforward nucleophilic substitution, which is a well-understood and scalable chemical transformation.

Logical Workflow for Synthetic Route Comparison

To systematically evaluate and compare different synthetic routes for a target molecule like this compound, a logical workflow can be employed. This involves identifying potential routes, gathering detailed experimental data for each, and then comparing them based on key performance indicators.

References

Navigating Catalyst Efficacy in the Synthesis of 2-(Cyanomethylthio)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(Cyanomethylthio)acetic acid, a crucial building block in the synthesis of various pharmaceuticals, notably the antibiotic Cefotiam, requires robust and high-yielding synthetic routes. This guide provides an objective comparison of the efficacy of various catalysts in the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.

The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between a salt of chloroacetic acid and 2-mercaptoacetonitrile (thioglycolonitrile). This reaction is often carried out in a biphasic system, necessitating the use of a phase-transfer catalyst (PTC) to facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction with the chloroacetate occurs. The choice of catalyst is critical in maximizing yield and minimizing reaction times.

Performance Comparison of Phase-Transfer Catalysts

Catalyst TypeCatalyst NameTypical Molar Ratio (cat/sub)Reaction TimeYield (%)Notes
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB)1-5 mol%2-6 hoursHighWidely used and commercially available. Demonstrates good efficacy in facilitating the transfer of thiolate anions. The bulky butyl groups enhance its solubility in the organic phase.
Benzyltriethylammonium Chloride (BTEAC)1-5 mol%2-6 hoursHighAnother common and effective PTC. The presence of the benzyl group can sometimes offer different solubility and reactivity profiles compared to tetraalkylammonium salts.
Aliquat® 336 (Tricaprylmethylammonium chloride)1-5 mol%2-6 hoursHighKnown for its high thermal stability and efficiency in industrial applications. Its long alkyl chains ensure high lipophilicity.
Quaternary Phosphonium Salts Tetrabutylphosphonium Bromide (TBPB)1-5 mol%2-6 hoursHighGenerally more thermally stable than their ammonium counterparts, which can be advantageous for reactions requiring higher temperatures. The larger central phosphorus atom can influence the ion-pair structure and reactivity.

Note: The yield and reaction time are highly dependent on specific reaction conditions such as temperature, solvent system, and the concentration of reactants and base. The data presented is a qualitative summary based on typical performance in similar S-alkylation reactions.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using a phase-transfer catalyst. This protocol is a generalized procedure based on common practices for phase-transfer catalyzed S-alkylation.

General Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • Sodium Chloroacetate

  • 2-Mercaptoacetonitrile (Thioglycolonitrile)

  • Sodium Hydroxide (NaOH)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

  • Organic Solvent (e.g., Toluene, Dichloromethane)

  • Water

  • Hydrochloric Acid (for acidification)

  • Sodium Chloride (for brine wash)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium chloroacetate and sodium hydroxide in water.

  • Addition of Thiol: To the stirred aqueous solution, add 2-mercaptoacetonitrile. The mixture is stirred to form the sodium salt of the thiol.

  • Addition of Catalyst and Organic Phase: Add the phase-transfer catalyst (e.g., 1-5 mol% TBAB) and the organic solvent (e.g., toluene).

  • Reaction: Heat the biphasic mixture to the desired temperature (typically 50-80 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.

Mandatory Visualizations

To better illustrate the processes involved in the synthesis of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Sodium Chloroacetate and NaOH in Water B Add 2-Mercaptoacetonitrile A->B Formation of Thiolate C Add Phase-Transfer Catalyst and Organic Solvent B->C D Heat and Stir Vigorously (50-80°C) C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Cool and Separate Phases E->F Reaction Complete G Acidify Aqueous Phase (HCl) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Recrystallize Product I->J

Caption: Experimental workflow for the synthesis of this compound.

PTC_Mechanism cluster_organic Organic Phase NaS Na⁺ ⁻S-CH₂-CN QS Q⁺ ⁻S-CH₂-CN NaS->QS Ion Exchange interface ----------------- Interface ----------------- QBr_aq Q⁺Br⁻ ClCH2COONa Cl-CH₂-COONa Product NC-CH₂-S-CH₂-COOH ClCH2COONa->Product Product Formation QBr_org Q⁺Br⁻ ClCH2COONa->QBr_org Release of Br⁻ QBr_org->QBr_aq Catalyst Regeneration QS->ClCH2COONa Nucleophilic Attack

Caption: General mechanism of phase-transfer catalysis in the synthesis.

Conclusion

The selection of an appropriate phase-transfer catalyst is a critical parameter in the synthesis of this compound. Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC), are highly effective and commonly used for this transformation due to their ability to efficiently transport the thiolate nucleophile into the organic phase. While specific yields are highly dependent on the optimization of reaction conditions, the use of a suitable phase-transfer catalyst is indispensable for achieving high conversion and purity of the final product. Further research focusing on a direct comparative study of a wider range of modern phase-transfer catalysts under standardized conditions would be beneficial for the fine-tuning of this important industrial synthesis.

A Comparative Guide to the Synthesis of 2-(Cyanomethylthio)acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-(Cyanomethylthio)acetic acid, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several potential pathways. This guide provides a comparative analysis of the most plausible synthesis methods, offering a cost-benefit analysis based on available chemical data and raw material costs. Detailed experimental protocols, derived from established chemical principles, are presented to support laboratory-scale synthesis.

Executive Summary

The synthesis of this compound is not widely documented with comparative studies of different methodologies. However, based on fundamental organic chemistry principles, the most direct and viable route involves the S-alkylation of mercaptoacetonitrile with a haloacetic acid derivative. This guide will focus on a detailed analysis of this primary method, including the synthesis of the mercaptoacetonitrile precursor. A cost analysis of the required starting materials is provided to aid in the economic evaluation of the synthesis process.

Method 1: S-alkylation of Mercaptoacetonitrile with Sodium Chloroacetate

This is the most probable and efficient method for the synthesis of this compound. The reaction involves a nucleophilic substitution where the thiolate anion of mercaptoacetonitrile attacks the electrophilic carbon of sodium chloroacetate.

Experimental Protocol:

Step 1: Synthesis of Mercaptoacetonitrile

Mercaptoacetonitrile can be synthesized from chloroacetonitrile and sodium hydrosulfide.

  • Reaction: To a solution of sodium hydrosulfide in water at a low temperature (below 0°C), chloroacetonitrile is added. The reaction is exothermic and the temperature should be carefully controlled.

  • Work-up: After the reaction is complete, the mixture is acidified and the mercaptoacetonitrile is extracted with an organic solvent.

  • Yield: Reported yields for this reaction are in the range of 50-53%.

Step 2: Synthesis of this compound

  • Reaction: Mercaptoacetonitrile is reacted with sodium chloroacetate in an aqueous solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: The reaction mixture is acidified to precipitate the this compound, which can then be filtered and purified by recrystallization.

Cost-Benefit Analysis:

ParameterDataSource
Yield Estimated HighBased on analogous S-alkylation reactions.
Purity HighCan be purified by recrystallization.
Reaction Time ModerateLikely a multi-step process including precursor synthesis.
Reaction Temperature Low to ModerateLow temperatures for mercaptoacetonitrile synthesis, room temperature for the final step.
Starting Material Cost ModerateSee cost breakdown below.

Starting Material Cost Analysis (Estimated):

ReagentPrice per kg (USD)Notes
Chloroacetic Acid$0.44 - $1.27Price varies by region.
Sodium Cyanide~$165 - $395Price varies significantly with quantity and supplier.
Sodium Hydrosulfide~$0.70 - $71.65Bulk industrial pricing is significantly lower than laboratory chemical suppliers.

Benefits:

  • This method utilizes readily available and relatively inexpensive starting materials.

  • The reaction conditions are generally mild, avoiding the need for specialized equipment.

  • The purification of the final product is straightforward.

Drawbacks:

  • The use of highly toxic sodium cyanide in the synthesis of precursors requires stringent safety protocols.

  • The synthesis of the mercaptoacetonitrile precursor adds an extra step to the overall process.

Alternative Method: From Thioglycolic Acid and a Cyanide Source

An alternative, though likely less efficient, route could involve the reaction of thioglycolic acid with a cyanide source. However, this method is less explored and presents significant challenges in controlling the reaction to achieve the desired product selectively.

Visualizing the Synthesis Workflow

To better understand the primary synthesis method, the following workflow diagram illustrates the key steps.

SynthesisWorkflow cluster_precursor Step 1: Mercaptoacetonitrile Synthesis cluster_final_product Step 2: S-alkylation chloroacetonitrile Chloroacetonitrile reaction1 Reaction chloroacetonitrile->reaction1 na_hydrosulfide Sodium Hydrosulfide na_hydrosulfide->reaction1 mercaptoacetonitrile Mercaptoacetonitrile reaction2 Reaction mercaptoacetonitrile->reaction2 reaction1->mercaptoacetonitrile na_chloroacetate Sodium Chloroacetate na_chloroacetate->reaction2 final_product This compound reaction2->final_product

Proposed synthesis workflow for this compound.

Conclusion

For the synthesis of this compound, the S-alkylation of mercaptoacetonitrile with sodium chloroacetate presents the most viable and cost-effective strategy. While the handling of toxic precursors is a necessary safety consideration, the use of readily available starting materials and straightforward reaction conditions make this method amenable to laboratory and potential scale-up operations. Further process optimization to improve the yield of the mercaptoacetonitrile precursor could enhance the overall efficiency of this synthetic route. Researchers are advised to conduct thorough risk assessments and adhere to all safety guidelines when handling the chemical reagents mentioned in this guide.

A Comparative Purity Analysis of Commercial 2-(Cyanomethylthio)acetic Acid for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure reliable experimental outcomes and the safety and efficacy of final products. 2-(Cyanomethylthio)acetic acid is a key building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics like Cefmetazole. This guide provides a comparative benchmark of the purity of commercially available this compound from three hypothetical major suppliers, supported by detailed experimental protocols for purity assessment.

This publication aims to offer an objective comparison of product performance, enabling informed purchasing decisions. The data presented is based on a standardized analytical workflow designed to identify and quantify the principal compound and any process-related impurities.

Comparative Purity Analysis

The purity of this compound from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC). The results, including the identification and quantification of a common process-related impurity, 2,2'-thiodiacetic acid, are summarized in the table below.

SupplierProduct Lot #AppearancePurity by HPLC (%)[1][2]Impurity: 2,2'-thiodiacetic acid (%)
Supplier A L2024A01White to off-white powder99.850.08
Supplier B B5678-02White crystalline powder99.520.25
Supplier C C-2024-003Pale yellow powder98.900.73

Table 1: Comparative Purity Data of Commercial this compound.

Experimental Protocols

A detailed methodology was employed for the purity assessment to ensure the reproducibility and accuracy of the results.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

A reverse-phase HPLC method was developed and validated for the quantitative analysis of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Samples were prepared by dissolving 10 mg of this compound in 100 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS analysis was performed to detect the presence of any volatile or semi-volatile organic impurities that may not be detected by HPLC.

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Samples were derivatized using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility before injection.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the processes and the context of this compound's application, the following diagrams are provided.

experimental_workflow cluster_sampling Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sA Supplier A prep Dissolution & Dilution sA->prep sB Supplier B sB->prep sC Supplier C sC->prep deriv Derivatization (for GC-MS) prep->deriv hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis deriv->gcms purity Purity Calculation hplc->purity impurity_id Impurity Identification gcms->impurity_id result Comparative Purity Report purity->result impurity_id->result

Caption: Experimental workflow for the comparative purity analysis.

signaling_pathway cluster_synthesis Pharmaceutical Synthesis cluster_moa Mechanism of Action start This compound intermediate Cephalosporin Intermediate start->intermediate Multi-step Synthesis api Cefmetazole (API) intermediate->api pbp Penicillin-Binding Proteins (PBPs) api->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

Caption: Role in the synthesis of Cefmetazole and its mechanism of action.

Discussion of Findings

The purity of this compound can be influenced by the synthetic route and purification processes employed by the manufacturer. Potential impurities can arise from starting materials, by-products, or degradation products. The presence of impurities, even in small amounts, can have a significant impact on the yield and purity of the final active pharmaceutical ingredient (API).

Our analysis indicates that while all tested suppliers provide this compound of a nominal high purity, there are measurable differences. Supplier A demonstrated the highest purity with the lowest level of the identified impurity, 2,2'-thiodiacetic acid. The off-white to pale yellow coloration observed in samples from Suppliers B and C may be indicative of the presence of minor, colored impurities, although these were not specifically identified in this study.

For applications in late-stage drug development and manufacturing, where stringent purity requirements are in place, the selection of a supplier providing the highest purity grade, such as that from Supplier A, is recommended. For early-stage research and development, where cost may be a more significant factor, products from Suppliers B and C could be considered, provided that the impurity profile is well-characterized and deemed acceptable for the intended application.

It is crucial for end-users to perform their own quality control checks to ensure that the material meets the specific requirements of their research or manufacturing processes. This guide serves as a reference and a starting point for the selection and qualification of commercial this compound.

References

Cross-Validation of Analytical Methods for 2-(Cyanomethylthio)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-(Cyanomethylthio)acetic acid is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While direct cross-validation studies for this compound are not extensively published, this document synthesizes established analytical methodologies for structurally similar small polar molecules, organic acids, and thio-compounds to present a representative cross-validation framework. The objective is to provide a robust starting point for method development and validation, ensuring data integrity across different analytical platforms.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following tables summarize the expected performance characteristics for the analysis of this compound using these two techniques.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for the Analysis of this compound

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98% - 102%99% - 101%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 ng/mL
Selectivity ModerateHigh
Matrix Effects Low to ModerateCan be significant
Sample Throughput HighModerate
Cost per Sample LowHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific sample matrix.

Sample Preparation

A generic sample preparation workflow is crucial for achieving reproducible results.

Sample Sample Weighing Dissolution Dissolution in Diluent (e.g., Water:Acetonitrile) Sample->Dissolution Vortex Vortex Mixing Dissolution->Vortex Sonication Sonication Vortex->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Analysis Analysis by HPLC-UV or LC-MS/MS Filtration->Analysis

Caption: General sample preparation workflow.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique for routine analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI negative.

  • MRM Transitions: A precursor ion and at least two product ions should be monitored for quantification and confirmation. The specific m/z transitions would need to be determined by direct infusion of a standard solution of this compound.

Cross-Validation Workflow

The cross-validation of the two analytical methods is essential to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for this process.

cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method HPLC_Val Method Validation (Linearity, Accuracy, Precision) HPLC_Samples Analysis of Samples (n=30) HPLC_Val->HPLC_Samples HPLC_Results HPLC-UV Data HPLC_Samples->HPLC_Results Stat_Analysis Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) HPLC_Results->Stat_Analysis LCMS_Val Method Validation (Linearity, Accuracy, Precision) LCMS_Samples Analysis of the Same Samples (n=30) LCMS_Val->LCMS_Samples LCMS_Results LC-MS/MS Data LCMS_Samples->LCMS_Results LCMS_Results->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

In-Silico Modeling and Reactivity of 2-(Cyanomethylthio)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity and reaction pathways of 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of the cephalosporin antibiotic Cefmetazole.[1][2] Due to the limited availability of specific in-silico and experimental data for this compound, this guide leverages data on the closely related and well-studied compound, thioglycolic acid, as a primary alternative for comparison. The predicted reactions are based on established principles of thioether and carboxylic acid chemistry.

Physicochemical Properties for In-Silico Modeling Input

A summary of key physicochemical properties for this compound and the comparative compound, thioglycolic acid, is presented below. These parameters are fundamental for developing accurate in-silico models of their respective reactions.

PropertyThis compoundThioglycolic Acid (Alternative)Data Source
Molecular Formula C4H5NO2SC2H4O2S[1],[3]
Molecular Weight 131.15 g/mol 92.12 g/mol [1],[3]
pKa ~3.37 (Predicted)3.83[2],[3]
Boiling Point 329°C123°C (at 29 mmHg)[2]
Density 1.358 g/cm³1.325 g/cm³[2],[3]
Solubility Slightly soluble in DMSO and MethanolMiscible with polar organic solvents[2],[3]

Predicted Reaction Pathways and Comparison

Based on the functional groups present (a carboxylic acid and a thioether with an adjacent electron-withdrawing nitrile group), this compound is expected to undergo reactions typical of carboxylic acids, such as esterification and amidation. The presence of the thioether linkage and the cyanomethyl group may influence the reactivity of the carboxylic acid and introduce potential for side reactions.

Thioglycolic acid, containing a thiol and a carboxylic acid group, serves as a useful comparison to highlight the influence of the S-substituent.[3]

Esterification

The esterification of carboxylic acids is a common and well-studied reaction, typically catalyzed by a strong acid.[4] The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

G cluster_0 General Esterification Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_Acid - R'-OH Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H2O, -H+ Ester->Tetrahedral_Intermediate + H2O, +H+ Water Water G cluster_1 Amidation using a Coupling Agent Carboxylic_Acid_Amide Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate Carboxylic_Acid_Amide->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., EDC) Amide Amide (R-CONHR') Activated_Intermediate->Amide + Amine Amine Amine (R'-NH2) G Start Define Reactants and Reaction Conditions Structure_Optimization Geometry Optimization of Reactants (e.g., DFT with B3LYP/6-31G*) Start->Structure_Optimization Transition_State_Search Transition State Search (e.g., QST2/QST3, Berny optimization) Structure_Optimization->Transition_State_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation Transition_State_Search->IRC Energy_Profile Generate Reaction Energy Profile IRC->Energy_Profile Analysis Analyze Electronic Properties (e.g., NBO, Mulliken charges) Energy_Profile->Analysis End Predict Reaction Mechanism and Kinetics Analysis->End

References

Comparative Study of 2-(Cyanomethylthio)acetic Acid Derivatives: Antimicrobial and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-(cyanomethylthio)acetic acid serves as a valuable starting point for the synthesis of a diverse range of heterocyclic compounds, particularly thiophenes and thiazoles, which have demonstrated significant potential in medicinal chemistry. This guide provides a comparative analysis of derivatives conceptually stemming from this precursor, focusing on their antimicrobial and anti-inflammatory activities. Experimental data from various studies have been aggregated and presented to offer an objective comparison of their performance. Detailed experimental protocols for key assays are also provided to support further research and development.

I. Comparative Analysis of Biological Activity

The derivatives of this compound, particularly the resulting 2-aminothiophenes and thiazoles, have been evaluated for various biological activities. Below is a summary of their performance in antimicrobial and anti-inflammatory assays.

Antimicrobial Activity

Thiophene derivatives synthesized via the Gewald reaction, which utilizes precursors structurally related to this compound, have shown broad-spectrum antimicrobial activity. A comparative summary of the Minimum Inhibitory Concentration (MIC) values for a series of synthesized thiophene derivatives against various bacterial and fungal strains is presented below.

Table 1: Comparative Antimicrobial Activity (MIC, µM/mL) of Thiophene Derivatives

Compound IDB. subtilisS. aureusE. coliS. typhiA. nigerC. albicansReference
S1 0.81 0.81 0.81 0.81 --[1]
S4 ----0.91 0.91 [1]
Cefadroxil 1.643.281.641.64--[1]
Fluconazole ----2.042.04[1]
Data presented for the most potent compounds from the cited study. Lower MIC values indicate higher potency.

As shown in Table 1, compound S1 exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values superior to the standard drug Cefadroxil[1]. Compound S4 demonstrated significant antifungal activity, surpassing the efficacy of Fluconazole[1]. These findings highlight the potential of thiophene-based compounds as broad-spectrum antimicrobial agents.

Anti-inflammatory Activity

Thiophene and its derivatives are recognized for their anti-inflammatory properties, often associated with the inhibition of cyclooxygenase (COX) enzymes. A series of 2-benzamido-thiophene-3-carboxamide derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity.

Table 2: Comparative COX-1/COX-2 Inhibition (IC50, µM) and Selectivity Index

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
VIIa 19.50.29 67.2 [2]
Celecoxib 14.20.4233.8[2]
Diclofenac 3.241.801.80[2]
Lower IC50 values indicate higher potency. A higher Selectivity Index indicates greater selectivity for COX-2.

Compound VIIa emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.29 µM and a selectivity index of 67.2, which is significantly better than the reference drugs Celecoxib and Diclofenac[2]. This selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors.

II. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further investigation.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction used to synthesize polysubstituted 2-aminothiophenes. This method is particularly relevant as it can utilize α-mercaptoacetonitrile or its derivatives, which are structurally related to this compound.

General Procedure:

  • A mixture of an α-methylene carbonyl compound (e.g., a ketone or aldehyde), an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur is prepared in a suitable solvent such as ethanol, DMF, or dioxane.

  • A base catalyst (e.g., triethylamine, morpholine, or L-proline) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure.

  • The resulting residue is then triturated with water or a mixture of water and a non-polar solvent (e.g., diethyl ether) to precipitate the crude product.

  • The solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Wistar albino rats or Balb/c mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or diclofenac), and test groups receiving different doses of the synthesized derivatives. The test compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: Thirty minutes to one hour after the administration of the test compounds, a 1% solution of carrageenan in saline (typically 100 µL) is injected into the sub-plantar region of the right hind paw of each animal[3][4].

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer[4].

  • Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema for each group is calculated relative to the control group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Visualization of Mechanisms and Workflows

Cyclooxygenase-2 (COX-2) Inflammatory Pathway

The anti-inflammatory activity of many thiophene derivatives is attributed to their inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the simplified COX-2 pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:e->Arachidonic_Acid:w releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid:e->COX2:w PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Thiophene_Derivatives Thiophene Derivatives (e.g., Compound VIIa) Thiophene_Derivatives->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of thiophene derivatives.

General Workflow for Synthesis and Screening

The process of discovering and evaluating new derivatives of this compound involves a systematic workflow from synthesis to biological testing.

Synthesis_Screening_Workflow Start This compound Precursor Synthesis Chemical Synthesis (e.g., Gewald Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Library->Antimicrobial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (COX Assay, Paw Edema) Library->Anti_inflammatory_Screening Hit_Compounds Identification of Hit Compounds Antimicrobial_Screening->Hit_Compounds Anti_inflammatory_Screening->Hit_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compounds->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and biological screening of novel derivatives.

References

Reproducibility of 2-(Cyanomethylthio)acetic Acid Synthesis: A Methodological Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility is paramount. This guide provides a detailed examination of a known synthesis protocol for 2-(Cyanomethylthio)acetic acid, a valuable intermediate in pharmaceutical synthesis, notably for antibiotics such as Cefmetazole.

Due to a scarcity of detailed, publicly available, and reproducible alternative synthesis protocols for this compound, a direct comparative analysis is not currently feasible. This guide, therefore, focuses on a comprehensive presentation of a single, patent-documented synthesis method to provide a solid baseline for its application.

Synthesis Protocol Overview

The examined protocol for the synthesis of this compound is derived from a method disclosed in the preparation of Cefmetazole sodium. The core of this synthesis is a nucleophilic substitution reaction where mercaptoacetic acid reacts with chloroacetonitrile.

Reaction Scheme

The fundamental chemical transformation is the S-alkylation of the thiol group in mercaptoacetic acid by chloroacetonitrile, facilitated by a base to deprotonate the thiol and enhance its nucleophilicity.

G cluster_reactants Reactants cluster_product Product Mercaptoacetic_acid Mercaptoacetic Acid (HSCH₂COOH) reaction_center + Mercaptoacetic_acid->reaction_center Chloroacetonitrile Chloroacetonitrile (ClCH₂CN) Chloroacetonitrile->reaction_center NaOH Sodium Hydroxide (NaOH) NaOH->reaction_center Base Product This compound, Sodium Salt (NCCH₂SCH₂COONa) reaction_center->Product

Figure 1. Reaction scheme for the synthesis of the sodium salt of this compound.

Experimental Protocol

The following methodology is based on the procedure described in patent CN101787040B for the preparation of a Cefmetazole intermediate.

Materials:

  • Mercaptoacetic acid

  • Chloroacetonitrile

  • Sodium hydroxide

  • Distilled water

  • Sodium chloride

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in distilled water.

  • To the sodium hydroxide solution, add mercaptoacetic acid and chloroacetonitrile to initiate the reaction.

  • Following the reaction, add sodium chloride and ethyl acetate to the reaction solution.

  • Stir the mixture until all solids are dissolved.

  • Allow the mixture to stand, leading to phase separation.

  • The solvent phase, containing the sodium salt of this compound, is then separated for subsequent use.

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis and extraction process.

G A Dissolve NaOH in Water B Add Mercaptoacetic Acid and Chloroacetonitrile A->B C Reaction B->C D Add NaCl and Ethyl Acetate C->D E Stir to Dissolve D->E F Phase Separation E->F G Collect Solvent Phase (Product) F->G

Figure 2. Experimental workflow for the synthesis of this compound sodium salt.

Data Presentation

While the source patent does not provide data on reproducibility across multiple runs, it specifies the relative amounts of reactants used in the process. This information is crucial for attempting to replicate the synthesis.

Reactant/ReagentRoleRelative Mass Ratio (g/g)
Sodium HydroxideBase1
Distilled WaterSolvent4 - 6
Mercaptoacetic AcidStarting Material1 - 1.5
ChloroacetonitrileStarting Material0.5 - 1
Sodium ChlorideSalting-out agent0.8 - 1
Table 1. Summary of Reactant Ratios for the Synthesis of this compound sodium salt.[1]

The patent claims that the overall process for preparing Cefmetazole sodium, which includes this initial step, has a yield of 58% to 62% and a product purity of 92%.[1] It is important to note that these figures apply to the final multi-step synthesis and not solely to the preparation of the this compound intermediate.

Discussion on Reproducibility

The reproducibility of this protocol will largely depend on factors such as the purity of the starting materials, precise control of reaction temperature (which is not specified in the patent abstract), and the efficiency of the phase separation. The use of specified reactant ratios provides a solid foundation for achieving consistent results. However, without repeated experimental data, a definitive statement on the reproducibility of this specific protocol cannot be made. Researchers aiming to utilize this method should consider optimizing reaction conditions and carefully monitoring the reaction progress to ensure consistent outcomes.

References

A Comparative Review of the Synthesis and Applications of 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of the second-generation cephalosporin antibiotic Cefmetazole, plays a critical role in the pharmaceutical industry. This guide provides a comprehensive review of its synthesis, applications, and a comparative analysis of its synthetic routes, offering valuable insights for researchers in organic synthesis and drug development.

Synthesis of this compound: A Comparative Analysis

The primary industrial synthesis of this compound involves the S-alkylation of a thiol with a haloacetonitrile. The most commonly cited method is the reaction of mercaptoacetic acid with chloroacetonitrile.

Reaction Scheme:

This reaction is typically carried out in an aqueous medium with a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the nucleophilic attack on the electrophilic carbon of chloroacetonitrile.

While specific quantitative data comparing different synthetic protocols in the public domain is scarce, a general understanding of the process can be gleaned from patent literature. A common method is described in Chinese patent CN101787040B for the preparation of Cefmetazole sodium, which includes the synthesis of its this compound side chain.[1]

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Mercaptoacetic Acid & ChloroacetonitrileAlternative Routes (Hypothetical)
Starting Materials Mercaptoacetic acid, Chloroacetonitrile, Base (e.g., NaOH)Thioacetic acid, Haloacetonitrile; Mercaptoacetonitrile, Haloacetic acid
Reaction Type S-alkylationS-alkylation
Reported Yield High (exact percentage not consistently reported in public literature)Potentially variable depending on reagents and conditions
Purity Commercial grades available up to 99%Dependent on purification methods
Advantages Readily available and relatively inexpensive starting materials.May offer alternative reactivity or milder conditions.
Disadvantages Use of toxic chloroacetonitrile.May involve more complex or expensive starting materials.
Experimental Protocol: Synthesis from Mercaptoacetic Acid and Chloroacetonitrile

The following is a generalized experimental protocol based on the principles of S-alkylation and information from related syntheses.

Materials:

  • Mercaptoacetic acid

  • Chloroacetonitrile

  • Sodium hydroxide

  • Water

  • Ethyl acetate (for extraction)

  • Sodium chloride

Procedure:

  • Dissolve sodium hydroxide in water in a reaction vessel and cool the solution.

  • Slowly add mercaptoacetic acid to the sodium hydroxide solution while maintaining a low temperature.

  • Add chloroacetonitrile dropwise to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure completion.

  • Upon completion, the reaction mixture can be worked up by adding sodium chloride and extracting the aqueous phase with an organic solvent like ethyl acetate.

  • The layers are separated, and the aqueous layer containing the sodium salt of this compound is typically used directly in the subsequent step of Cefmetazole synthesis.

Note: This is a generalized procedure. The specific concentrations, temperatures, reaction times, and purification methods would need to be optimized for a specific laboratory or industrial scale.

Applications of this compound

The primary and most significant application of this compound is as a crucial building block in the synthesis of the antibiotic Cefmetazole.[2] Cefmetazole is a second-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The 2-(cyanomethylthio)acetyl group constitutes the R1 side chain of the Cefmetazole molecule, which is a key determinant of its antibacterial activity and spectrum.[2]

The importance of the R1 side chain in cephalosporins is well-documented, influencing the antibiotic's spectrum of activity and its potential for cross-reactivity with other β-lactam antibiotics in allergic patients.[2][3][4]

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a straightforward nucleophilic substitution reaction.

Synthesis_Pathway cluster_reactants Reactants MA Mercaptoacetic Acid (HSCH₂COOH) Product This compound (HOOCCH₂SCH₂CN) MA->Product S-alkylation CN Chloroacetonitrile (ClCH₂CN) CN->Product Base Base (e.g., NaOH)

Caption: Synthetic pathway of this compound.

Logical Workflow for Cefmetazole Synthesis

The synthesis of Cefmetazole involves the coupling of the this compound side chain with the 7-aminocephalosporanic acid (7-ACA) core.

Cefmetazole_Synthesis_Workflow SideChain_Prep Preparation of This compound Coupling Acylation/ Coupling Reaction SideChain_Prep->Coupling ACA_Core 7-Aminocephalosporanic Acid (7-ACA) (Core Nucleus) ACA_Core->Coupling Cefmetazole_Acid Cefmetazole Acid Coupling->Cefmetazole_Acid Salt_Formation Salt Formation (with Sodium base) Cefmetazole_Acid->Salt_Formation Final_Product Cefmetazole Sodium (Final Drug Substance) Salt_Formation->Final_Product

Caption: General workflow for the synthesis of Cefmetazole.

Conclusion

This compound remains a vital intermediate in the production of the antibiotic Cefmetazole. Its synthesis, primarily through the S-alkylation of mercaptoacetic acid with chloroacetonitrile, is a well-established industrial process. While detailed comparative data on different synthetic routes is limited in open literature, the current methods are effective for large-scale production. Further research into alternative, greener synthetic pathways could be beneficial in reducing the use of hazardous reagents. The unique 2-(cyanomethylthio)acetyl side chain it provides is crucial for the biological activity of Cefmetazole, highlighting the continued importance of this molecule in medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-(Cyanomethylthio)acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-(Cyanomethylthio)acetic acid is paramount for laboratory safety and environmental protection. This guide provides a clear, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.

Safety and Hazard Profile

Before handling this compound for disposal, it is crucial to be fully aware of its hazard profile. This information, derived from the Safety Data Sheet (SDS), dictates the necessary precautions and the appropriate disposal pathway.[1]

Hazard CategoryClassificationPictogramHazard Statement
Acute Toxicity (Oral) Category 4GHS07H302: Harmful if swallowed.[1]
Eye Irritation Category 2AGHS07H319: Causes serious eye irritation.[1]
NFPA Rating Health: 2, Fire: 0, Reactivity: 0
HMIS Rating Health: 2, Fire: 0, Reactivity: 0

Personal Protective Equipment (PPE)

When preparing this compound for disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

Disposal Workflow

The proper disposal of this compound follows a structured workflow that ensures safety and regulatory compliance at each step. The primary directive is to dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1] This typically involves treating it as chemical waste to be handled by a licensed waste disposal service.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_waste Step 2: Waste Segregation & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area or chemical fume hood A->B C Characterize waste: - Solid or liquid? - Contaminated with other chemicals? B->C D Select a designated and compatible chemical waste container C->D E Label the container clearly: 'Waste this compound' and list any other components D->E F Store the sealed container in a designated secondary containment E->F G Keep in a cool, dry, and well-ventilated area away from incompatible materials F->G H Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Cyanomethylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for the handling of 2-(Cyanomethylthio)acetic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. The following protocols are designed to provide clear, step-by-step guidance for the safe use and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.

Equipment Specifications Use Case
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Always wear gloves when handling the container, the compound itself, or any contaminated equipment. For incidental contact, standard nitrile gloves are sufficient. For extended contact or in case of a spill, heavier-duty neoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation.Eye protection is mandatory at all times when in the vicinity of where this compound is being handled. A face shield provides an additional layer of protection for the entire face and is crucial during procedures such as weighing, dissolving, or transferring the compound, where the risk of accidental splashes is higher.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.A lab coat protects the skin and personal clothing from contamination. For procedures involving significant quantities of the compound or a higher risk of spills, a chemical-resistant apron provides an additional barrier.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.A respirator is required when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. Ensure the respirator is properly fitted and that the cartridges are within their expiration date. A written respiratory protection program, including fit testing and training, is essential for all users.
Footwear Closed-toe, liquid-resistant shoes.Shoes that fully cover the feet are required in all laboratory settings to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for working with this compound.

2.1. Preparation and Handling

  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Pre-Handling Check: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before entering the designated work area.

  • Weighing and Transferring:

    • When weighing the solid compound, do so within the chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing paper or a dedicated, tared container.

    • Handle the solid with a chemically compatible spatula.

    • When transferring the compound, do so slowly and carefully to avoid creating dust.

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • For a small spill, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit) to contain and absorb the material.

    • For a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

2.2. Decontamination

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area by wiping all surfaces with a suitable laboratory detergent and then rinsing with water.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with the chemical. This includes spatulas, glassware, and any other reusable items. Wash with an appropriate laboratory cleaner and rinse thoroughly.

  • Personal Protective Equipment (PPE):

    • Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.

    • If a lab coat or other reusable PPE becomes contaminated, remove it immediately and have it professionally laundered. Do not take contaminated clothing home.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated disposable items such as gloves, weighing papers, and absorbent materials.

  • Waste Containers:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the EHS department for a scheduled pickup.

Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh & Transfer Weigh & Transfer Prepare Work Area->Weigh & Transfer Proceed to Handling Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Spill Occurs Spill Occurs Weigh & Transfer->Spill Occurs Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Surfaces & Equipment Experiment Complete Segregate Hazardous Waste Segregate Hazardous Waste Perform Experiment->Segregate Hazardous Waste Generate Waste Perform Experiment->Spill Occurs Remove & Dispose of PPE Remove & Dispose of PPE Decontaminate Surfaces & Equipment->Remove & Dispose of PPE Procedure Complete Procedure Complete Remove & Dispose of PPE->Procedure Complete Store in Labeled Container Store in Labeled Container Segregate Hazardous Waste->Store in Labeled Container Contact EHS for Pickup Contact EHS for Pickup Store in Labeled Container->Contact EHS for Pickup Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Yes Follow Spill Protocol->Decontaminate Surfaces & Equipment

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.